5-Borono-3-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-borono-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVAGRKPLCMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 5-Borono-3-methylthiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Trifunctionalized Thiophene Core
5-Borono-3-methylthiophene-2-carboxylic acid is a trifunctionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a thiophene ring substituted with a boronic acid, a carboxylic acid, and a methyl group, offers a versatile platform for the synthesis of complex molecular entities. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the methyl group influences the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of a viable synthetic pathway to this valuable building block, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Approach to Synthesis: A Multi-step Pathway
The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available 3-methylthiophene. The overall strategy involves the sequential and regioselective introduction of the carboxylic acid and boronic acid functionalities onto the thiophene ring. The proposed pathway consists of three key transformations:
-
Carboxylation of 3-methylthiophene: Introduction of a carboxylic acid group at the 2-position of the thiophene ring.
-
Bromination of 3-methylthiophene-2-carboxylic acid: Regioselective installation of a bromine atom at the 5-position, which will serve as a handle for the subsequent borylation.
-
Borylation via Lithium-Halogen Exchange: Conversion of the 5-bromo derivative into the target boronic acid.
This pathway is designed to control the regiochemistry of the substitutions, leveraging the inherent reactivity of the thiophene ring and the directing effects of the substituents.
Visualizing the Synthesis Pathway
The following diagram illustrates the proposed synthetic route from 3-methylthiophene to this compound.
Caption: Proposed synthesis pathway for this compound.
Part 1: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid
The initial step involves the regioselective carboxylation of 3-methylthiophene at the 2-position. This is achieved through a directed ortho-metalation (DoM) approach, where the methyl group, in concert with the sulfur atom, directs the deprotonation to the adjacent C2 position.
Mechanistic Insight
The reaction proceeds via the formation of a lithiated intermediate. The use of a strong organolithium base, such as n-butyllithium (n-BuLi), selectively abstracts a proton from the 2-position of the thiophene ring, which is the most acidic proton due to the inductive effect of the sulfur atom and the directing effect of the methyl group. The resulting 3-methyl-2-thienyllithium is a potent nucleophile that readily reacts with carbon dioxide to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired 3-methyl-2-thiophenecarboxylic acid.
Experimental Protocol
Materials:
-
3-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3-methylthiophene (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
The reaction mixture is then poured slowly over an excess of crushed dry ice in a separate flask.
-
After the excess CO2 has sublimed, the reaction is quenched with water.
-
The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2 with concentrated HCl, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-2-thiophenecarboxylic acid as a solid.
Part 2: Synthesis of 5-Bromo-3-methyl-2-thiophenecarboxylic Acid
The second stage of the synthesis is the regioselective bromination of 3-methyl-2-thiophenecarboxylic acid at the 5-position. The electron-donating nature of the methyl group and the sulfur atom activates the thiophene ring towards electrophilic substitution, with the 5-position being the most electronically enriched and sterically accessible site.
Mechanistic Insight
The carboxylic acid group is a deactivating group; however, in the thiophene ring system, the activating effects of the sulfur and the methyl group at the 3-position overcome this deactivation and direct the incoming electrophile (bromonium ion) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.
Experimental Protocol
Materials:
-
3-Methyl-2-thiophenecarboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
Procedure:
-
To a solution of 3-methyl-2-thiophenecarboxylic acid (1.0 eq) in acetonitrile at 0 °C, N-bromosuccinimide (1.0 eq) is added in one portion.[1]
-
The resulting mixture is allowed to warm to room temperature and stirred overnight.[1]
-
The reaction is quenched with water, and the mixture is extracted with dichloromethane.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-3-methyl-2-thiophenecarboxylic acid.
Part 3: Synthesis of 5-Borono-3-methyl-2-carboxylic Acid
The final step is the conversion of the 5-bromo substituent to a boronic acid group. This is accomplished through a lithium-halogen exchange reaction followed by trapping of the resulting organolithium species with a borate ester.
Mechanistic Insight
The reaction is initiated by a lithium-halogen exchange between the 5-bromo-3-methyl-2-thiophenecarboxylic acid and a strong organolithium base, typically tert-butyllithium (t-BuLi), at low temperature. This generates a dianion, with the lithium cation associated with both the carboxylate and the 5-thienyl carbanion.[2] This highly nucleophilic intermediate then reacts with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. Acidic workup hydrolyzes the boronate ester to the desired 5-borono-3-methyl-2-thiophenecarboxylic acid. The use of two equivalents of t-BuLi is crucial: one equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.[2]
Experimental Protocol
Materials:
-
5-Bromo-3-methyl-2-thiophenecarboxylic acid
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A flame-dried, three-necked round-bottom flask is charged with 5-bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -78 °C.
-
tert-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or preparative HPLC, to afford 5-borono-3-methyl-2-thiophenecarboxylic acid.
Comparative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 3-Methylthiophene | 3-Methyl-2-thiophenecarboxylic acid | 1. n-BuLi, THF; 2. CO2; 3. H3O+ | 70-80 |
| 2 | 3-Methyl-2-thiophenecarboxylic acid | 5-Bromo-3-methyl-2-thiophenecarboxylic acid | NBS, Acetonitrile | 60-70 |
| 3 | 5-Bromo-3-methyl-2-thiophenecarboxylic acid | This compound | 1. t-BuLi, THF; 2. B(OiPr)3; 3. H3O+ | 50-60 |
Conclusion and Future Perspectives
The described synthetic pathway provides a reliable and reproducible method for the preparation of this compound. Each step is based on well-established and high-yielding chemical transformations. The final product is a versatile building block with broad potential in the development of novel pharmaceuticals and advanced materials. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity. The availability of this trifunctionalized thiophene derivative opens up new avenues for the exploration of chemical space in drug discovery and materials science.
References
-
Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of novel fungicides. Part 20: Synthesis of thiophene- and furan-based carboxamides. Monatshefte für Chemie - Chemical Monthly, 149(4), 791-799. [Link]
-
Gu, Z., & Li, W. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(15), 5864-5867. [Link]
-
Chen, C. P., & Lin, Y. L. (2012). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 17(9), 10134-10148. [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characterization of 5-Borono-3-methylthiophene-2-carboxylic acid
This guide provides an in-depth analysis of the expected spectral data for 5-Borono-3-methylthiophene-2-carboxylic acid, a compound of significant interest for researchers in drug development and materials science. As a substituted thiophene boronic acid, its structural verification is paramount for its application in cross-coupling reactions and as a building block for complex molecular architectures. This document is structured to provide not only the anticipated spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation.
Introduction: The Compound and Its Significance
This compound (CAS No. 1190830-77-3) is a trifunctional molecule featuring a thiophene ring, a carboxylic acid, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The precise characterization of this molecule is crucial to ensure its purity and to confirm its structure before its use in further synthetic steps. The following sections will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a comprehensive understanding of its molecular framework.
Theoretical Basis for NMR Analysis
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to each other. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling can reveal adjacent protons.
-
¹³C NMR: Provides information on the different carbon environments within the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.[2]
-
¹¹B NMR: This is particularly important for organoboron compounds. The chemical shift of the boron atom is highly sensitive to its coordination number and the substituents attached to it.[3][4] Boronic acids (trigonal, sp²) typically resonate in a different region than boronate esters (tetrahedral, sp³).[4]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the carboxylic acid and boronic acid may exchange with protic solvents. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of acidic protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹¹B NMR spectrum, using BF₃·OEt₂ as an external standard.
-
Predicted NMR Spectra and Interpretation
Based on the analysis of structurally similar compounds, the following spectral data are predicted:
¹H NMR Predicted Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange. |
| ~8.0 | Broad Singlet | 2H | -B(OH)₂ | Boronic acid protons are also acidic and their signal is often broad. The chemical shift can be concentration and solvent dependent. |
| ~7.5 | Singlet | 1H | H-4 (Thiophene) | The single proton on the thiophene ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the surrounding electron-withdrawing groups. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a singlet and their chemical shift is typical for a methyl group attached to an aromatic ring. |
¹³C NMR Predicted Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |
| ~140-145 | C-2 (Thiophene) | The carbon atom attached to the carboxylic acid group. |
| ~135-140 | C-5 (Thiophene) | The carbon atom attached to the boronic acid group. The exact position is difficult to predict as the boron atom is not directly observed in ¹³C NMR. |
| ~130-135 | C-4 (Thiophene) | The carbon atom bearing the single proton. |
| ~125-130 | C-3 (Thiophene) | The carbon atom attached to the methyl group. |
| ~15-20 | -CH₃ | The methyl carbon chemical shift is in the typical aliphatic region. |
¹¹B NMR Predicted Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25-30 | B(OH)₂ | The ¹¹B chemical shift for tricoordinate boronic acids typically falls in this range.[3][5] The signal is expected to be broad due to the quadrupolar nature of the boron nucleus. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Theoretical Basis for IR Analysis
Different types of bonds vibrate at characteristic frequencies. For this compound, the key functional groups to identify are the carboxylic acid (O-H and C=O bonds), the boronic acid (O-H and B-O bonds), and the thiophene ring (C-H, C=C, and C-S bonds). The O-H stretching vibrations are particularly sensitive to hydrogen bonding, which often results in broad absorption bands.[6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample with minimal preparation.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid and Boronic Acid) | The very broad nature of this band is characteristic of the hydrogen-bonded O-H groups in both the carboxylic acid dimer and the boronic acid.[6] |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | This is a characteristic absorption for the carbonyl group in a carboxylic acid. |
| ~1400-1450 | Medium | C=C stretch (Thiophene Ring) | Aromatic ring stretching vibrations typically appear in this region. |
| ~1350 | Medium | B-O stretch | The B-O single bond stretch is expected in this region. |
| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) | The C-O single bond stretch of the carboxylic acid. |
| ~900 | Broad, Medium | O-H bend (out-of-plane) | A broad band in this region is also characteristic of carboxylic acid dimers.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural clues.
Theoretical Basis for MS Analysis
In a mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern is often predictable based on the stability of the resulting carbocations and neutral fragments.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas or liquid chromatography.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound, which will likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₆H₇BO₄S, with a monoisotopic mass of approximately 186.01 g/mol .
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 186 | [M]⁺ | Molecular ion peak (if observed with EI). |
| 187 | [M+H]⁺ | Protonated molecule (likely observed with ESI positive mode). |
| 185 | [M-H]⁻ | Deprotonated molecule (likely observed with ESI negative mode). |
| 169 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid or boronic acid group. |
| 141 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 123 | [M-COOH-H₂O]⁺ | Subsequent loss of water from the boronic acid moiety. |
A possible fragmentation pathway is illustrated below:
Caption: Predicted EI-MS Fragmentation Pathway.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation. This guide, by detailing the theoretical underpinnings, experimental protocols, and predicted spectral data, serves as a valuable resource for researchers. The correlation of the predicted data with experimentally obtained spectra will enable unambiguous identification and quality assessment of this important synthetic building block.
References
- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.
- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- SDSU Chemistry. 11B NMR Chemical Shifts.
- NIH PMC.
- OSTI.GOV.
- Chemguide. interpreting infra-red spectra.
- ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).
- SDSU Chemistry. 11B NMR Chemical Shifts.
- American Chemical Society.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
- UC Library Search. Nuclear magnetic resonance spectroscopy of boron compounds.
- NIH.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- MDPI.
- Chemistry LibreTexts.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
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- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to Determining the Solubility of 5-Borono-3-methylthiophene-2-carboxylic acid
Introduction
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount. Among these, aqueous solubility is a critical determinant of a drug candidate's potential for success, influencing everything from bioavailability to formulation strategies.[1][2][3][4][5] This guide provides a comprehensive framework for determining the solubility of 5-Borono-3-methylthiophene-2-carboxylic acid, a compound of interest for researchers and drug development professionals. Due to the limited availability of public solubility data for this specific molecule, this document will focus on the principles and methodologies for its empirical determination.
The structure of this compound, featuring a boronic acid group, a carboxylic acid, and a thiophene ring, presents unique chemical characteristics that influence its solubility. Boronic acids are known to have complex solution behavior, including the potential to form cyclic anhydrides (boroxines) upon dehydration.[6][7] Furthermore, the presence of both acidic functional groups (boronic and carboxylic acids) suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[8][9]
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the analytical techniques required for accurate quantification. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible solubility data.
I. Foundational Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a given temperature and pressure.[10] In the context of drug discovery, two key types of solubility are of primary importance: thermodynamic and kinetic solubility.[11][12][13]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid, undissolved state.[10][12][14] It is a critical parameter for understanding a compound's intrinsic solubility and is essential for formulation development.[10][15] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[16]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved, typically from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), into an aqueous buffer.[11][12][17] This method is well-suited for high-throughput screening (HTS) in early drug discovery to quickly assess the solubility of a large number of compounds.[11][17][18]
Factors Influencing the Solubility of this compound
Several factors will influence the solubility of this particular compound:
-
pH: As a molecule with two acidic functional groups, its solubility is expected to increase significantly at pH values above its pKa(s) due to the formation of more soluble anionic species.[8]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.[19]
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
-
Common Ion Effect: The presence of a common ion in the solution can decrease the solubility of an ionic compound.
-
Formation of Boroxines: Boronic acids can reversibly dehydrate to form trimeric boroxines, which are generally less soluble than the corresponding boronic acid.[9] This equilibrium can complicate solubility measurements.
II. Strategic Approach to Solubility Determination
A logical workflow is essential for accurately characterizing the solubility of this compound. The following diagram illustrates a recommended approach, starting with preliminary assessments and progressing to more definitive thermodynamic measurements.
Caption: A strategic workflow for determining the solubility of a novel compound.
III. Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
A. Kinetic Solubility Assay
This protocol is adapted for a high-throughput format and is ideal for initial screening.[17][20] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
Solubility filter plates (for direct UV assay)
Step-by-Step Protocol (Nephelometric Method):
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[20]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.
-
Mix and Incubate: Immediately mix the contents thoroughly on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well to detect the presence of undissolved particles.[3][20]
Step-by-Step Protocol (Direct UV Method):
-
Follow steps 1-4 from the nephelometric protocol.
-
Filter Solution: After incubation, filter the solution through a solubility filter plate to separate any undissolved precipitate.[20]
-
Measure UV Absorbance: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's λmax.
-
Quantification: Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility and is crucial for later-stage drug development.[10][16]
Materials and Equipment:
-
This compound (solid powder)
-
Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol:
-
Prepare Buffers: Prepare a series of aqueous buffers covering the desired pH range. According to ICH guidelines, at least pH 1.2, 4.5, and 6.8 should be tested.[21]
-
Add Excess Compound: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected buffer. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration.
-
Sample Preparation for Analysis: Dilute an aliquot of the clear supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[2][22]
The following diagram outlines the workflow for the shake-flask method:
Caption: Workflow for the thermodynamic shake-flask solubility assay.
IV. Analytical Quantification by HPLC-UV
A robust and validated HPLC-UV method is critical for the accurate quantification of this compound in the solubility assays.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is a suitable starting point.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly used.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the compound's wavelength of maximum absorbance (λmax).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Method Validation:
The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results. A calibration curve should be prepared using standard solutions of known concentrations to quantify the samples from the solubility experiments.
V. Data Presentation and Interpretation
The solubility data for this compound should be presented clearly and concisely.
Quantitative Data Summary:
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 1.2 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 4.5 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 6.8 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 7.4 | 37 | [Insert Data] | [Insert Data] |
Interpretation of Results:
The obtained solubility values will provide critical insights for drug development. Low aqueous solubility (often cited as <10 µg/mL) can be a significant hurdle, potentially leading to poor absorption and bioavailability.[8] The pH-solubility profile will be particularly informative, indicating the pH range where the compound is most soluble and guiding the selection of appropriate formulation strategies, such as the use of buffers or the formation of salts. If solubility is found to be a limiting factor, various enhancement techniques, such as the use of co-solvents, surfactants, or complexing agents, may need to be explored.[4]
Conclusion
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Published February 10, 2012. Available from: [Link]
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ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Published September 2019. Available from: [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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Domainex. Thermodynamic Solubility Assay. Available from: [Link]
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American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011. Available from: [Link]
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Evotec. Thermodynamic Solubility. Available from: [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. Available from: [Link]
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SlideShare. solubility experimental methods.pptx. Available from: [Link]
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ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Published August 13, 2020. Available from: [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
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KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]
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SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Published June 6, 2020. Available from: [Link]
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Contract Pharma. Optimizing Drug Solubility. Published October 11, 2017. Available from: [Link]
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American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Published May 1, 2010. Available from: [Link]
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MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Published March 10, 2021. Available from: [Link]
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UNT Digital Library. Literature Review of Boric Acid Solubility Data. Available from: [Link]
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Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021. Available from: [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. Published April 6, 2023. Available from: [Link]
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ResearchGate. How to measure solubility for drugs in oils/emulsions?. Published April 5, 2023. Available from: [Link]
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European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Published February 10, 2020. Available from: [Link]
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European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system based biowaivers - questions and answers - Step 5. Published February 10, 2020. Available from: [Link]
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International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Published November 20, 2019. Available from: [Link]
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An In-depth Technical Guide to the Stability and Storage of 5-Borono-3-methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
5-Borono-3-methylthiophene-2-carboxylic acid is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a thiophene ring substituted with a boronic acid, a carboxylic acid, and a methyl group, offers a unique combination of reactive sites for diverse chemical transformations. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex molecules, including novel therapeutic agents and advanced organic materials. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of partners. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the thiophene core imparts specific electronic and conformational properties to the final products. Given its utility, a thorough understanding of the stability and proper storage of this compound is paramount to ensure its integrity and the reproducibility of experimental outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling and storage.
| Property | Value |
| Molecular Formula | C₆H₅BO₃S |
| Molecular Weight | 171.98 g/mol |
| Appearance | Typically a white to off-white solid |
| pKa (Predicted) | ~3.5 (for the carboxylic acid) |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water |
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by the inherent reactivity of its functional groups. Understanding the potential degradation pathways is critical for preventing the formation of impurities and ensuring the compound's fitness for use.
Protodeboronation
Protodeboronation is a common degradation pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by moisture, acid, or base. For this compound, this would result in the formation of 3-methylthiophene-2-carboxylic acid, an impurity that can significantly impact the yield and purity of subsequent reactions.
Oxidation
The boronic acid group is susceptible to oxidation, which can lead to the formation of various byproducts. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The thiophene ring itself can also be susceptible to oxidation under harsh conditions.
Anhydride Formation (Boroxine Formation)
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and affect the reactivity of the boronic acid in anhydrous reactions.
Decarboxylation
While generally stable, the carboxylic acid group on the thiophene ring can be susceptible to decarboxylation under certain conditions, such as high temperatures. This would lead to the formation of 5-borono-3-methylthiophene.
Recommended Storage and Handling Procedures
To maintain the chemical integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1] | Lower temperatures slow down the rates of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Moisture | Keep in a tightly sealed container in a dry environment.[1] | Prevents protodeboronation and the reversible formation of boroxines. |
| Light | Protect from light.[1] | Thiophene-containing compounds can be light-sensitive, and protection from light minimizes the risk of photochemical degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | These materials can directly react with and degrade the compound. |
Handling:
-
Use in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
For solution preparation, use anhydrous solvents when the presence of water is undesirable for the intended application.
Experimental Protocols for Stability Assessment
Regular assessment of the purity and stability of this compound is crucial, especially for long-term storage or before use in sensitive applications. The following are representative protocols for stability testing.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column is a suitable starting point.
Mobile Phase and Gradient:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common mobile phase system for carboxylic acids.
-
A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Analysis:
-
Inject a known volume (e.g., 5-10 µL) of the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of the compound and the identification of impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
The presence of signals corresponding to degradation products, such as the disappearance of the boronic acid proton signal and the appearance of a new aromatic proton signal in the case of protodeboronation, can be indicative of instability.
Conclusion
This compound is a valuable and versatile reagent. Its stability is intrinsically linked to the reactivity of its boronic acid and carboxylic acid functionalities. By understanding the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reliability of this important building block. The recommended procedures, including storage at low temperatures under an inert atmosphere and protection from light and moisture, are critical for preserving its chemical integrity. Regular analytical assessment using techniques such as HPLC and NMR is advised to confirm purity and monitor for any signs of degradation over time. Adherence to these guidelines will enable scientists and drug development professionals to confidently utilize this compound in their synthetic endeavors, leading to more robust and reproducible scientific outcomes.
References
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An In-depth Technical Guide to the Discovery and History of Thiophene Boronic Acids
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The advent and subsequent proliferation of thiophene boronic acids represent a significant milestone in synthetic organic chemistry. These versatile reagents have become indispensable building blocks, particularly in the realms of medicinal chemistry and materials science.[1][2] Their prominence stems from the unique electronic properties of the thiophene ring coupled with the exceptional reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive exploration of the discovery, historical evolution, and pivotal applications of thiophene boronic acids, offering field-proven insights and detailed methodologies for the modern researcher.
The Genesis: From a Benzene Contaminant to a Synthetic Staple
The synthesis of the first boronic acids predates this, with Edward Frankland reporting the preparation of ethylboronic acid in 1860.[6] However, the specific synthesis of heterocyclic boronic acids, including those of thiophene, came much later. Early methods for preparing thiophenylboronic acids relied on the reaction of organometallic intermediates with borate esters.[7][8] These foundational, albeit often challenging, procedures involved the formation of a thienyllithium or thienyl Grignard reagent from a corresponding halothiophene, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[7] While effective, these methods required stringent anhydrous conditions and were often limited by functional group compatibility.[8]
A paradigm shift occurred with the development of the Suzuki-Miyaura cross-coupling reaction, which provided a powerful and versatile method for forming carbon-carbon bonds.[9] Thiophene boronic acids proved to be excellent coupling partners, unlocking facile access to a vast chemical space of previously inaccessible thiophene-containing molecules and cementing their role as a cornerstone of modern synthesis.[1][3]
The Evolution of Synthesis: A Journey Toward Efficiency and Robustness
The escalating demand for structurally diverse thiophene boronic acids for applications in drug discovery and materials science has catalyzed the development of more efficient and user-friendly synthetic protocols.
Foundational Organometallic Routes
The classical approach to thiophene boronic acids involves the borylation of a pre-formed organometallic reagent.
Detailed Experimental Protocol: Synthesis of 2-Thiopheneboronic Acid via Grignard Reagent
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of a solution of 2-bromothiophene in anhydrous THF from the dropping funnel. The reaction is initiated, often evidenced by a gentle reflux and the disappearance of the iodine color. The mixture is typically stirred at room temperature for 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.
-
Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is cooled in an ice bath and quenched by the slow, careful addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is stirred for an hour to ensure complete hydrolysis of the borate ester.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-thiopheneboronic acid is then purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water, which would quench the reagent and prevent the desired reaction. Flame-drying the glassware and using anhydrous solvents is critical.
-
Low-Temperature Borylation: The addition of the borate ester at -78 °C is crucial to control the exothermicity of the reaction and to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acid byproducts.
-
Acidic Hydrolysis: The acidic workup serves the dual purpose of hydrolyzing the boronate ester intermediate to the free boronic acid and quenching any remaining Grignard reagent.
Modern Catalytic Approaches: Direct C-H Borylation
More recent advancements have focused on the direct conversion of thiophene C-H bonds to C-B bonds, bypassing the need for pre-functionalized halo-thiophenes. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool.
Table 1: Comparative Analysis of Key Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Core Advantages | Key Limitations |
| Organolithium/Grignard | Halothiophene | n-BuLi or Mg, Trialkyl borate | Well-established, uses inexpensive starting materials | Requires cryogenic temperatures, strict anhydrous conditions, poor functional group tolerance |
| Miyaura Borylation | Halothiophene | Pd catalyst, Diboron reagent (e.g., B₂pin₂), Base | Milder conditions, better functional group tolerance | Requires pre-halogenated substrate, cost of palladium catalyst |
| Iridium-Catalyzed C-H Borylation | Thiophene | Ir catalyst, Ligand, Diboron reagent (e.g., B₂pin₂) | High atom economy, direct C-H functionalization, excellent functional group tolerance | Expensive catalyst, regioselectivity can be a challenge with substituted thiophenes |
The Workhorse Application: Suzuki-Miyaura Cross-Coupling
Thiophene boronic acids are most famously utilized as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and various organic halides or triflates, enabling the synthesis of complex biaryl and poly-aromatic systems.[9][10] These structures are prevalent in pharmaceuticals and organic electronic materials.[1][11]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the thiophene boronic acid, and reductive elimination to form the product and regenerate the catalyst.
A Privileged Scaffold in Drug Discovery
The thiophene ring is a bioisostere of the phenyl ring and is a common motif in many approved drugs.[11] The introduction of a boronic acid functional group creates a versatile synthetic handle and can confer unique biological activities. Boronic acids themselves are known to act as reversible covalent inhibitors of serine proteases, a mechanism leveraged by drugs like the proteasome inhibitor Bortezomib (Velcade®).[8][12] Thiophene boronic acids are therefore highly valuable starting points in medicinal chemistry campaigns.[13] For instance, they are used to synthesize kinase inhibitors, where the thienyl group can act as a "hinge-binder" in the ATP-binding pocket of the enzyme.[13]
Figure 2: A generalized workflow for leveraging thiophene boronic acids in a drug discovery program. This process flows from library synthesis through screening to the identification and optimization of a lead candidate.
Future Outlook: New Frontiers
The utility of thiophene boronic acids continues to expand. In materials science, they are crucial for synthesizing conjugated polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Ongoing research is focused on developing more sustainable and scalable synthetic methods, including flow chemistry and biocatalysis. Furthermore, the unique properties of these compounds are being exploited to create novel chemical sensors and bioconjugation reagents.[2] The rich history and dynamic evolution of thiophene boronic acid chemistry promise a future of continued innovation and impact across the chemical sciences.
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- Gáspár, A., & Pápai, I. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
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theoretical studies of 3-methylthiophene-2-carboxylic acid derivatives
An In-depth Technical Guide to the Theoretical Exploration of 3-Methylthiophene-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene scaffold, a privileged heterocycle in medicinal chemistry, continues to yield derivatives of significant therapeutic interest. Among these, derivatives of 3-methylthiophene-2-carboxylic acid represent a versatile and promising class of molecules. Their structural and electronic properties can be finely tuned through substitution, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these derivatives, offering a robust framework for their rational design and development. By integrating Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, researchers can elucidate reaction mechanisms, predict biological activity, and optimize lead compounds with greater efficiency and precision.
Introduction: The Significance of the 3-Methylthiophene-2-Carboxylic Acid Core
3-Methylthiophene-2-carboxylic acid is a valuable building block in organic synthesis, serving as a precursor for a wide array of functionalized molecules.[4] Its derivatives have garnered substantial attention due to their diverse pharmacological profiles. The thiophene ring, a bioisostere of the benzene ring, offers unique electronic properties and metabolic stability, while the carboxylic acid moiety provides a key handle for derivatization into amides, esters, and other functional groups.[3] The methyl group at the 3-position introduces specific steric and electronic effects that can influence molecular conformation and interaction with biological targets.
Theoretical studies are indispensable in this field, providing insights that are often difficult or costly to obtain through experimentation alone. Computational chemistry allows for the in-depth analysis of:
-
Molecular Geometry and Stability: Understanding the preferred three-dimensional structures.
-
Electronic Properties: Mapping electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential to predict reactivity.[5][6]
-
Receptor-Ligand Interactions: Simulating the binding of derivatives to protein targets to elucidate mechanisms of action.[1][7]
-
Predictive Activity Modeling: Developing QSAR models that correlate molecular descriptors with biological activity to guide the synthesis of more potent analogues.[8][9]
This guide will navigate the core theoretical techniques, demonstrating their application to this specific class of compounds and providing actionable protocols for researchers.
Core Theoretical Methodologies: The Computational Toolkit
The rational design of 3-methylthiophene-2-carboxylic acid derivatives relies on a synergistic application of several computational methods. Each provides a different lens through which to view the molecule's behavior.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure (or electron density) of many-body systems. It is a workhorse of computational chemistry for calculating the structural, electronic, and energetic properties of molecules with high accuracy.[5][6]
Causality Behind Method Choice: DFT is chosen over simpler methods like molecular mechanics because it provides detailed electronic information, which is crucial for understanding reactivity and intermolecular interactions. It offers a favorable balance between computational cost and accuracy compared to higher-level ab initio methods like Hartree-Fock, especially when using hybrid functionals like B3LYP.[6][10] The choice of basis set, such as 6-311G(d,p) or def2-TZVP, is critical and depends on the desired accuracy and the atoms involved.[11][5]
Key Applications for Thiophene Derivatives:
-
Geometry Optimization: Determining the lowest energy conformation.
-
Vibrational Analysis: Predicting IR and Raman spectra to compare with experimental data.[5]
-
Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity and stability.[2][3]
-
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.
A typical DFT calculation for a novel 3-methylthiophene-2-carboxamide derivative follows a standardized, self-validating procedure.
Step-by-Step Protocol:
-
Structure Building: Construct the 3D structure of the derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) or a molecular mechanics force field to obtain a reasonable starting structure.
-
DFT Geometry Optimization: Optimize the geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the equilibrium geometry at the given level of theory.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic properties and predicted vibrational spectra.
-
Single-Point Energy & Property Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties like HOMO-LUMO energies, Mulliken charges, and the MEP map.[12]
Caption: A standard workflow for DFT calculations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[8]
Causality Behind Method Choice: When a series of analogues has been synthesized and tested, QSAR can be a powerful tool to understand which properties drive activity. This knowledge allows for the design of new, un-synthesized compounds with potentially higher activity, prioritizing synthetic efforts.[8][9] The approach is inherently data-driven and provides a mathematical model for prediction.
Key Steps in QSAR Modeling:
-
Data Set Preparation: Compile a list of derivatives with their measured biological activities (e.g., IC₅₀, MIC).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic).
-
Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build an equation correlating a subset of descriptors with activity.
-
Model Validation: Rigorously validate the model using internal (cross-validation) and external (test set) validation techniques to ensure its predictive power.
Studies on thiophene derivatives have successfully used QSAR to predict antitumor and anti-HCV activity, identifying properties like molecular volume and hydrophobicity as key determinants.[8][13]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is essential for structure-based drug design.
Causality Behind Method Choice: When the 3D structure of a biological target is known, molecular docking provides a visual and energetic prediction of how a ligand might bind. This helps to explain the mechanism of action, rationalize structure-activity relationships (SAR), and design derivatives with improved binding affinity.[7][14]
Key Applications for Thiophene Derivatives:
-
Binding Mode Prediction: Identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the derivative and amino acid residues in the active site.[3]
-
Virtual Screening: Docking a large library of virtual compounds to identify potential hits for synthesis.
-
SAR Explanation: Correlating the activities of a series of compounds with their predicted binding energies and interactions.
Caption: A generalized workflow for molecular docking studies.
Analysis of Structural and Electronic Properties via DFT
DFT calculations provide fundamental insights into the intrinsic properties of 3-methylthiophene-2-carboxylic acid derivatives.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity.[3]
For thiophene-2-carboxamide derivatives, DFT studies have shown that substituents significantly modulate the HOMO-LUMO gap. For instance, electron-donating groups like -NH₂ tend to decrease the gap, suggesting increased reactivity, which can correlate with higher biological activity.[3][15]
| Derivative Class | Typical HOMO-LUMO Gap (eV) | Implication | Reference |
| 3-Methylthiophene-2-carboxamides | 4.5 - 5.5 | Generally stable | [3][15] |
| 3-Aminothiophene-2-carboxamides | 3.8 - 4.5 | More reactive, potentially higher activity | [3] |
| Thiophene-thiadiazole hybrids | 3.83 - 4.18 | Relatively high reactivity | [3] |
Table 1: Representative HOMO-LUMO energy gaps for different classes of thiophene derivatives as calculated by DFT. Values are approximate and depend on the specific functional and basis set used.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. In thiophene carboxylic acid derivatives, the most negative regions (red/yellow) are typically located around the carbonyl oxygen and the thiophene sulfur atom, indicating sites prone to electrophilic attack or hydrogen bonding. The regions around the amine protons (in amides) are typically the most positive (blue), marking them as hydrogen bond donors.[6] This information is vital for predicting how the molecule will interact with a protein's active site.
Applications in Rational Drug Design
Theoretical studies directly guide the synthesis and optimization of new drug candidates.
Molecular Docking Case Study: Antimicrobial Agents
Several studies have explored thiophene derivatives as antimicrobial agents.[1][3][5] A common target is a bacterial enzyme such as tyrosyl-tRNA synthetase or metallo-beta-lactamase.[3][7]
Protocol for Docking against S. aureus Tyrosyl-tRNA Synthetase:
-
Receptor Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate the 3D structure of the 3-methylthiophene-2-carboxamide derivative and perform DFT optimization to get an accurate low-energy conformation.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger Glide to dock the ligand into the defined active site of the protein.
-
Analysis: Analyze the top-scoring poses. For active compounds, typical interactions involve hydrogen bonds from the amide N-H to backbone carbonyls of the protein and hydrophobic interactions between the thiophene/aryl rings and nonpolar residues. The binding affinity values from these simulations can then be compared with experimental MIC values to build a SAR model.[1]
QSAR for Anticancer Activity
QSAR models have been developed for thiophene derivatives against cancer cell lines like MiaPaCa-2 and MCF-7.[8] These models revealed that antitumor activity is often correlated with:
-
Molecular Volume: Indicating the importance of steric fit within the target.
-
Hydrophobicity: Highlighting the role of hydrophobic interactions in binding or cell membrane permeation.
-
Ionization Potential: Suggesting the involvement of specific electronic interactions.
By building a robust QSAR model, researchers can screen virtual libraries of 3-methylthiophene-2-carboxylic acid derivatives and predict their antitumor activity before committing to their synthesis, thus streamlining the drug discovery process.[8]
Conclusion and Future Outlook
Theoretical studies of 3-methylthiophene-2-carboxylic acid derivatives provide an indispensable framework for understanding their chemical behavior and biological activity. The integration of DFT, molecular docking, and QSAR allows for a multi-faceted approach to drug design, moving from fundamental electronic properties to predictive models of therapeutic efficacy.
The future of this field lies in the closer integration of these computational methods with experimental validation. The use of more advanced techniques like molecular dynamics (MD) simulations can provide a dynamic picture of ligand-receptor interactions over time, offering deeper insights than static docking. Furthermore, the application of machine learning and AI to expand upon traditional QSAR can uncover more complex patterns in larger datasets, accelerating the discovery of next-generation therapeutics based on the versatile 3-methylthiophene-2-carboxylic acid scaffold.
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An In-depth Technical Guide to Boronic Acids in Organic Synthesis
Executive Summary
From their initial discovery to their current indispensable role, boronic acids and their derivatives have charted a remarkable trajectory in the landscape of organic synthesis. Once considered mere chemical curiosities, they are now recognized as powerful and versatile building blocks, primarily due to their unique reactivity, general stability, and low toxicity.[1][2] This guide provides an in-depth exploration of the core principles of boronic acids, intended for researchers, scientists, and professionals in drug development. We will delve into their fundamental structure and properties, survey key synthetic methodologies, and offer a detailed examination of their most prominent application—the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, this document will provide practical, field-proven insights into experimental design, reaction optimization, and the expanding applications of these reagents in medicinal chemistry and materials science, solidifying their status as a cornerstone of modern molecular construction.[3][4]
The Fundamental Chemistry of Boronic Acids
Historical Context and Structural Properties
The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid through a two-stage process involving the oxidation of triethylborane.[1][5][6] However, their synthetic potential remained largely untapped for over a century. Structurally, boronic acids are organoboron compounds with the general formula R–B(OH)₂.[5][6] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital orthogonal to the plane of its substituents.[1][]
This electron-deficient nature defines their chemistry, making them act as mild Lewis acids.[1][2][5] Unlike carboxylic acids, their acidity (pKa ≈ 9) arises not from the donation of a proton from a hydroxyl group, but from the acceptance of a hydroxide ion to form a more stable, tetracoordinate boronate complex (RB(OH)₃⁻).[5][6][] This transformation is crucial for their reactivity in many chemical processes.
Caption: Equilibrium between a trigonal planar boronic acid and its tetrahedral boronate complex.
Stability, Handling, and the Role of Protecting Groups
While many boronic acids are stable, crystalline solids, they are susceptible to several decomposition pathways. A primary concern is dehydration, where three molecules can condense to form a cyclic trimer known as a boroxine.[1][5][8] This process is often reversible but can complicate stoichiometry. Another common issue is protodeboronation, the cleavage of the C–B bond, which is particularly problematic for electron-rich, heteroaromatic, and vinyl boronic acids.[8][9][10]
To mitigate these stability issues, boronic acids are frequently converted into more robust derivatives, such as boronate esters.[8] These esters are formed by reacting the boronic acid with a diol. The choice of diol is critical, as it dictates the stability and reactivity of the resulting ester.
Table 1: Common Boronic Acid Protecting Groups and Deprotection Conditions
| Protecting Group | Structure | Key Features & Stability | Typical Deprotection Conditions |
|---|---|---|---|
| Pinacol Ester | R-B(pin) | Most common; stable to chromatography but reactive enough for direct use in coupling.[11] | Often used directly. Hydrolysis can be difficult.[11] Acidic or oxidative conditions. |
| MIDA Ester | R-B(MIDA) | Air-stable, crystalline solids. Inert to cross-coupling conditions, enabling slow release of the boronic acid.[9][12] | Mild aqueous base (e.g., NaOH or K₃PO₄).[10][11][13] |
| Diaminonaphthalene (dan) | R-B(dan) | Highly stable due to N→B dative bonding, which reduces Lewis acidity.[11][13] | Acidic hydrolysis.[11][13] |
| Trifluoroborate Salt | R-BF₃⁻K⁺ | Crystalline, air-stable salts. Often show enhanced reactivity in couplings. | Aqueous base (e.g., K₂CO₃) or silylating agents.[13] |
The development of protecting groups like N-methyliminodiacetic acid (MIDA) boronates has been a transformative advance.[12] MIDA boronates are exceptionally stable and inert to cross-coupling conditions, allowing them to be carried through multi-step syntheses.[12] The boronic acid can then be released in situ under mild basic conditions, a strategy that has proven to be a general solution for handling otherwise unstable boronic acids.[9][10]
Synthesis of Boronic Acids and Their Derivatives
A wide array of methods exists for the synthesis of boronic acids, with the choice of method depending on the desired structure and available starting materials.
-
From Organometallic Reagents: The classical approach involves the reaction of organolithium or Grignard reagents with trialkyl borates (e.g., B(OMe)₃ or B(OiPr)₃), followed by acidic hydrolysis.[6] While broadly applicable, this method's functional group tolerance is limited by the high reactivity of the organometallic precursor.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This modern and highly versatile method involves the palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] This reaction exhibits excellent functional group tolerance and provides direct access to stable boronate esters, which can be used directly in subsequent reactions.[11]
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
First reported in 1979, the Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids.[14][15] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[14] Its profound impact on chemical synthesis was recognized with the 2010 Nobel Prize in Chemistry.[14][15]
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[14][16]
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[3][16] This step is often rate-limiting, especially for less reactive halides like chlorides.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms the more nucleophilic boronate species.[14][16][17] The halide on the palladium is displaced, forming an R¹-Pd-R² intermediate.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components: A Practical Perspective
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components.[18]
Table 2: Summary of Typical Suzuki-Miyaura Reaction Components
| Component | Function | Common Examples | Causality & Field Insights |
|---|---|---|---|
| Catalyst | Facilitates the C-C bond formation. | Pd(0) sources: Pd(PPh₃)₄ Pd(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf) | Pd(II) precatalysts are often more air-stable and are reduced in situ to the active Pd(0) species.[19] The choice of precursor can influence reaction kinetics and catalyst longevity. |
| Ligand | Stabilizes the Pd center, enhances reactivity, and influences scope. | Phosphines: PPh₃, SPhos, XPhos, RuPhos N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) accelerate both oxidative addition and reductive elimination, enabling the use of challenging substrates like aryl chlorides at room temperature.[3][18][20] |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base's strength and solubility are critical. K₃PO₄ is a strong, versatile base effective for many systems.[20] Weaker bases like KF can be used when base-sensitive functional groups are present.[17] |
| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF, DMF, often with water. | Aprotic polar solvents are common. The addition of water is often crucial, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[19] |
Experimental Protocol: A Self-Validating Workflow
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This serves as a robust starting point for optimization.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[18] The order of addition for solids is generally not critical, but adding the catalyst and ligand last is common practice.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe.[18] Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Reaction Execution: Place the sealed tube into a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[18]
-
Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-Up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, typically by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura reaction is dominant, boronic acids are valuable partners in a range of other important transformations.
-
Chan-Evans-Lam (CEL) Coupling: This copper-promoted or -catalyzed reaction forms C-N or C-O bonds by coupling boronic acids with amines, phenols, and other N- or O-nucleophiles.[6] It provides a powerful alternative to traditional methods like the Buchwald-Hartwig amination.
-
Petasis Reaction: A multicomponent reaction where a boronic acid, an amine, and an α-hydroxy aldehyde (or related carbonyl) condense to form α-amino acids or their derivatives.[12]
-
Molecular Recognition and Sensing: The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the basis for their use in sensors for saccharides and other biologically important molecules.[2][5][6][21]
Applications in Drug Discovery and Development
The unique properties of the boronic acid moiety have made it a "privileged" structure in medicinal chemistry.[22][23] Boron's empty p-orbital allows it to form a stable, reversible covalent bond with the hydroxyl group of serine residues in the active sites of certain proteases.[5][22]
This interaction is the mechanistic basis for the action of Bortezomib (Velcade®) , the first boronic acid-containing drug approved by the FDA.[22][24] Bortezomib is a proteasome inhibitor used to treat multiple myeloma.[22][24] The success of Bortezomib has spurred significant interest in boron-containing compounds, leading to the development of other approved drugs like ixazomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor).[22][24]
Beyond serving as a pharmacophore, the synthetic reactions of boronic acids, especially the Suzuki-Miyaura coupling, are workhorse methods in the pharmaceutical industry for the construction of complex biaryl structures found in countless drug candidates.[14][15][18]
Conclusion and Future Outlook
Boronic acids have evolved from laboratory novelties to indispensable tools in organic synthesis. Their stability, versatility, and the mild conditions under which they react have established them as essential building blocks for academic and industrial chemists alike. The Suzuki-Miyaura reaction remains the gold standard for C-C bond formation, while ongoing research continues to expand the scope of boronic acid chemistry into new areas of catalysis, materials science, and chemical biology. As our understanding of their reactivity deepens, boronic acids are poised to enable the next generation of innovations in drug discovery and molecular engineering.
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Borono-3-methylthiophene-2-carboxylic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology, first reported by Akira Suzuki and Norio Miyaura in 1979, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A key area of its application is in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in biologically active molecules.[5][6]
5-Borono-3-methylthiophene-2-carboxylic acid is a versatile building block, acting as a reagent for synthesizing novel thiophene compounds used in treating diseases that involve misfolded or aggregated proteins.[7] Its derivatives have shown a range of pharmacological activities.[8] The presence of both a boronic acid and a carboxylic acid on the thiophene ring makes it a particularly interesting substrate for creating complex molecular architectures. However, heteroaryl boronic acids, especially those on five-membered rings like thiophene, can present unique challenges, such as a propensity for protodeboronation under the basic reaction conditions.[9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed and robust experimental protocol, and provides insights into troubleshooting and optimization.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][12] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][12]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This step forms a Pd(II) intermediate.[3][12] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.[6]
-
Transmetalation: This is the crucial step where the organic group from the organoboron species is transferred to the palladium(II) complex.[4] This process requires the presence of a base, which plays a multifaceted role. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center.[1][13][14][15]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][12]
Below is a diagram illustrating the catalytic cycle:
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- 3. Yoneda Labs [yonedalabs.com]
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The Strategic Deployment of 5-Borono-3-methylthiophene-2-carboxylic acid in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Heterocyclic compounds, particularly those containing thiophene rings, have consistently emerged as privileged structures in the design of bioactive molecules.[1] Among these, 5-Borono-3-methylthiophene-2-carboxylic acid stands out as a trifunctional building block of significant strategic importance. Its unique architecture, featuring a boronic acid, a carboxylic acid, and a methyl group appended to a thiophene core, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures targeting a wide range of biological targets.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key transformations such as Suzuki-Miyaura cross-coupling and amide bond formation. Furthermore, we will examine its role in the construction of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[2][3] Through detailed protocols, mechanistic insights, and illustrative examples, this guide aims to empower researchers, scientists, and drug development professionals to effectively harness the potential of this remarkable building block.
Core Attributes and Synthetic Versatility
The inherent reactivity of this compound stems from its three distinct functional groups, each offering a gateway for diverse chemical modifications.
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[4] This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The boronic acid group's stability, low toxicity, and ease of handling make it an attractive synthetic handle.[5][6]
-
The Carboxylic Acid Functionality: The carboxylic acid group serves as a versatile anchor for various chemical transformations, most notably amide bond formation.[7] This reaction is one of the most frequently used transformations in medicinal chemistry, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of a molecule. The carboxylic acid can be activated using a variety of coupling reagents to facilitate its reaction with a broad range of amines.
-
The Thiophene Scaffold: The electron-rich thiophene ring is a well-established pharmacophore in its own right, known to engage in various interactions with biological targets.[1] The methyl group at the 3-position can influence the molecule's conformation and metabolic stability.
The interplay of these three functional groups allows for a modular and highly adaptable approach to library synthesis and lead optimization.
Application in Kinase Inhibitor Synthesis: A Privileged Scaffold
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics.[2][3] The thiophene carboxamide scaffold, which can be readily accessed from this compound, has been identified as a privileged structure in the design of potent kinase inhibitors.[9]
Targeting JNK and EGFR Kinases
Derivatives of thiophene-3-carboxamide, a close structural analog of compounds derived from our title molecule, have shown significant inhibitory activity against key kinases such as c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR).[9][10]
-
JNK Inhibition: JNKs are involved in cellular responses to stress and have been implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions.[5][11] Thiophene-3-carboxamide derivatives have been reported as dual inhibitors of JNK, potentially binding to both the ATP-binding site and a docking site on the kinase.[9]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[12][13] Thiophene-3-carboxamide derivatives have been developed as potent EGFR kinase inhibitors.[10]
The general synthetic strategy to access these kinase inhibitors involves a two-step process: an amide coupling reaction to introduce the desired amine, followed by a Suzuki-Miyaura cross-coupling to append an aryl or heteroaryl group.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with less reactive amines.[14]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of the synthesized thiophene-2-carboxamide intermediate with an aryl or heteroaryl bromide.
Materials:
-
Thiophene-2-carboxamide intermediate from Protocol 1
-
Aryl or heteroaryl bromide
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, combine the thiophene-2-carboxamide intermediate (1.0 eq.), the aryl or heteroaryl bromide (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ is a commonly used and effective palladium catalyst for Suzuki-Miyaura reactions.[15]
-
K₂CO₃ is a mild base that is crucial for the transmetalation step of the catalytic cycle.
-
The dioxane/water solvent system is effective for dissolving both the organic and inorganic reactants and facilitating the reaction.
Caption: Step-by-step experimental workflows.
Data Presentation: Representative Biological Activity
While specific data for derivatives of this compound is not extensively available in the public domain, the following table presents representative IC₅₀ values for structurally related thiophene-3-carboxamide derivatives, highlighting their potential as potent kinase inhibitors.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Thiophene-3-carboxamide | JNK3 | 50 | [11] |
| Thiophene-3-carboxamide Selenide | EGFR | 94.44 | [10] |
| Pyrazole-Thiophene Hybrid | Wild-type EGFR | 16,250 | [16] |
| Pyrazole-Thiophene Hybrid | Mutant (T790M) EGFR | 17,800 | [16] |
These data underscore the potential of the thiophene carboxamide scaffold in achieving potent inhibition of key kinase targets. The strategic installation of various substituents through amide coupling and Suzuki-Miyaura reactions allows for the fine-tuning of inhibitory activity and selectivity.
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for modern medicinal chemistry. Its trifunctional nature provides a robust platform for the efficient synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this guide aim to facilitate the exploration of this valuable scaffold in drug discovery programs.
The continued development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of thiophene-based kinase inhibitors will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As a readily accessible and highly versatile building block, this compound is poised to play a significant role in shaping the future of targeted therapies.
References
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- 4. 5-(Dihydroxyboryl)-2-thiophenecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. WO2022081478A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 13. US20210230161A1 - Compounds for inhibiting egfr kinase, preparation methods and uses thereof - Google Patents [patents.google.com]
- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds Using 5-Borono-3-methylthiophene-2-carboxylic Acid: Application Notes and Protocols
Introduction: The Strategic Value of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics.[2] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic functionalization of the thiophene core is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
5-Borono-3-methylthiophene-2-carboxylic acid is a versatile building block designed for the facile introduction of the 3-methylthiophene-2-carboxylic acid moiety into complex molecular architectures. This bifunctional reagent, featuring a boronic acid group for cross-coupling reactions and a carboxylic acid for amide bond formation or other modifications, offers a powerful tool for constructing libraries of potential drug candidates. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of bioactive compounds, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Applications in Drug Discovery
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] The resulting 5-aryl-3-methylthiophene-2-carboxylic acid derivatives are key intermediates in the synthesis of various classes of bioactive molecules, including:
-
Kinase Inhibitors: The thiophene scaffold can serve as a hinge-binding motif, mimicking the adenine region of ATP and leading to the potent inhibition of various kinases involved in cancer cell proliferation.
-
Anti-inflammatory Agents: Thiophene-containing compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
-
Antibacterial Agents: The thiophene nucleus is a key component of several antibacterial compounds, and its derivatives continue to be explored for their potential to combat drug-resistant bacteria.[6]
Protocol I: Preparation of this compound
While this compound may not be readily available commercially, it can be synthesized from its corresponding bromo-precursor, 5-bromo-3-methylthiophene-2-carboxylic acid, which is commercially available.[7] The following protocol outlines a general procedure for this transformation via a lithium-halogen exchange followed by borylation.
Reaction Scheme:
Caption: Synthesis of the target boronic acid from its bromo-precursor.
Materials:
-
5-bromo-3-methylthiophene-2-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-3-methylthiophene-2-carboxylic acid (1.0 equiv) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equiv) dropwise, maintaining the temperature below -70 °C. The additional equivalent of n-BuLi is to deprotonate the carboxylic acid. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Protocol II: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylthiophene-2-carboxylic Acids
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Reaction Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methylthiophene-2-carboxylic acid.
Illustrative Example: Synthesis of a Potential Kinase Inhibitor
To illustrate the utility of this protocol, we describe the synthesis of 5-(4-aminopyridin-2-yl)-3-methylthiophene-2-carboxylic acid, a scaffold that could potentially interact with the hinge region of a protein kinase.
Reaction Scheme:
Caption: Synthesis of a potential kinase inhibitor scaffold.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 185.99 | 1.0 | 186 mg |
| 2-Bromo-4-aminopyridine | 1.2 | 172.01 | 1.2 | 206 mg |
| Pd(OAc)₂ | 0.02 | 224.50 | 0.02 | 4.5 mg |
| SPhos | 0.04 | 410.48 | 0.04 | 16.4 mg |
| K₂CO₃ | 3.0 | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Note: The yield of this hypothetical reaction would be expected to be in the range of 60-85% based on similar reported couplings.
Causality and Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is based on their proven efficacy in Suzuki-Miyaura couplings involving heteroaryl boronic acids and halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times.[5]
-
Base and Solvent System: A base is required to facilitate the transmetalation step of the catalytic cycle.[5] Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient. The 1,4-dioxane/water solvent system is widely employed for Suzuki-Miyaura reactions as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation by atmospheric oxygen.[5] Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducible results.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive compounds. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to leverage the Suzuki-Miyaura cross-coupling reaction for the efficient construction of novel thiophene-based therapeutics. The ability to readily introduce the 3-methylthiophene-2-carboxylic acid scaffold opens up new avenues for the exploration of chemical space and the development of next-generation pharmaceuticals.
References
- Ayaz, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103512.
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
- Anwar, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-16.
- Podolan, G., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999.
- Rasheed, S., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(12), 2288.
- de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
- Pinto, D. C. G. A., et al. (2021).
- Niaz, H., et al. (2004).
- Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid. Monatshefte für Chemie - Chemical Monthly, 149(4), 791-799.
- Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. Retrieved from [Link]
- Zhang, Y., et al. (2024).
- Abdel-Maksoud, M. S., et al. (2023).
-
MySkinRecipes. (n.d.). 5-bromo-3-methylthiophene-2-carboxylicacid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]
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- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. phscientific.com [phscientific.com]
The Versatile Building Block: 5-Borono-3-methylthiophene-2-carboxylic acid in Advanced Materials Science
An Application & Protocol Guide
Introduction: A Bifunctional Monomer for Next-Generation Materials
In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving novel functionalities. 5-Borono-3-methylthiophene-2-carboxylic acid (CAS: 1190830-77-3) emerges as a uniquely versatile reagent, poised at the intersection of organic synthesis and advanced material fabrication.[1][2] This compound features a thiophene core, a five-membered aromatic ring containing sulfur, which is a foundational unit in a vast range of conducting polymers and biologically active molecules.[3][4]
Its true utility, however, lies in its bifunctionality. The boronic acid group at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the precise formation of carbon-carbon bonds.[3][5][6] Concurrently, the carboxylic acid at the 2-position offers an independent reaction site for esterification, amidation, or salt formation, allowing for the tuning of solubility, morphology, and interfacial properties. The methyl group at the 3-position further influences the molecule's electronic properties and steric profile. This guide provides an in-depth exploration of its applications and detailed protocols for its use in creating cutting-edge materials.
Physicochemical Properties
A clear understanding of the fundamental properties of this reagent is critical for its effective application.
| Property | Value | Source |
| CAS Number | 1190830-77-3 | [1] |
| Molecular Formula | C₆H₇BO₄S | |
| Molecular Weight | 185.99 g/mol | |
| Primary Applications | Organic synthesis, materials science, pharmaceutical intermediates | [7] |
| Key Functional Groups | Boronic Acid, Carboxylic Acid, Thiophene | N/A |
Core Application I: Organic Electronics
Thiophene-based materials are the bedrock of modern organic electronics due to their excellent charge-transport properties and environmental stability.[8][9] this compound serves as a monomer for the synthesis of conjugated polymers tailored for specific electronic applications.[5][10]
Application Note: Synthesis of Donor Polymers for Organic Photovoltaics (OPVs)
Organic photovoltaics (OPVs) rely on a bulk heterojunction (BHJ) structure, where an electron-donating polymer is blended with an electron-accepting material.[11] The performance of these devices is critically dependent on the properties of the donor polymer, including its light absorption profile and highest occupied molecular orbital (HOMO) energy level.
By polymerizing this compound (or its ester derivatives) with a suitable di-halogenated comonomer via Suzuki polycondensation, novel donor-acceptor copolymers can be synthesized.[12][13] The thiophene unit acts as an electron-rich donor segment. The carboxylic acid group can be esterified with various alkyl chains to ensure solubility in common organic solvents, a crucial requirement for solution-based device fabrication. This synthetic versatility allows for the fine-tuning of the polymer's bandgap to maximize solar spectrum absorption.[11]
Caption: Workflow for OPV donor polymer synthesis and device fabrication.
Application Note: Active Layers for Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental switching components for flexible displays, sensors, and RFID tags.[14][15] The charge carrier mobility (µ) of the organic semiconductor is a key performance metric. Thiophene-containing polymers and small molecules are widely used in OFETs due to their propensity for forming ordered, crystalline domains that facilitate efficient charge transport.[9][16]
This compound can be used to synthesize well-defined oligothiophenes or polymers for OFET applications. The Suzuki coupling reaction allows for the creation of extended π-conjugated systems.[4][5] The carboxylic acid moiety can be leveraged to introduce functional groups that promote desirable intermolecular interactions and solid-state packing, which directly impacts charge mobility. For instance, converting the acid to a long-chain amide can induce self-assembly and improve film morphology.
Core Application II: Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The incorporation of electroactive monomers like thiophene into COF structures is a promising avenue for creating materials for electronics and catalysis.[17]
Application Note: A Trifunctional Linker for Electroactive COFs
Boronic acids are canonical building blocks for forming boronate-ester-linked COFs. This compound can act as a linker in condensation reactions with multi-hydroxyl aromatic compounds (e.g., hexahydroxytriphenylene, HHTP). The resulting COF would feature thiophene units integrated directly into its crystalline framework.[17] Such materials could exhibit semiconducting properties, making them suitable for applications in chemiresistive sensing or as porous electrodes. The unreacted carboxylic acid groups within the COF pores would provide additional sites for post-synthetic modification, such as anchoring catalytic metal nanoparticles or grafting other functional molecules.
Caption: Formation of a thiophene-based COF using the bifunctional linker.
Protocols: Harnessing the Reactivity
The dual functionality of this molecule requires precise control over reaction conditions to achieve selective transformations. The following protocols provide a robust starting point for researchers.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the boronic acid moiety with an aryl bromide, preserving the carboxylic acid group. This reaction is fundamental for synthesizing more complex thiophene-based molecules.[18][19][20]
Objective: To synthesize 5-Aryl-3-methylthiophene-2-carboxylic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), aqueous solution (2 M)
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the chosen aryl bromide (1.1 equiv), and the palladium catalyst [Pd(PPh₃)₄] (0.03 equiv).
-
Causality: Palladium(0) catalysts are oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst oxidation and ensure high catalytic activity.[3]
-
-
Solvent Addition: Add degassed 1,4-dioxane to the flask via syringe, followed by the degassed aqueous K₂CO₃ solution (3.0 equiv).
-
Causality: Degassing the solvents removes dissolved oxygen. The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle.[18]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate with 1% acetic acid) to yield the pure 5-Aryl-3-methylthiophene-2-carboxylic acid.
-
Causality: The addition of a small amount of acetic acid to the eluent helps to keep the carboxylic acid product protonated and prevents streaking on the silica gel column.
-
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: Steglich Esterification of the Carboxylic Acid
This protocol details the selective esterification of the carboxylic acid group, leaving the boronic acid moiety intact for subsequent reactions.
Objective: To synthesize Methyl 5-borono-3-methylthiophene-2-carboxylate.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Methanol (as solvent and reagent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of DCM and Methanol.
-
Catalyst Addition: Add DMAP (0.1 equiv) to the solution.
-
Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equiv) in DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Causality: DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol. The reaction is performed at 0 °C to minimize side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography. It is important to note that boronic acids can be sensitive to silica gel; using a deactivated silica or a short plug may be necessary to avoid degradation.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a molecular scaffold for innovation. Its strategic placement of reactive functional groups on a robust thiophene core provides chemists and material scientists with a powerful tool for constructing complex, functional architectures. From enhancing the efficiency of solar cells to building the porous frameworks of the future, the applications of this compound are limited only by the creativity of the researchers who employ it. As synthetic methodologies become more advanced, the full potential of such precisely engineered building blocks will undoubtedly continue to be unlocked, paving the way for the next generation of advanced materials.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Borono-3-methylthiophene-2-carboxylic acid
Introduction: The Significance of Substituted Thiophenes in Modern Drug Discovery
Substituted thiophenes are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their bioisosteric relationship with benzene allows them to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic profiles.[1] The thiophene nucleus is present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1][3][4] Consequently, efficient and versatile methods for the synthesis of functionalized thiophenes are of paramount importance to the drug development pipeline.[5][6]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the construction of carbon-carbon bonds, offering a broad substrate scope and high functional group tolerance.[7][8] This application note provides a detailed guide to the use of 5-Borono-3-methylthiophene-2-carboxylic acid in Suzuki-Miyaura cross-coupling reactions, a versatile building block for the synthesis of complex 2,3,5-trisubstituted thiophenes. The presence of the boronic acid, carboxylic acid, and methyl group on the thiophene ring offers multiple points for diversification, making it an invaluable reagent for the generation of novel molecular entities.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[9]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires careful optimization.[10]
Experimental Protocol: Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)[12]
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Inert gas line (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Preparation: To a Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. The basic wash will extract the carboxylic acid product into the aqueous layer.
-
Acidify the combined aqueous layers with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry (Boronic Acid:Halide) | 1.2 : 1.0 | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Catalyst Loading (Pd(OAc)₂) | 1-5 mol% | Lower catalyst loadings (0.1-0.001 mol%) can be effective with highly active catalysts and ligands.[14][15] |
| Ligand to Palladium Ratio | 2:1 to 4:1 | The optimal ratio can vary depending on the specific ligand used. |
| Base (e.g., K₂CO₃) | 2-3 equivalents | The base is crucial for activating the boronic acid.[7][11] Other bases like K₃PO₄ or Cs₂CO₃ can also be effective.[16][17] |
| Solvent System | Dioxane/Water, Toluene/Water, DMF | The choice of solvent can influence reaction rate and solubility.[9] |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine completion. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas solvents before use.- Use high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[16][17] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Ensure the reaction is performed under strictly anaerobic conditions.- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).[10] |
| Protodeboronation | - Presence of water and/or acidic conditions- Elevated temperatures | - Use anhydrous solvents and a non-aqueous base if possible.- Minimize reaction time and temperature. |
| Decomposition of Reactants or Product | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature and monitor the reaction closely to avoid over-running. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound offers a robust and versatile method for the synthesis of highly functionalized thiophene derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate novel compounds with significant potential in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important synthetic transformation.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]
-
PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
ACS Publications. (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
YouTube. (2025, March 23). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Retrieved from [Link]
-
ACS Catalysis. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
-
IntechOpen. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
IJPCSONLINE. (n.d.). A Review on Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Retrieved from [Link]
-
PubMed. (n.d.). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes. Retrieved from [Link]
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experimental setup for reactions with 5-Borono-3-methylthiophene-2-carboxylic acid
An In-depth Technical Guide to the Experimental Use of 5-Borono-3-methylthiophene-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: A Versatile Trifunctional Building Block
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a thiophene ring substituted with a boronic acid at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position, offers three distinct points for chemical modification. This trifunctional nature makes it an invaluable precursor for the synthesis of complex molecular architectures, novel bioactive compounds, and advanced functional materials.
The primary utility of the boronic acid moiety lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The carboxylic acid group provides a handle for esterification or amidation, while the thiophene core is a common scaffold in pharmacologically active molecules. This guide provides a detailed framework for the effective use of this reagent, focusing on its most prevalent application in Suzuki-Miyaura cross-coupling, underpinned by field-proven insights and safety protocols.
Physicochemical Properties & Safe Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from structurally related analogs such as 5-bromothiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid.[2]
| Property | Expected Value / Form | Rationale & Handling Considerations |
| Appearance | White to off-white or light-yellow solid. | Based on analogs like 3-methylthiophene-2-carboxylic acid. Discoloration may indicate degradation. |
| Molecular Formula | C₆H₇BO₄S | N/A |
| Molecular Weight | 186.00 g/mol | N/A |
| Melting Point | >140 °C (with decomposition) | Boronic acids often have high melting points. Decomposition is common due to dehydration to form boroxines. |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). | Boronic acids are susceptible to oxidation and moisture-induced degradation. Proper storage is critical for reactivity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, THF, 1,4-dioxane). | The carboxylic acid group imparts some polarity. Solubility will be dependent on the reaction solvent system. |
Safety & Handling Precautions:
As a standard laboratory practice, always handle this compound in a well-ventilated fume hood.[3][4] Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use nitrile or neoprene gloves. Inspect gloves prior to use.[5]
-
Respiratory Protection: For operations generating dust, a NIOSH-approved N95 dust mask is recommended.
-
Skin Protection: Wear a lab coat. Avoid all unnecessary personal contact.[3]
Hazard Statement Summary (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Always wash hands and exposed skin thoroughly after handling.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)–C(sp²) bond between a boronic acid and an organohalide. This compound serves as the organoboron component in this reaction.
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization will be necessary for specific substrates.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 186.00 | 223 mg | 1.2 mmol | 1.2 |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 mmol | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 mmol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 mg | 3.0 mmol | 3.0 |
| Solvent (1,4-Dioxane/H₂O, 4:1) | N/A | 10 mL | N/A | N/A |
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), sodium carbonate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Establish Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent degradation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The use of some water is often beneficial for dissolving the base and facilitating the reaction.[7]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Expert Insights & Troubleshooting
-
Choice of Catalyst: While Pd(dppf)Cl₂ is a robust catalyst, others like Pd(PPh₃)₄ can also be effective.[8] The choice may depend on the steric and electronic properties of the coupling partners. For challenging couplings, specialized phosphine ligands may improve yields.[9]
-
Base Selection: The base is crucial for activating the boronic acid. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common.[10] Stronger bases like phosphates (K₃PO₄) can be effective, particularly for less reactive substrates.[11]
-
Solvent System: Toluene, DME, and 1,4-dioxane are common organic solvents.[10][12] The addition of water or a co-solvent like ethanol can significantly impact reaction rates and yields.
-
Side Reaction - Deboronation: A common side reaction is the cleavage of the C-B bond, particularly at elevated temperatures or with prolonged reaction times, leading to the formation of 3-methylthiophene-2-carboxylic acid.[9] Using the minimum effective temperature and reaction time can mitigate this.
-
Carboxylic Acid Reactivity: The free carboxylic acid may complicate the reaction or purification. It can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling if necessary. This strategy is often employed in multi-step syntheses.[8][13]
Conclusion
This compound is a potent synthetic intermediate. A thorough understanding of its handling requirements and the mechanistic principles of the Suzuki-Miyaura reaction is paramount for its successful application. The protocol and insights provided herein serve as a comprehensive starting point for researchers aiming to leverage this versatile building block in their synthetic endeavors. Careful optimization of reaction parameters and adherence to safety protocols will ensure reliable and reproducible results.
References
-
PubChem. Compound Summary for CID 349115, 5-Bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 11117589, 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
-
Kuş, M., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. [Link]
-
Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Concordia University Spectrum Research Repository. [Link]
-
Wang, Z., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications - Organic Letters. [Link]
-
Rauf, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]
-
Reddit. Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. r/OrganicChemistry. [Link]
-
Rauf, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]
-
Roscales, S., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
-
Noreen, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Functionalization of Thiophene Rings Using Boronic Acids
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have led to its incorporation into a multitude of biologically active compounds and organic electronic materials. Consequently, methods for the efficient and selective functionalization of the thiophene core are of paramount importance to researchers, scientists, and drug development professionals. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for forming carbon-carbon bonds between thiophene rings and a wide array of organic fragments using boronic acids or their derivatives.
This guide provides a comprehensive overview of the functionalization of thiophene rings via the Suzuki-Miyaura reaction, offering in-depth technical insights, detailed experimental protocols, and practical troubleshooting advice to enable robust and reproducible results in the laboratory.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, high functional group tolerance, and the relatively low toxicity of the boron-containing byproducts.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halothiophene, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
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// Edges reagents1 -> pd_int1 [label=""]; pd0 -> pd_int1 [label=""]; pd_int1 -> pd_int2 [label=""]; reagents2 -> pd_int2 [label=""]; pd_int2 -> product [label=""]; pd_int2 -> pd0 [label=""]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Scientist's Perspective
The success of a thiophene functionalization via Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. Understanding the interplay between these components is critical for optimizing reaction outcomes.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is arguably the most critical factor. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, modern catalyst systems often provide superior results, especially for more challenging couplings. These advanced systems typically consist of a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction's success, particularly when dealing with the sensitive nature of thiophene boronic acids. Strong bases like NaOH or KOH can accelerate the undesired side reaction of protodeboronation. Therefore, milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred for these reactions.
-
Solvent: The solvent system must be capable of dissolving the various reaction components and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Reaction temperatures typically range from 60-110 °C. It is crucial to find a balance, as higher temperatures can increase the rate of the desired coupling but may also accelerate the degradation of the boronic acid or the catalyst.
Comparative Overview of Common Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of bromothiophenes with arylboronic acids, providing a baseline for catalyst selection.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Base | Solvent System | Temperature (°C) | General Performance & Remarks |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ / Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | The "classic" catalyst; effective for simple substrates but can be slow and require higher temperatures. |
| Pd(OAc)₂ + SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | Highly active system, excellent for a broad range of substrates, including sterically hindered ones. |
| Pd₂(dba)₃ + XPhos | 1-2 | K₃PO₄ | t-BuOH/H₂O | 80-100 | Another highly effective Buchwald ligand-based system, known for its high reactivity. |
| [Pd(allyl)Cl]₂ + cataCXium® A | 1-3 | K₃PO₄ | Toluene/H₂O | 100 | A robust system that is often effective for heteroaryl couplings. |
| PEPPSI™-IPr | 1-3 | K₂CO₃ | THF/H₂O | 60-80 | An air- and moisture-stable NHC-based precatalyst, often allowing for lower reaction temperatures. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the functionalization of a bromothiophene with an arylboronic acid.
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// Edges setup -> inert; inert -> addition; addition -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol provides a general procedure that can be adapted for various arylboronic acids.
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL), degassed
-
Water (0.5 mL), degassed
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylthiophene product.
Troubleshooting and Optimization: Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues encountered during the functionalization of thiophenes and strategies to overcome them.
The Challenge of Protodeboronation
A primary side reaction that plagues the Suzuki coupling of thiophene boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid and reducing the yield.
Symptoms:
-
Low yield of the desired product.
-
Significant formation of the parent thiophene as a byproduct, detectable by GC-MS or LC-MS.
Solutions:
-
Use Milder Bases: Switch from strong bases (NaOH, KOH) to milder alternatives like finely ground K₃PO₄ or K₂CO₃.
-
Lower the Temperature: Operate at the lowest effective temperature (e.g., 60-80 °C) to slow the rate of protodeboronation relative to the cross-coupling.
-
Employ a Highly Active Catalyst: Use a modern, highly active catalyst system (e.g., a Buchwald or NHC system) to accelerate the productive coupling reaction, minimizing the time available for boronic acid decomposition.
-
Use Boronic Esters or Trifluoroborates: Thiophene boronic pinacol esters or potassium thiophenyltrifluoroborates are often more stable than the corresponding free boronic acids and are less prone to protodeboronation.
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// Edges start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; a1 -> q2; q2 -> a2 [label="Yes"]; q2 -> q3 [label="No"]; a2 -> q3; q3 -> a3 [label="Yes"]; q3 -> q4 [label="No"]; a3 -> q4; q4 -> a4 [label="Yes"]; q4 -> end [label="No"]; a4 -> end; } Caption: A decision-tree workflow for troubleshooting protodeboronation.
Applications in Drug Discovery and Development
The thiophene moiety is a "privileged scaffold" in drug discovery, and its functionalization is a key step in the synthesis of numerous pharmaceuticals. The Suzuki-Miyaura reaction provides a direct and efficient route to many of these important structures.
Examples of FDA-Approved Drugs Containing a Thiophene Ring:
-
Olanzapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
-
Clopidogrel: An antiplatelet agent used to inhibit blood clots.
-
Ticlopidine: Another antiplatelet drug.
-
Raltitrexed: An anticancer agent.
-
Zileuton: Used for the maintenance treatment of asthma.
-
Suprofen: A non-steroidal anti-inflammatory drug (NSAID).
The synthesis of the core structures of many such drugs relies on the principles of cross-coupling to construct the key biaryl or heteroaryl-aryl linkages. The methods described in this guide are directly applicable to the synthesis of analogues and novel chemical entities for drug discovery programs. For instance, the coupling of a substituted bromothiophene with a complex boronic acid is a common strategy in the late-stage functionalization of potential drug candidates.
Conclusion
The functionalization of thiophene rings using boronic acids via the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the modern chemist. By understanding the underlying mechanism, carefully selecting the reaction parameters, and being equipped with effective troubleshooting strategies, researchers can reliably and efficiently synthesize a vast array of functionalized thiophenes. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful reaction in both academic research and industrial drug development.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Melville, J. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
American Chemical Society Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Some approved drugs contain thiophene nucleus. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]
The Pivotal Role of 5-Borono-3-methylthiophene-2-carboxylic acid in Organic Electronics: A Guide for Researchers
Introduction: A Versatile Thiophene Building Block for Advanced Organic Electronic Materials
In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated materials are paramount to achieving higher efficiency, stability, and processability in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Thiophene-based organic semiconductors have emerged as a cornerstone of this field due to their excellent charge transport properties and synthetic versatility. Within this class of materials, 5-Borono-3-methylthiophene-2-carboxylic acid stands out as a highly functionalized and versatile building block. Its unique trifunctional nature—a polymerizable boronic acid group, a reactive carboxylic acid for surface modification or solubility tuning, and an electron-rich methylthiophene core—offers a powerful toolkit for the rational design of sophisticated organic electronic materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the unique properties of this compound in the synthesis of cutting-edge organic electronic materials. We will delve into its primary roles as a monomer for conjugated polymers and as a surface modifier for creating self-assembled monolayers (SAMs), providing both the theoretical underpinnings and practical, field-proven methodologies.
Part 1: A Monomer for High-Performance Conjugated Polymers
The boronic acid functionality of this compound makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern conjugated polymer synthesis.[1][2] This powerful carbon-carbon bond-forming reaction enables the creation of precisely defined polymer backbones with alternating donor and acceptor units, a key strategy for tuning the optoelectronic properties of the resulting materials.[3]
Application in Organic Photovoltaics (OPVs)
In the context of OPVs, the goal is to design polymers with broad absorption spectra and appropriate energy levels to facilitate efficient exciton dissociation and charge transport. By copolymerizing this compound with various electron-deficient comonomers, researchers can tailor the bandgap and energy levels of the resulting polymer to optimize its performance as a donor material in a bulk heterojunction solar cell. The methyl group on the thiophene ring enhances the electron-donating nature of the monomer, which can be beneficial for tuning the highest occupied molecular orbital (HOMO) energy level.
Application in Organic Field-Effect Transistors (OFETs)
For OFET applications, the emphasis is on achieving high charge carrier mobility and a high on/off ratio. The judicious choice of comonomers to polymerize with this compound can influence the planarity of the polymer backbone and its solid-state packing, both of which are critical for efficient charge transport.[4] The carboxylic acid group, if not used for surface anchoring, can be esterified to improve the solubility and processability of the final polymer, facilitating the formation of uniform, highly ordered thin films.
Protocol 1: Synthesis of a Thiophene-Based Conjugated Copolymer via Suzuki Polycondensation
This protocol outlines a general procedure for the copolymerization of this compound (or its ester derivative) with a dibromo-aromatic comonomer.
Materials:
-
This compound (or its methyl/ethyl ester)
-
Dibromo-aromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous solvents (e.g., toluene, dioxane, or DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base
Procedure:
-
Esterification (Optional but Recommended): To a solution of this compound in an appropriate solvent (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., H₂SO₄). Reflux the mixture for 4-6 hours. After cooling, neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography. This step improves the solubility of the monomer and the final polymer.
-
Reaction Setup: In a Schlenk flask, combine the thiophene boronic acid (ester) (1.0 equivalent), the dibromo-aromatic comonomer (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent(s) to the flask. If using an aqueous base, a phase-transfer catalyst may be added.
-
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by techniques like gel permeation chromatography (GPC).
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene).
-
Characterization: Characterize the polymer's molecular weight (GPC), chemical structure (NMR), optical properties (UV-Vis and photoluminescence spectroscopy), and electrochemical properties (cyclic voltammetry).
Table 1: Representative Performance of Thiophene-Based Polymers in Organic Electronics
| Application | Polymer Architecture | Key Performance Metric |
| OFET | Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymer | Hole Mobility (µ_sat): 0.1 cm²/Vs |
| Perovskite Solar Cell | Thieno[3,2-b]thiophene and Triphenylamine-based HTM | Power Conversion Efficiency (PCE): 5.20% |
| OLED | Thieno[3,2-b]thiophene-based Emitter | External Quantum Efficiency (EQE): 4.61% |
Diagram 1: Suzuki Polycondensation Workflow
Caption: Step-by-step process for the formation of a self-assembled monolayer on a substrate.
Conclusion
This compound is a powerful and versatile building block for the development of advanced organic electronic materials. Its trifunctional nature allows for the synthesis of novel conjugated polymers with tailored optoelectronic properties through Suzuki polycondensation and enables precise interfacial engineering via the formation of self-assembled monolayers. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this unique thiophene derivative in creating next-generation organic electronic devices.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors.
- Kumar, A., & Kumar, A. (2017). Thiophene-Based Organic Semiconductors. PubMed, 24(10), 1-1.
- Al-bayati, M. F. H., & Al-ammar, K. T. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- Liu, B., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(35), 6356-6363.
- Peng, H., et al. (2017). Synthesis and Design of Conjugated Polymers for Organic Electronics.
-
Request PDF. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
- Isci, U., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1849-1857.
- Amna, T., et al. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers.
- Isci, U., et al. (2023). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells.
- Gholamrezaie, F. (2012). Self-assembled monolayers in organic electronics. University of Groningen.
- Jadhav, S. A. (2014). Self-assembled monolayers (SAMs) of carboxylic acids: An overview.
- Stagnaro, P., et al. (2005). 3-methylthiophene self-assembled monolayers on planar and nanoparticle Au surfaces. The Journal of Physical Chemistry B, 109(41), 19397-19402.
- Crivillers, N., & Mas-Torrent, M. (2016). Self-assembled monolayers in organic electronics. Chemical Society Reviews, 45(20), 5554-5585.
- Anthony, J. E. (2009). Organic semiconductors for organic field-effect transistors.
- Jadhav, S. A. (2014). Self-assembled monolayers (SAMs) of carboxylic acids: an overview.
-
Gholamrezaie, F. (2012, October 5). Self-assembled monolayers in organic electronics. University of Groningen. Retrieved from [Link]
-
Jadhav, S. A. (n.d.). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for the Evaluation of 5-Borono-3-methylthiophene-2-carboxylic acid as a Novel Antibacterial Agent
Introduction: A Strategic Approach to a Novel Boronic Acid Derivative
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds and mechanisms of action to combat multidrug-resistant pathogens.[1] Boronic acids represent a promising class of compounds, renowned for their ability to act as transition-state analog inhibitors of serine proteases, including bacterial serine β-lactamases, which are primary drivers of resistance to β-lactam antibiotics.[2][3] The core mechanism involves the boron atom forming a reversible, covalent bond with the catalytic serine residue in the enzyme's active site, effectively neutralizing its hydrolytic activity.[3][4]
This guide focuses on 5-Borono-3-methylthiophene-2-carboxylic acid , a compound that merges the established inhibitory potential of the boronic acid warhead with a thiophene-based scaffold, a privileged structure in medicinal chemistry known for a range of biological activities.[5][6] As there is limited public data on the specific antibacterial profile of this molecule, these application notes provide a comprehensive, field-proven framework for its systematic evaluation. We will proceed from initial potency and spectrum assessment to critical safety profiling, explaining the causality behind each protocol to empower researchers in making data-driven decisions for lead candidate progression.
Compound Profile and Handling
2.1 Physicochemical Data
A thorough understanding of the test article's properties is fundamental for accurate and reproducible experimental results.
| Property | Value | Source/Note |
| Molecular Formula | C₆H₇BO₄S | Calculated |
| Molecular Weight | 186.00 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Based on similar structures |
| Solubility | Soluble in DMSO, DMF, Methanol. Limited aqueous solubility. | Experimental verification required. |
| pKa | B(OH)₂ group: ~8-9 | Boronic acids are Lewis acids, accepting OH⁻.[7] |
2.2 Formulation and Stability Considerations
Boronic acids present unique handling challenges that must be addressed to ensure data integrity.
-
Lewis Acidity: Unlike carboxylic acids, boronic acids act as Lewis acids.[7] In aqueous solutions, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent and crucial for biological activity.
-
Oligomerization: Arylboronic acids can readily form oligomeric anhydrides (boroxines) upon dehydration.[8] It is recommended to prepare fresh stock solutions in a dry, polar aprotic solvent like DMSO and store them desiccated at -20°C.
-
Ester Formation: Boronic acids can form reversible boronate esters with diols.[9][10] Be mindful of this reactivity when choosing buffers or media, avoiding components like sugars or glycerol if they might interfere with the assay, unless such an interaction is the subject of study.
Hypothesized Mechanism of Action: Targeting Bacterial Defenses
The primary hypothesis for the antibacterial activity of this compound is the inhibition of essential bacterial enzymes, specifically serine-based β-lactamases and Penicillin-Binding Proteins (PBPs).[2]
Causality: β-lactamases hydrolyze β-lactam antibiotics, conferring resistance. PBPs are essential enzymes for bacterial cell wall synthesis. Both enzyme classes utilize a critical serine residue in their active site for their catalytic function. The electrophilic boron atom of the boronic acid is perfectly poised to be attacked by the nucleophilic hydroxyl group of this catalytic serine, forming a stable, tetrahedral adduct that mimics the transition state of the natural substrate hydrolysis, thereby inhibiting the enzyme.[3]
Caption: Hypothesized inhibition of bacterial serine enzymes.
Phase 1: Antimicrobial Susceptibility Testing
Core Objective: To determine the intrinsic antibacterial potency (MIC) and spectrum of activity of the test compound against a panel of clinically relevant bacterial pathogens.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standard Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Test Compound: this compound
-
Solvent: Anhydrous DMSO
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Strains: (Suggested Panel)
-
Staphylococcus aureus (Gram-positive, e.g., ATCC 29213)
-
Escherichia coli (Gram-negative, e.g., ATCC 25922)
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter, e.g., ATCC 27853)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (Resistant Gram-positive)
-
Extended-Spectrum β-Lactamase (ESBL)-producing E. coli (Resistant Gram-negative)
-
-
Sterile 96-well microtiter plates
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Further dilute in CAMHB to create a working stock at 40x the highest desired final concentration.
-
Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.[13]
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2 through 12 in each row to be used.
-
Add 200 µL of the 2x highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11] This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation: MIC Values
| Bacterial Strain | Gram Stain | Resistance Profile | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Positive | Susceptible | ||
| E. coli | Negative | Susceptible | ||
| P. aeruginosa | Negative | Susceptible | ||
| MRSA | Positive | Methicillin-Resistant | ||
| ESBL E. coli | Negative | β-Lactam-Resistant |
Phase 2: Determining Bacteriostatic vs. Bactericidal Activity
Core Objective: To differentiate whether the compound inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal), a critical parameter for therapeutic application.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This is a direct extension of the MIC assay and determines the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[14]
Step-by-Step Methodology:
-
Following MIC Incubation: Using the 96-well plate from the MIC assay, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Subculturing: From each selected well, and the growth control well, take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the concentration at which no colonies or only 1-2 colonies are observed.
Data Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Phase 3: In Vitro Safety and Selectivity Profiling
Core Objective: To assess the cytotoxicity of the compound against a mammalian cell line to determine its therapeutic window. A promising antibacterial agent must be potent against bacteria but minimally toxic to host cells.[15]
Protocol 3: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan precipitate, which can be quantified spectrophotometrically.[15][17]
Materials:
-
Mammalian Cell Line: e.g., HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma)
-
Cell Culture Medium: e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound Stock in DMSO
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation and Therapeutic Index
| Cell Line | Test Compound IC₅₀ (µg/mL) |
| HEK293 | |
| HepG2 |
The Therapeutic Index (TI) , a measure of selectivity, can be calculated as: TI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher TI value indicates greater selectivity for bacteria over host cells and is a desirable characteristic for a drug candidate.
Integrated Workflow and Decision Making
The successful development of a novel antibacterial agent requires a logical, phased approach where data from one experiment informs the next.
Caption: Decision-making workflow for antibacterial candidate progression.
References
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ResearchGate. (2025). Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
- Snyder, H. R., et al. (1958). Formulation of boronic acid compounds.
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MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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Leonard, D. A., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. PMC - NIH. [Link]
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Khan, A. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
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Aguirre-Chagala, Y., et al. (2021). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. [Link]
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Bernardes, G. J. L., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. [Link]
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Frontiers. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. [Link]
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An, R., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. [Link]
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Raines, R. T., et al. (2010). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]
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Hindler, J. F. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
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Bethel, C. R., et al. (2019). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH. [Link]
-
ResearchGate. (2022). Antibacterial activity and cytotoxic analysis. [Link]
-
Khosravi, A. R., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. [Link]
-
Yagi, T., et al. (2005). Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. NIH. [Link]
-
WOAH. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]
-
Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
ResearchGate. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. [Link]
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Application Notes & Protocols: 5-Borono-3-methylthiophene-2-carboxylic acid as a Versatile Building Block for High-Performance Organic Semiconductors
Abstract
The rational design of conjugated polymers is the cornerstone of advancing organic electronics. The performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to the molecular structure of the semiconducting polymer. This guide provides an in-depth exploration of 5-borono-3-methylthiophene-2-carboxylic acid, a multifunctional building block uniquely suited for creating sophisticated, high-performance organic semiconductors. We will detail not only the synthetic protocols for its use but also the underlying scientific principles that make it a strategic choice for researchers and material scientists. This document serves as a practical guide, covering synthesis, characterization, and device fabrication, grounded in established scientific literature.
The Strategic Advantage of this compound
This compound is more than a simple monomer; it is a molecular scaffold engineered with three distinct functional domains, each conferring a specific advantage in the design of conjugated polymers.
-
The Thiophene Core: The thiophene ring is a foundational unit in many high-performing organic semiconductors.[1][2] Its sulfur heteroatom and aromatic nature create an electron-rich system that facilitates π-electron delocalization along the polymer backbone, which is essential for efficient charge transport.[3]
-
The Boronic Acid Handle (-B(OH)₂): This functional group is the key to controlled polymerization. It is the reactive site for Suzuki-Miyaura cross-coupling, one of the most robust and versatile methods for forming carbon-carbon bonds between aromatic units.[4][5] This reaction is known for its high yields and tolerance to a wide variety of functional groups, allowing for the creation of complex and well-defined polymer architectures.
-
The Carboxylic Acid Moiety (-COOH): This group offers a powerful secondary functionality. It can be used to:
-
Tune Solubility and Processing: The polarity of the carboxylic acid can be leveraged to control the polymer's solubility in different solvents, which is critical for solution-based device fabrication techniques like spin-coating and printing.[6]
-
Enable Post-Polymerization Modification: The acid can be converted into an ester or amide, providing a route to fine-tune the electronic properties and morphology of the final polymer after the main backbone has been constructed.[6][7]
-
Promote Self-Assembly: The ability to form hydrogen bonds can influence the intermolecular packing of polymer chains in the solid state, a key determinant of charge carrier mobility.[8]
-
Act as an Anchoring Group: In devices like dye-sensitized or perovskite solar cells, the carboxylic acid can act as an anchor, binding the polymer to metal oxide surfaces (e.g., TiO₂) for efficient charge transfer.[7]
-
-
The Methyl Group (-CH₃): This seemingly simple alkyl group plays a crucial role in disrupting excessive planarity and aggregation, which enhances the polymer's solubility in common organic solvents without significantly compromising its electronic properties.[9]
This combination of features makes this compound a superior choice for developing next-generation organic semiconducting materials.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the workhorse for synthesizing conjugated polymers from boronic acids. The reaction facilitates the formation of a C-C bond between the thiophene unit and a comonomer, typically an aryl dihalide.
Protocol 1: General Synthesis of a Thiophene-Based Copolymer
This protocol describes the synthesis of a representative donor-acceptor (D-A) copolymer using this compound and a dibrominated comonomer.
Causality Behind Choices:
-
Catalyst: A palladium catalyst is essential.[4][5] Modern precatalysts like XPhos G3 are often preferred as they are highly active, allowing for lower catalyst loadings and milder reaction temperatures, which helps to minimize side reactions like protodeboronation—a common issue with thiophene boronic acids.[10]
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid. An aqueous solution of the base is often used, as the presence of water can accelerate the catalytic cycle in many Suzuki couplings.[4][5]
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water) is common, allowing the organic monomers and polymer to reside in the organic phase while the inorganic base is in the aqueous phase.[4][11]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the palladium catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.05 equivalents) and the chosen aryl dihalide comonomer (e.g., 2,5-dibromo-3,4-ethylenedioxythiophene) (1.00 equivalent).
-
Catalyst and Solvent Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask. Add a degassed solvent mixture, such as Toluene and a 2M aqueous solution of K₂CO₃ (Toluene:Water ratio typically 4:1 v/v).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them with techniques like TLC or GPC to observe the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
Polymer Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred non-solvent, such as methanol or acetone, to precipitate the crude polymer.
-
Initial Filtration: Collect the precipitated polymer by filtration, washing it with the non-solvent to remove residual monomers and salts.
Workflow for Suzuki Polymerization
Caption: Workflow for Suzuki cross-coupling polymerization and purification.
Protocol 2: Purification of the Conjugated Polymer
Purification is a critical step, as residual catalyst and low molecular weight oligomers can act as charge traps, severely degrading device performance. Soxhlet extraction is the gold standard for this process.
Step-by-Step Methodology:
-
Thimble Preparation: Place the crude polymer powder into a cellulose extraction thimble.
-
Sequential Extraction: Place the thimble in a Soxhlet apparatus and perform sequential extractions with a series of solvents to remove different impurities:
-
Methanol: To remove residual inorganic salts and base.
-
Acetone: To remove oligomers and short-chain species.
-
Hexane/Heptane: To remove any remaining monomer and catalyst ligands.
-
-
Product Extraction: Finally, extract the desired polymer fraction using a good solvent in which the polymer is soluble, such as chloroform, chlorobenzene, or THF.
-
Final Precipitation: Concentrate the resulting solution and precipitate the purified polymer into a non-solvent (e.g., methanol).
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for at least 24 hours.
Essential Characterization of the Synthesized Polymer
Thorough characterization is non-negotiable for establishing the structure-property relationships that govern device performance.
| Technique | Purpose | Expected Outcome/Insight |
| ¹H, ¹³C NMR | Structural verification and regioregularity analysis. | Confirms the successful incorporation of both monomers into the polymer backbone and provides information on the connectivity (head-to-tail vs. head-to-head). |
| GPC | Determines molecular weight (Mn, Mw) and polydispersity (PDI). | Provides insight into the degree of polymerization and the distribution of chain lengths, which affects solubility and film-forming properties. |
| UV-Vis Spectroscopy | Measures optical absorption and determines the optical bandgap (Eg). | The absorption spectrum reveals the polymer's ability to absorb light. The onset of absorption is used to calculate the optical bandgap, a key parameter for OPVs.[12] |
| Cyclic Voltammetry (CV) | Determines HOMO and LUMO energy levels and the electrochemical bandgap. | Crucial for assessing air stability (HOMO level) and ensuring proper energy level alignment with other materials in a device (e.g., acceptors in OPVs).[12] |
| TGA | Assesses thermal stability. | Determines the decomposition temperature, indicating the polymer's stability for processing and long-term device operation. |
Workflow for Polymer Characterization
Caption: Standard workflow for comprehensive polymer characterization.
Application in Organic Electronic Devices
A. Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits and sensors.[2] Their performance is highly dependent on the charge transport characteristics of the semiconductor.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
Device Architecture: The most common architecture consists of a heavily doped silicon wafer acting as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.[1][2]
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sonicating them sequentially in deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This reduces charge trapping and promotes better molecular ordering.
-
Semiconductor Deposition: Prepare a dilute solution of the synthesized polymer (e.g., 5-10 mg/mL in chloroform or chlorobenzene). Spin-coat the solution onto the substrate to form a thin film (typically 30-60 nm).
-
Annealing: Anneal the film at a temperature below its decomposition point (e.g., 100-150 °C) to improve molecular packing and remove residual solvent.
-
Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (typically Gold) onto the polymer film.
-
Characterization: Measure the transistor's electrical characteristics using a semiconductor parameter analyzer to extract key performance metrics.
| OFET Performance Metric | Description | Typical Range for Thiophene Polymers |
| Hole Mobility (μ) | The speed at which charge carriers move through the channel. | 10⁻³ - 1.0 cm²/Vs[1][13] |
| On/Off Ratio | The ratio of the current when the transistor is "ON" to when it is "OFF". | 10⁴ - 10⁸[2][13] |
| Threshold Voltage (Vth) | The gate voltage required to turn the transistor "ON". | 0 to -20 V |
B. Organic Photovoltaics (OPVs)
In OPVs, the polymer typically acts as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor.[14][15]
Protocol 4: Fabrication of a Conventional BHJ Solar Cell
Device Architecture: Glass/ITO/PEDOT:PSS/Active Layer/Cathode (e.g., Ca/Al)
Step-by-Step Methodology:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates. Treat with UV-ozone to improve the work function.[14]
-
Hole Transport Layer (HTL): Spin-coat a layer of PEDOT:PSS onto the ITO and anneal. This layer facilitates the extraction of holes.
-
Active Layer Preparation: Prepare a blend solution of the synthesized polymer (donor) and an acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene. The ratio (e.g., 1:1.5 w/w) and concentration must be optimized.
-
Active Layer Deposition: Inside a glovebox, spin-coat the active layer blend onto the PEDOT:PSS layer. The film thickness is a critical parameter (typically 80-120 nm).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode (e.g., Calcium followed by Aluminum) through a shadow mask.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G sunlight (100 mW/cm²) to determine its performance.[14]
| OPV Performance Metric | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light to electrical power. |
| Open-Circuit Voltage (Voc) | The maximum voltage from the cell at zero current. |
| Short-Circuit Current (Jsc) | The maximum current from the cell at zero voltage. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. |
Conclusion and Future Outlook
This compound stands out as a highly strategic monomer for the synthesis of advanced organic semiconductors. Its pre-installed functionalities for both polymerization (boronic acid) and post-synthesis modification (carboxylic acid) provide a comprehensive toolkit for materials scientists to rationally design polymers with tailored properties. The protocols and insights provided herein offer a robust foundation for researchers to explore this versatile building block. Future work will undoubtedly focus on combining this monomer with novel, high-performance acceptor units to push the efficiency frontiers of organic electronic devices even further.
References
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]
-
Muthusamy, E., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers, 6(10), 2645-2669. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
-
Gbabode, G., et al. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. [Link]
-
Ando, S. (2005). Organic semiconductors for organic field-effect transistors. Journal of Physics: Conference Series, 10(1), 23-28. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1533. [Link]
-
Wikipedia. (n.d.). Organic field-effect transistor. Wikipedia. [Link]
-
Zhang, G., et al. (2022). Benzo[1,2-b:4,5-b′]dithiophene-Based Conjugated Polymers for Highly Efficient Organic Photovoltaics. Accounts of Materials Research, 3(6), 633–645. [Link]
-
Request PDF. (n.d.). Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells. [Link]
-
Sun, C. J., et al. (2016). Thiophene-based conjugated microporous polymers: synthesis, characterization and efficient gas storage. Science China Chemistry, 59(1), 105-110. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
ACS Publications. (2025). High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. [Link]
-
ProQuest. (n.d.). Selenophene- and Thiophene-Based π-Conjugated Polymer Gels. [Link]
-
ACS Publications. (2000). A Novel Series of Efficient Thiophene-Based Light-Emitting Conjugated Polymers and Application in Polymer Light-Emitting Diodes. Macromolecules, 33(6), 2016-2023. [Link]
-
ACS Publications. (n.d.). Molecular Design of Benzodithiophene-Based Organic Photovoltaic Materials. Chemical Reviews. [Link]
-
ResearchGate. (2018). Thiophene-based conjugated microporous polymers: Preparation, porosity, exceptional carbon dioxide absorption and selectivity. [Link]
-
Request PDF. (n.d.). Experiments with organic field effect transistors based on polythiophene and thiophene oligomers. [Link]
-
MIT. (2007). Organic Field-Effect Transistors. [Link]
-
Wiley Online Library. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics. [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
The Royal Society of Chemistry. (n.d.). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. [Link]
-
ACS Publications. (n.d.). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules. [Link]
-
De Feyter, S., et al. (n.d.). STM study on the self-assembly of oligothiophene-based organic semiconductors. Beilstein Journal of Organic Chemistry. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Borono-3-methylthiophene-2-carboxylic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Borono-3-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this multifunctional substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot common issues and rationalize your experimental choices.
A Word on the Substrate: Understanding the Challenges
This compound is a valuable building block, but its structure presents a distinct set of challenges for the Suzuki-Miyaura coupling. The electron-rich thiophene ring, combined with the presence of both a boronic acid and a carboxylic acid, makes it susceptible to several competing side reactions. The most prominent of these is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2] The acidic proton of the carboxyl group can also interact with the basic conditions required for the reaction. A successful coupling hinges on selecting conditions that favor the desired catalytic cycle over these degradation pathways.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental failures and provides a logical path to a solution.
Q1: My reaction yield is very low, and I'm recovering mostly my starting aryl halide and a byproduct, 3-methylthiophene-2-carboxylic acid. What is happening and how can I fix it?
This is the most common failure mode and is a classic sign of protodeboronation outcompeting the desired cross-coupling reaction.[1] This side reaction involves the protonolysis of the carbon-boron bond, effectively destroying your nucleophilic partner.[2] The key is to accelerate the rate of the Suzuki coupling so it becomes the dominant pathway.
Causality & Solution:
-
Problem: The Base is Too Strong or Conditions Too Harsh. Strong bases (like NaOH, KOH) and high temperatures significantly accelerate protodeboronation, especially in the presence of water.[1][3]
-
Solution 1: Switch to a Milder Base. Your first step should be to replace strong bases with milder inorganic alternatives. Finely ground potassium phosphate (K₃PO₄) is an excellent choice. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective options that can suppress this side reaction.[1][4]
-
Solution 2: Lower the Reaction Temperature. High temperatures increase the rate of all reactions, including the undesired protodeboronation.[1] Try lowering the temperature to the 60-80 °C range. A more active catalyst system will often allow for successful coupling at even lower temperatures.
-
Solution 3: Boost Catalytic Activity. A slow catalyst gives the boronic acid more time to decompose.[1] Switch from older catalysts like Pd(PPh₃)₄ to modern, highly active systems. This involves pairing a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or tBu₃P.[1][5] These ligands promote faster oxidative addition and reductive elimination, speeding up the productive catalytic cycle.[6]
Q2: My reaction is sluggish and never goes to completion, even after extended reaction times. What should I change?
A stalled reaction points to an issue with catalyst activity or the fundamental reaction setup.
Causality & Solution:
-
Problem: Inefficient Catalyst or Poor Solubility. The catalyst may not be active enough under your current conditions, or the reagents may not be fully dissolved, preventing them from interacting effectively.
-
Solution 1: Ligand and Palladium Source Selection. Ensure your palladium source and ligand are well-suited for the coupling partners. For electron-rich heteroaryl boronic acids, bulky biarylphosphine ligands are often superior. A combination like Pd₂(dba)₃ with SPhos or P(t-Bu)₃ is a robust starting point for challenging couplings.[5]
-
Solution 2: Optimize the Solvent System. The solvent must dissolve all components of the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is common, as water can aid in dissolving the base and facilitating the catalytic cycle.[7] However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a base like KF might be beneficial.[1][5]
-
Solution 3: Check Reagent Purity and Inertness. Ensure your solvent is properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Use fresh, high-purity reagents. The boronic acid itself can degrade upon storage.
Q3: I'm struggling with the workup. How do I effectively separate my carboxylic acid product from unreacted boronic acid and other impurities?
The carboxylic acid functional group is your key to a straightforward purification.
Causality & Solution:
-
Problem: Similar Polarity of Product and Starting Material. Unreacted boronic acid can sometimes co-elute with the product during chromatography.
-
Solution: Acid/Base Extraction.
-
After the reaction, dilute the mixture with an organic solvent like ethyl acetate.
-
Perform a basic aqueous wash (e.g., with dilute NaHCO₃ or Na₂CO₃). Your carboxylic acid product will deprotonate to the carboxylate salt and move into the aqueous layer. Most organic impurities and the palladium catalyst will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with dilute HCl (e.g., 1M HCl) to a pH of ~2.[8] This will re-protonate your product, causing it to become less water-soluble.
-
Extract the acidified aqueous layer multiple times with an organic solvent (ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield your purified product.[8] This method effectively uses the product's chemical properties for purification.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group on my thiophene boronic acid?
Generally, no. The Suzuki coupling is tolerant of the free carboxylic acid. The base in the reaction will deprotonate it to the carboxylate, which is typically compatible with the catalytic cycle. Protecting the acid adds extra synthetic steps and is usually unnecessary.
Q2: Which base is the best starting point for this specific substrate?
For this compound, potassium phosphate (K₃PO₄) is a highly recommended starting point. It is a moderately strong base that is effective at promoting the transmetalation step without being so aggressive that it accelerates protodeboronation.[1][9] Use 2-3 equivalents of finely ground K₃PO₄.
Q3: What is the role of the base in the Suzuki reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11][12][13] This boronate then transfers its organic group to the palladium center much more readily than the neutral boronic acid does.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
-
TLC: Spot the reaction mixture against your starting materials. You can track the consumption of the limiting reagent (usually the aryl halide) and the appearance of the more polar product spot.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass. Crucially, you can also look for the mass of the protodeboronated byproduct (3-methylthiophene-2-carboxylic acid), which gives you immediate feedback on whether this side reaction is a problem.[14]
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Data Summary: Parameter Selection
The choice of reagents is critical. The following table provides a general guide for selecting conditions for the Suzuki coupling of this compound, based on literature precedent for similar challenging substrates.
| Parameter | Recommended Choice | Rationale | Potential Pitfall |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) for generating the active catalyst. | Quality can vary; use from a reputable supplier. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands that promote fast C-C bond formation, outcompeting protodeboronation. [5] | Can be air-sensitive; handle under inert atmosphere. |
| Base | K₃PO₄ (preferred) , Cs₂CO₃, K₂CO₃ | Moderately basic, minimizes protodeboronation while still activating the boronic acid. [1][4] | Strong bases (NaOH, KOH) lead to rapid protodeboronation. [1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Good solvating power for a range of substrates and reagents. [7] | Excess water can promote protodeboronation. [1] |
| Temperature | 60 - 90 °C | A balance between sufficient reaction rate and minimizing thermal decomposition/side reactions. [1] | Temperatures >100 °C can accelerate byproduct formation. |
Optimized Starting Protocol
This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partner.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct. [14][15]6. Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Proceed with the acid/base extraction detailed in the Troubleshooting section (Q3) to isolate the carboxylic acid product.
-
Purification: If necessary, purify the crude product further by silica gel column chromatography or recrystallization.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16541–16549.
- Le Duc, G., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5891-5915.
- Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(50), 16378-16388.
-
Sunkari, Y. K., et al. (2020). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with DNA-conjugated aryl iodides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]
- Li, Z., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(1), 229–234.
-
Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]
-
Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Murray, J. I. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Ahmad, R., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 981581.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(14), 2737-2745.
- Rauf, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 25(15), 3494.
-
Al-Zoubi, R. M., & Al-Jaber, H. Y. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
- Thomas, S. E., & Lloyd, D. G. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 181-209.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- de la Cueva, L., et al. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry Channel. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]
- Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7644.
- Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959.
- Wallace, S., & Rylan, S. J. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 52(20), 2573–2575.
-
Reddit. (2022, July 25). carboxylic acid separation following a suzuki reaction. r/chemistry. Retrieved from [Link]
-
Rauf, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Sources
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common side reactions with 5-Borono-3-methylthiophene-2-carboxylic acid
Welcome to the technical support center for 5-Borono-3-methylthiophene-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, we will explore the common side reactions and challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions, and provide in-depth troubleshooting strategies to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its utility in constructing complex molecules containing a substituted thiophene moiety. The presence of the boronic acid at the 5-position allows for facile carbon-carbon bond formation via Suzuki-Miyaura coupling, while the carboxylic acid at the 2-position and the methyl group at the 3-position offer additional points for functionalization and structural tuning. However, the interplay of these functional groups can also lead to specific side reactions that may complicate synthetic outcomes. This guide will focus on the most prevalent of these: protodeboronation, homocoupling, and challenges associated with the carboxylic acid functionality.
Troubleshooting Guide: Common Side Reactions
Issue 1: Low Yield of Desired Product and Formation of 3-Methylthiophene-2-carboxylic acid
A common and often frustrating side reaction is the premature loss of the boronic acid group, which is replaced by a hydrogen atom from the reaction medium. This process, known as protodeboronation, leads to the formation of 3-methylthiophene-2-carboxylic acid, a byproduct that consumes your starting material and reduces the yield of the desired coupled product.[1][2] Thienylboronic acids are particularly susceptible to this side reaction, especially under basic conditions typical for Suzuki-Miyaura cross-coupling.[3]
Root Causes and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting and Optimization |
| Strong Base/High pH | High pH environments (pH > 10) are known to significantly accelerate the rate of protodeboronation.[3] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote this undesired pathway. | Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often more suitable choices. In certain systems, potassium fluoride (KF) can also be effective in suppressing protodeboronation.[1] |
| Elevated Temperatures | While higher temperatures can increase the rate of the desired Suzuki coupling, they also accelerate the rate of protodeboronation.[1] | Optimize the reaction temperature. Aim for the lowest temperature at which the desired coupling proceeds at a reasonable rate. Highly active palladium catalysts or pre-catalysts may allow for reactions to be run at lower temperatures (e.g., 40-80 °C).[1] |
| Inefficient Catalyst System | A slow or inefficient catalyst provides a larger window of opportunity for the boronic acid to decompose via protodeboronation before the desired cross-coupling can occur. | Screen different palladium sources and ligands. Buchwald or other electron-rich, bulky phosphine ligands can often accelerate the rate of cross-coupling, thereby outcompeting protodeboronation. The use of pre-formed palladium catalysts can also be beneficial. |
| Water Content | The presence of water is necessary for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle, but excess water can also be a proton source for protodeboronation. | Carefully control the amount of water in the reaction. While anhydrous conditions are not ideal for Suzuki couplings, using a minimal amount of water necessary for the reaction can be beneficial. Some anhydrous Suzuki coupling protocols with K₃PO₄ may require a small amount of water to be effective. |
| Susceptibility of the Free Boronic Acid | The free boronic acid form is often the most prone to protodeboronation. | Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation. |
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), your coupling partner (e.g., aryl halide, 1.1 equiv.), a mild base such as K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-catalyst).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and a minimal amount of water). Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the formation of both the desired product and the 3-methylthiophene-2-carboxylic acid byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Protodeboronation:
Issue 2: Formation of a Dimeric Thiophene Byproduct
Another common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, which in this case would lead to the formation of 3,3'-dimethyl-[5,5'-bithiophene]-2,2'-dicarboxylic acid. This reaction is often palladium-catalyzed and can be particularly problematic in the presence of oxygen.
Root Causes and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting and Optimization |
| Presence of Oxygen | Molecular oxygen can promote the oxidative homocoupling of boronic acids. The palladium(0) catalyst can be oxidized by O₂, which can then participate in a catalytic cycle that leads to the formation of the homocoupled product. | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before heating. Maintain a positive pressure of the inert gas throughout the reaction. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the palladium(0) catalyst is slow, the catalyst may be more susceptible to participating in the homocoupling pathway. | Choose a more reactive coupling partner if possible (e.g., aryl iodide instead of aryl bromide or chloride). Optimizing the ligand can also accelerate the oxidative addition step. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions, including homocoupling. | Use the minimum effective catalyst loading, typically ranging from 0.5 to 5 mol%. |
Competing Reaction Pathways:
Issue 3: Reaction Failure or Low Conversion with the Free Carboxylic Acid
The presence of the free carboxylic acid group on the thiophene ring can sometimes interfere with the Suzuki-Miyaura coupling.
Root Causes and Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting and Optimization |
| Catalyst Inhibition | The carboxylate, formed under basic conditions, can coordinate to the palladium center. This coordination can stabilize the palladium complex, potentially hindering its catalytic activity and slowing down or inhibiting the reaction. | If catalyst inhibition is suspected, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. The ester can then be hydrolyzed in a subsequent step to reveal the free carboxylic acid. |
| Solubility Issues | The salt of the carboxylic acid formed under basic conditions may have poor solubility in the organic solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Screen different solvent systems to improve the solubility of all reaction components. In some cases, a more polar solvent or a different co-solvent may be beneficial. |
| Stoichiometry of the Base | The carboxylic acid will react with one equivalent of the base. If this is not accounted for, the effective amount of base available for the catalytic cycle will be reduced. | Ensure that at least one extra equivalent of base is added to neutralize the carboxylic acid, in addition to the amount required for the Suzuki coupling itself. |
Frequently Asked Questions (FAQs)
Q1: I am observing both protodeboronation and homocoupling. What should I prioritize troubleshooting first?
A1: Both side reactions are often exacerbated by similar conditions (e.g., prolonged reaction times at high temperatures). Start by ensuring your reaction is rigorously deoxygenated to minimize homocoupling. Then, focus on optimizing the conditions to accelerate the desired cross-coupling relative to protodeboronation. This typically involves screening milder bases and more active catalyst systems, and running the reaction at the lowest effective temperature.
Q2: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A2: Yes, boronic acids are versatile coupling partners. They can be used in other palladium-catalyzed reactions such as the Heck or Stille couplings (after conversion to the corresponding organostannane), as well as in copper-catalyzed Chan-Lam couplings for the formation of C-N or C-O bonds. However, the potential for the side reactions discussed in this guide should be considered for each reaction type.
Q3: My compound is a dark color after work-up. Is this normal?
A3: Palladium-catalyzed reactions can often result in the formation of palladium black, which is finely divided palladium metal. This can give the crude product a dark color. This can usually be removed by filtration through a pad of celite or silica gel during workup, or during column chromatography purification.
Q4: How should I store this compound?
A4: Boronic acids can be sensitive to heat, light, and moisture. It is best to store this compound in a tightly sealed container in a refrigerator and under an inert atmosphere if possible to prolong its shelf life.
References
-
Zhang, G., & Li, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34887-34893. Available at: [Link]
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 6688933. Available at: [Link]
-
Gooßen, L. J., et al. (2012). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 48(74), 9281-9283. Available at: [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(23), 8425-8437. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Borono-3-methylthiophene-2-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 5-borono-3-methylthiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often challenging synthetic building blocks. Here, we address common issues encountered during purification, providing not just solutions but also the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.
Introduction: The Unique Challenges of Thiophene Boronic Acids
This compound and its analogues are valuable intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] However, their purification is frequently non-trivial due to a combination of inherent chemical properties:
-
High Polarity: The presence of both a carboxylic acid and a boronic acid group imparts high polarity, making elution from normal-phase chromatography difficult and often leading to poor solubility in common recrystallization solvents.
-
Lewis Acidity: The boron atom is Lewis acidic, leading to strong, often irreversible, binding to the Lewis basic silanol groups on standard silica gel, resulting in low recovery and significant tailing during chromatography.[3]
-
Instability: Boronic acids are susceptible to degradation. They can undergo protodeboronation (loss of the boronic acid group) or oxidation.[4][5] A common issue is the dehydration to form cyclic trimeric anhydrides known as boroxines, which complicates characterization and stoichiometry in subsequent reactions.[6]
-
Hydrolytic Sensitivity of Derivatives: While converting the boronic acid to a less polar ester (e.g., a pinacol ester) can aid in purification, these esters are often sensitive to hydrolysis, especially on the acidic surface of silica gel or during aqueous workups, reverting them to the problematic parent boronic acid.[3][7][8]
This guide provides a structured approach to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically stem from the synthetic route. Common contaminants include unreacted starting materials (e.g., 5-bromo-3-methylthiophene-2-carboxylic acid), homocoupling byproducts, and degradation products.[9][10] The most prevalent impurity is often the corresponding boroxine (the trimeric anhydride), formed by intermolecular dehydration. You may also observe protodeboronated species (3-methylthiophene-2-carboxylic acid), where the C-B bond has been cleaved.[4]
Q2: My boronic acid seems to degrade upon storage. How can I improve its stability?
A2: Boronic acids, especially heteroaromatic ones, can be unstable on the benchtop.[11] For long-term stability, we strongly recommend converting the boronic acid to a more robust derivative. The two most effective and widely used options are:
-
Potassium Trifluoroborate Salts (KBF₃): These are typically highly crystalline, air-stable solids that are easy to handle and store.[3]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are compatible with anhydrous reaction conditions and can be purified via standard silica gel chromatography.[3][11] The boronic acid can be released in situ during the subsequent reaction.[11]
If you must store the free boronic acid, keep it in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) and away from moisture.[12][13]
Q3: How can I accurately assess the purity of my final product?
A3: A multi-technique approach is essential.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for purity assessment due to its high sensitivity and selectivity.[14] Developing a stable method is key; on-column hydrolysis can be an issue, so screening different columns and mobile phases is often necessary.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally unsuitable for the polar, non-volatile carboxylic acid but can be used for less polar derivatives like pinacol esters.[15]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems in a question-and-answer format, providing actionable solutions and protocols.
Chromatography Issues
Q4: I am attempting flash chromatography on silica gel, but my compound is either streaking severely or completely stuck at the baseline. What is happening and how can I fix it?
A4: This is a classic problem caused by the strong interaction between the Lewis acidic boron center and the Lewis basic silanol groups (Si-OH) on the silica surface.[3] This leads to poor elution and low or no recovery.
Solutions:
-
Deactivate the Silica Gel: You must passivate the acidic silanol groups.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid is a highly effective method that suppresses the over-adsorption of boronic acids and their esters.[3][16]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v) to your eluent can cap the acidic sites, but this may not be suitable if your molecule is base-sensitive.[3]
-
-
Switch to a Different Stationary Phase:
-
Reversed-Phase (C18): This can be effective, especially for the free acid. However, some boronic acids may elute very early with the solvent front.[17][18] You may also encounter on-column decomposition in aqueous mobile phases.[8][17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has shown excellent selectivity and retention for both boronic acids and their pinacol esters, offering a powerful alternative to RPLC.[19]
-
Q5: My 5-(pinacolatoboronyl)-3-methylthiophene-2-carboxylic acid ester is hydrolyzing back to the free boronic acid during my purification workflow. How do I prevent this?
A5: Pinacol esters are susceptible to hydrolysis, a process often catalyzed by acid or base, which is frequently encountered during chromatography or aqueous workups.[3][7]
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. If the compound is highly sensitive, perform all manipulations under an inert atmosphere (N₂ or Ar).[3]
-
Use Deactivated Silica: The acidic nature of standard silica gel promotes hydrolysis. Use the boric acid-treated silica as described in the protocol below.
-
Avoid Protic or Acidic Solvents: In your chromatographic eluent, avoid acidic modifiers (like formic or acetic acid) and alcohols if possible, as these can accelerate hydrolysis.[8]
-
Non-Aqueous Workup: After synthesis, opt for a non-aqueous workup if feasible to minimize contact with water before purification.
Recrystallization and Extraction Issues
Q6: I am having difficulty finding a suitable solvent system for recrystallizing my thiophene boronic acid. Can you provide some starting points?
A6: Finding a good recrystallization solvent can be challenging due to the compound's polarity. Success is often found with polar solvents or solvent mixtures.[20]
Suggested Solvents to Screen:
| Solvent/Mixture | Rationale |
| Hot Water | The high polarity of water can be effective for highly polar boronic acids.[18] |
| Ethanol / Water | A common mixture that can often provide the right polarity balance. |
| Ethyl Acetate / Heptane | Dissolve in minimal hot ethyl acetate and add heptane as an anti-solvent until turbidity is observed, then cool.[20] |
| Dichloroethane or Benzene | These have been reported as yielding good to moderate results for some boronic acids.[20] |
Q7: My acid-base extraction is not providing a clean separation of the boronic acid from neutral impurities. What could be the issue?
A7: While boronic acids are acidic, their pKa is generally higher than carboxylic acids, which can lead to incomplete extraction into a weak aqueous base.
Solutions:
-
Use an Appropriate Base: Use a base strong enough to fully deprotonate the boronic acid (e.g., 1M NaOH solution). Be cautious, as strongly basic conditions can sometimes promote side reactions.[4][17]
-
Check for Emulsions: Thiophene derivatives can sometimes form emulsions. If this occurs, adding a small amount of brine can help break the emulsion.
-
Back-Extraction: After extracting your product into the aqueous basic layer, wash this aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining trapped neutral impurities before you acidify and re-extract your product.
Advanced Purification via Derivatization
Q8: My crude material is a complex mixture, and direct purification is failing. When should I use a derivatization strategy?
A8: Derivatization is an excellent strategy when standard methods fail, especially when dealing with unstable compounds or impurities with very similar polarity.[20] By converting the boronic acid to a derivative with drastically different properties (e.g., crystallinity, stability), purification becomes much simpler.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This procedure deactivates the silica surface, significantly improving recovery and peak shape for boronic acids and their esters.[3][16]
-
Preparation: Prepare a 5% w/v solution of boric acid (H₃BO₃) in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Slurry Formation: In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the methanol by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica).
-
Drying: Dry the silica gel under vacuum (e.g., on a rotary evaporator and then in a vacuum oven at 60°C) until it is a completely free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
Protocol 2: Purification via Conversion to a Potassium Trifluoroborate (KBF₃) Salt
This method converts the boronic acid into a stable, often highly crystalline salt that can be easily purified by recrystallization.[3]
-
Dissolution: Dissolve the crude boronic acid in a mixture of methanol (MeOH) and water (4:1 v/v).
-
Salt Formation: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Use 4.5 equivalents of KHF₂ relative to the boronic acid.
-
Precipitation: Stir the mixture at room temperature. The KBF₃ salt will typically precipitate out of the solution over 30-60 minutes.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold MeOH/water (4:1), then with pure MeOH, and finally with diethyl ether to aid in drying.
-
Drying: Dry the crystalline solid under high vacuum. The purity can be checked by NMR. If needed, the salt can be further purified by recrystallization from hot water or an alcohol/water mixture.
// Nodes crude [label="Crude Boronic Acid\n(in MeOH/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; add_khf2 [label="Add aq. KHF₂\n(4.5 equiv)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir [label="Stir at RT\n(30-60 min)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Vacuum Filter", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash Solid\n(MeOH/H₂O, Ether)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure, Stable\nKBF₃ Salt", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges crude -> add_khf2; add_khf2 -> stir; stir -> filter; filter -> wash; wash -> pure; } dot Caption: Workflow for conversion to a stable KBF₃ salt.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. (2025). Benchchem.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
-
Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety. (n.d.). LookChem. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (2014). ResearchGate. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
HELP: Purifying boronic acids sucks. (2023). Reddit. [Link]
-
Chromatography on Affi-Gel Boronate Gel. (n.d.). Bio-Rad. [Link]
-
Challenging purification of organoboronic acids. (2023). Chemistry Stack Exchange. [Link]
-
Purification of boronic acids? (2015). Reddit. [Link]
-
Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Wang, J., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
- Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Compar
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. (2025). Benchchem.
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2014). ResearchGate. [Link]
-
Reeve, J. T., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
-
Pilgram, C., et al. (2006). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry. [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? (2017). ResearchGate. [Link]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Asghar, M. N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances. [Link]
Sources
- 1. 2-Thienylboronic acid = 95.0 6165-68-0 [sigmaaldrich.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety | High-Purity Supplier China [chemheterocycles.com]
- 13. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
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- 20. researchgate.net [researchgate.net]
improving yield in 5-Borono-3-methylthiophene-2-carboxylic acid reactions
An Application Scientist's Guide to Improving Yield in Reactions with 5-Borono-3-methylthiophene-2-carboxylic acid
Introduction: Navigating the Challenges of a Versatile Building Block
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure offers multiple points for diversification, making it a key intermediate for synthesizing complex target molecules. However, researchers frequently encounter challenges in achieving high and reproducible yields in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
The primary obstacle stems from the inherent instability of many thiophene boronic acids.[1] The carbon-boron bond is susceptible to cleavage under typical reaction conditions, leading to a significant side reaction known as protodeboronation.[2] This process, where the boronic acid group is replaced by a hydrogen atom, consumes the starting material and directly reduces the yield of the desired product.
This guide provides a technical support framework for troubleshooting and optimizing reactions involving this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, offering not just solutions but also the underlying chemical principles to empower researchers to make informed decisions in their experimental design.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm observing significant formation of 3-methylthiophene-2-carboxylic acid as a byproduct. What's happening?
This is the most common issue and is a classic sign of protodeboronation (also called protodeborylation). This is an undesired side reaction where the C-B bond of your boronic acid is cleaved and replaced by a proton, effectively destroying your starting material.[1][2] The key to improving your yield is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of this decomposition pathway.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Competing reaction pathways for thiophene boronic acids.
Troubleshooting Steps:
-
Evaluate Your Base: Strong bases are a primary culprit.
-
Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment (>10) which is known to accelerate the rate of protodeboronation.[3]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices. In some systems, potassium fluoride (KF) can also suppress this side reaction by a different mechanism.[1][4]
-
-
Lower the Reaction Temperature: Heat accelerates all reactions, including undesired ones.
-
Problem: Elevated temperatures (e.g., >100 °C) dramatically increase the rate of protodeboronation alongside the desired coupling.[1]
-
Solution: Operate at the lowest temperature that still allows the Suzuki coupling to proceed efficiently. A range of 60-80 °C is often a good starting point for optimization.[1]
-
-
Boost Your Catalyst's Activity: A slow catalyst gives the boronic acid more time to decompose.
-
Problem: An inefficient catalyst system results in slow turnover, leaving the sensitive boronic acid exposed to degrading conditions for longer periods.
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for decomposition.[1][5]
-
Q2: My boronic acid seems to be degrading on the shelf or even before the reaction is complete. How can I improve its stability?
Thiophene boronic acids are notoriously unstable compared to their aryl counterparts.[1] The free boronic acid is often the most susceptible to decomposition.
Troubleshooting Steps:
-
Convert to a More Stable Boronate Ester: This is the most robust strategy.
-
Problem: The free boronic acid group is prone to oxidation and protodeboronation.[6]
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit significantly enhanced stability and can be stored for longer periods.[7] They are designed to slowly release the active boronic acid in situ under the reaction conditions. Diethanolamine complexes (DABO boronates) are another excellent air-stable alternative.[7]
-
-
Handle and Store with Care: Proper handling is critical.
Q3: I'm struggling with purification. My desired product co-elutes with my unreacted aryl bromide starting material.
This is a common frustration in column chromatography when the polarity of the product and a starting material are very similar.[9]
Troubleshooting Steps:
-
Alter the Eluent System:
-
Problem: The standard Hexane/Ethyl Acetate system may not provide sufficient separation.
-
Solution: Experiment with different solvent systems that offer alternative selectivities. Common alternatives include Dichloromethane/Methanol, Toluene/Acetone, or Ether/Hexane.[9]
-
-
Use pH to Your Advantage:
-
Problem: The product and starting material have similar affinities for the silica gel.
-
Solution: Your product contains a carboxylic acid. This is a powerful handle for purification. By adding a small amount of a basic modifier like triethylamine (Et₃N) to your eluent, you can deprotonate the carboxylic acid. The resulting carboxylate salt will become highly polar and strongly adhere to the silica, effectively stopping it on the column while the neutral aryl bromide elutes. Afterwards, the column can be flushed with a more polar, acidic eluent (e.g., with added acetic acid) to protonate and elute your purified product.
-
dot graph G { layout=dot; rankdir=TB; splines=ortho;
} caption: A logical workflow for diagnosing and solving low-yield issues.
Q4: My reaction fails to start or stalls midway. What should I check?
If you've addressed the protodeboronation issue and the reaction still fails, it's time to look at the foundational aspects of the reaction setup.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Problem: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state, halting the catalytic cycle.[10]
-
Solution: The reaction mixture (solvents, reagents) must be thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Check Reagent and Solvent Quality:
-
Problem: Water in the reaction can facilitate protodeboronation and interfere with the catalyst.[11] Solvents and bases may not be of sufficient purity.
-
Solution: Use anhydrous solvents. Ensure your base (e.g., K₃PO₄) is dry; if in doubt, dry it in an oven before use. Verify the purity of your starting materials.
-
-
Address Solubility Issues:
-
Problem: If any of the reagents (aryl halide, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not occur at all.[4]
-
Solution: Choose a solvent system known to solubilize all components. Mixtures like 1,4-dioxane/water or THF/water are common and effective for Suzuki reactions.[12] The carboxylic acid on your substrate may require a more polar solvent system than typical Suzuki couplings.
-
Data and Protocols
Table 1: Recommended Starting Conditions to Mitigate Protodeboronation
| Parameter | Recommendation | Rationale |
| Boron Source | This compound pinacol ester | More stable to storage and reaction conditions than the free boronic acid.[7] |
| Palladium Catalyst | Pd(OAc)₂ with a Biarylphosphine Ligand OR a Pre-formed Precatalyst (e.g., XPhos Pd G3) | High activity accelerates the desired coupling over decomposition.[1][5] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps.[1] |
| Base | K₃PO₄ (Potassium Phosphate), finely ground | Mild base that is highly effective but minimizes the rate of protodeboronation.[1][11] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂O | Aprotic/aqueous mixtures provide good solubility for both organic and inorganic reagents.[12] |
| Temperature | 60 - 80 °C | The lowest temperature that provides a reasonable reaction rate, minimizing decomposition.[1] |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl bromide with this compound (or its pinacol ester).
-
Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.3 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel. (See Protocol 2 for specific guidance).
Experimental Protocol 2: Purification via pH-Modified Column Chromatography
This protocol is for purifying the final carboxylic acid product, separating it from neutral impurities like an unreacted aryl bromide.
-
Column Preparation: Prepare a standard silica gel column packed in a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution of Neutral Impurities: Begin eluting the column with your initial solvent system (e.g., 9:1 Hexane/Ethyl Acetate). If the impurity is less polar than the product, it should elute first.
-
Modification for Product Elution: Once the neutral impurities have been collected, switch to an eluent containing a small amount of acetic acid (e.g., 1% acetic acid in 1:1 Hexane/Ethyl Acetate). The acid ensures your product remains protonated and will elute from the column.
-
Collection and Analysis: Collect the fractions containing your desired product, combine them, and remove the solvent under reduced pressure. The residual acetic acid is volatile and can typically be removed under high vacuum.
References
-
Bouling Chemical Co., Limited. (n.d.). Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety. [Link]
-
Deng, H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 135-146. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1354-1367. [Link]
-
Zhang, G., & Li, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(16), 8036-8040. [Link]
-
McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2264-2275. [Link]
-
Al-Masum, M., & Al-Ahmari, S. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(24), 11255-11262. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?[Link]
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(35), 21545-21561. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety | High-Purity Supplier China [chemheterocycles.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
overcoming solubility issues with 5-Borono-3-methylthiophene-2-carboxylic acid
Welcome to the technical support center for 5-Borono-3-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on overcoming solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research endeavors.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound in a practical question-and-answer format.
Q1: My this compound is not dissolving in my chosen organic solvent for a Suzuki-Miyaura coupling. What should I do?
A1: Low solubility of arylboronic acids, especially those with polar functional groups like carboxylic acids, is a common challenge. The issue often stems from a combination of strong intermolecular interactions in the solid-state (like hydrogen bonding) and the equilibrium between the boronic acid and its less soluble trimeric anhydride, boroxine.[1][2][3][4] Here is a systematic approach to troubleshoot this issue:
-
Solvent Selection: If you are observing poor solubility, your first step should be to reconsider your solvent choice. While every system is unique, certain solvents are generally more effective for dissolving boronic acids. Ethers (like 1,4-dioxane, THF) and ketones are often good starting points.[5][6] Avoid non-polar hydrocarbon solvents like hexane or methylcyclohexane, in which boronic acids are typically very poorly soluble.[5][6]
-
Use of a Co-solvent: Often, a mixture of solvents provides the best results. For Suzuki-Miyaura reactions, a common practice is to use a mixture of an organic solvent with water.[7] The presence of water can help in dissolving the base and can also influence the boronic acid-boroxine equilibrium.[1][2][3] A typical ratio to start with is 4:1 or 5:1 organic solvent to water.
-
Gentle Heating: Applying gentle heat while stirring can significantly improve the rate of dissolution and the overall solubility. However, be cautious, as excessive heat can lead to degradation or unwanted side reactions.
-
Sonication: If gentle heating is not effective or desirable, sonication can be a useful technique to break up solid aggregates and enhance dissolution.
The following workflow provides a visual guide to solvent selection for improving solubility.
Caption: Troubleshooting workflow for solvent selection.
Q2: I'm observing a significant amount of what appears to be a byproduct from my boronic acid, even before the main reaction starts. What is happening?
A2: This is likely due to the formation of boroxine, the cyclic anhydride of the boronic acid.[8] Boronic acids exist in equilibrium with their corresponding boroxines, and this equilibrium is influenced by the presence of water and the solvent.[1][2][3] Boroxines are generally less soluble than their corresponding boronic acids.[9]
-
The Boronic Acid-Boroxine Equilibrium: This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[8] The reaction is reversible, and the position of the equilibrium depends on the specific boronic acid, the solvent, and the concentration of water.[1][2][3]
Caption: The equilibrium between boronic acid and its boroxine.
To favor the boronic acid form:
-
Ensure sufficient water in your reaction mixture if compatible. For reactions like Suzuki-Miyaura couplings, which are often run in aqueous mixtures, the presence of water will shift the equilibrium back towards the more soluble boronic acid.[1][2][3]
-
If running an anhydrous reaction, be aware that the boroxine may be the dominant species. In such cases, strategies to improve its solubility or to use a derivative are recommended (see FAQ section).
Q3: My reaction is sluggish and gives a low yield. Could this be related to the solubility of the boronic acid?
A3: Absolutely. If the boronic acid is not fully dissolved, the reaction becomes heterogeneous, and the concentration of the active reagent in the solution phase is low. This can lead to slow reaction rates and poor yields. This is a common issue in Suzuki-Miyaura couplings where the transmetalation step requires the boronic acid to be in solution.[10]
To address this:
-
Confirm complete dissolution before proceeding. Ensure all solid material is dissolved before adding other reagents, particularly the catalyst.
-
Increase the solvent volume. While this may not always be ideal, a more dilute reaction can sometimes keep all components in solution.
-
Revisit the troubleshooting steps in Q1. A different solvent system may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
The following table provides a general guide to the solubility of arylboronic acids in common laboratory solvents.
| Solvent Class | Examples | General Solubility of Arylboronic Acids | Rationale |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Good to Moderate | Good hydrogen bond acceptors.[5] |
| Ketones | Acetone, 2-Butanone | Good to Moderate | Polar aprotic solvents that can dissolve polar compounds.[5] |
| Alcohols | Methanol, Ethanol | Generally Good | Protic solvents that can engage in hydrogen bonding.[11] |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor to Moderate | Generally require heating; often used in combination with other solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Poor | Non-polar solvents are generally ineffective at dissolving polar boronic acids.[5][6] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can be effective, but depends on the specific boronic acid.[5] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Good | Highly polar solvents that are effective at dissolving a wide range of compounds. |
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution will have a significant impact on the solubility of this compound due to the presence of two acidic functional groups: the carboxylic acid and the boronic acid.
-
At low pH (acidic conditions): Both the carboxylic acid and the boronic acid will be protonated and neutral. The solubility in aqueous media will likely be at its lowest in this state.
-
At mid-range pH (near neutral): The more acidic carboxylic acid group will deprotonate to form a carboxylate anion. This will increase the polarity and aqueous solubility.
-
At high pH (basic conditions): Both the carboxylic acid and the boronic acid will be deprotonated, forming a dianionic species. This will lead to the highest solubility in aqueous solutions.[12] The pKa of a typical arylboronic acid is around 9, but this can be influenced by other substituents on the ring.[13][14] The formation of the boronate anion is crucial for the transmetalation step in Suzuki-Miyaura couplings.[10]
Q3: Are there any chemical modifications I can make to this compound to improve its solubility?
A3: Yes, converting the boronic acid to a boronate ester is a widely used strategy to improve solubility in organic solvents and also to enhance stability.[13][15]
-
Pinacol Esters: Reacting the boronic acid with pinacol is a common method to generate the corresponding pinacol boronate ester. These esters are generally more soluble in a wider range of organic solvents and are often more stable to storage and purification by chromatography.[5][6]
-
Diethanolamine Adducts: Formation of an adduct with diethanolamine can produce a crystalline, air- and water-stable solid that can be used directly in Suzuki couplings, particularly in protic solvents.[16]
Q4: Can I use additives to improve the solubility without chemically modifying the compound?
A4: Yes, for aqueous or partially aqueous systems, certain additives can enhance the solubility of boronic acids.
-
Diols and Monosaccharides: The addition of diols, such as mannitol or other monosaccharides, can increase the aqueous solubility of boronic acids by forming reversible boronate esters in solution.[9] This has been shown to increase solubility by lowering the apparent pKa of the boronic acid.[9]
-
Bases: In the context of reactions like the Suzuki-Miyaura coupling, the base used in the reaction plays a crucial role in forming the active boronate species, which is more soluble than the neutral boronic acid.[10]
Experimental Protocol: General Method for Solubilization in a Suzuki-Miyaura Coupling
This protocol provides a general approach for addressing the solubility of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Objective: To achieve complete dissolution of this compound for an efficient cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry reaction vessel equipped with a stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) to the vessel to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl halide).
-
Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes. Observe if all solids dissolve.
-
Troubleshooting Solubility:
-
If solids remain: Add degassed water as a co-solvent. Start with a 10:1 ratio of organic solvent to water and gradually increase the amount of water up to a 4:1 ratio, stirring vigorously after each addition.
-
If solids still persist: Gently heat the mixture to 40-60 °C with continued stirring. Maintain the inert atmosphere.
-
-
Catalyst Addition: Once all starting materials are fully dissolved, add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
Note: The choice of base, catalyst, and solvent are highly interdependent and may require optimization for your specific substrates.[17]
References
-
The Boroxine-Boronic Acid Equilibrium. - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
-
Lantz, R. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved January 20, 2026, from [Link]
- Li, C., Stefani, H. A., & Carrow, B. P. (2025). The Boroxine-Boronic Acid Equilibrium.
-
Li, C., Stefani, H. A., & Carrow, B. P. (2025). The Boroxine-Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Retrieved January 20, 2026, from [Link]
- Domańska, U., & Domański, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
Li, C., Stefani, H. A., & Carrow, B. P. (2025). The Boroxine-Boronic Acid Equilibrium. ResearchGate. Retrieved January 20, 2026, from [Link]
- Singh, S., & Singh, P. P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lantz, R. J. (2007). Physical and chemical properties of boronic acids: Formulation implications. ProQuest. Retrieved January 20, 2026, from [Link]
- Domańska, U., & Domański, K. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Boroxine. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(47), 20030–20039.
- Singh, S., & Singh, P. P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.
-
Boronic acid. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Kouznetsov, M., Titov, A., & Pchelintsev, N. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Physical Chemistry B, 117(18), 5671–5680.
-
Domańska, U., & Domański, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved January 20, 2026, from [Link]
- Morphy, J. R., Rankovic, Z., & Rees, D. C. (2004). Preparation and uses of conjugated solid supports for boronic acids. Google Patents.
- Harris, W. R., & Glass, T. E. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Beilstein Journal of Organic Chemistry, 15, 1927–1937.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Netherton, M. R., & Fu, G. C. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 77(17), 7189–7199.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Bertolini, G., Verza, E., & Gatti, E. (2018). Process for the recovery of a boronic acid. Google Patents.
-
Liu, J., Zhang, Y., & Wang, L. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tanwar, A. S. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved January 20, 2026, from [Link]
- Badone, D., Baroni, M., & Cardamone, R. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(23), 8121–8125.
- Nielsen, S. O. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 45(12), 2098–2108.
-
Wang, L., & Li, J. (2016). Combining ferrocene, thiophene and a boronic acid: A hybrid ligand for reagentless electrochemical sensing of cis-diols. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wang, B., & James, T. D. (2013). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions?. (2024, January 12). Reddit. Retrieved January 20, 2026, from [Link]
-
pH-Dependent formation equilibrium of a boronic ester in aqueous solution. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 647-654.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. Retrieved January 20, 2026, from [Link]
- Akkaya, B., & Uslan, I. (2021).
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
Sources
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- 2. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
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- 11. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 5-Borono-3-methylthiophene-2-carboxylic acid Coupling
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 5-borono-3-methylthiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate and to provide clear, actionable guidance for successful catalyst selection and reaction optimization.
The Challenge: A Tale of Two Functional Groups
The successful coupling of this compound is complicated by two key structural features:
-
The 2-Thiopheneboronic Acid Moiety: Five-membered heterocyclic boronic acids, especially those with the boron group at the 2-position, are notoriously susceptible to protodeboronation.[1][2][3] This is a parasitic side reaction where the carbon-boron bond is cleaved by a proton source (often water or solvent) before the desired cross-coupling can occur, leading to the formation of 3-methylthiophene-2-carboxylic acid and significantly reducing the yield. The core challenge is to make the rate of catalytic turnover much faster than the rate of protodeboronation.[3]
-
The Carboxylic Acid Group: The presence of a carboxylic acid can introduce several complications. The carboxylate anion, formed under basic reaction conditions, can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4] While less common under standard Suzuki conditions, harsh reaction conditions could also lead to competitive decarboxylation pathways.[5][6]
This guide provides strategies to overcome these challenges through rational catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low, and I see a lot of 3-methylthiophene-2-carboxylic acid byproduct? This is a classic sign of protodeboronation, where your starting material is being destroyed before it can couple.[3] This occurs when the catalytic cycle is too slow or the conditions are too harsh, favoring the undesired cleavage of the C-B bond. Key factors are the choice of catalyst, base, and the presence of water.[1][3]
Q2: Can the carboxylic acid interfere with the reaction? Yes. The carboxylate formed under basic conditions can act as a ligand for the palladium catalyst. This coordination can stabilize the palladium complex, slowing down the catalytic cycle and leading to catalyst deactivation.[4] In some cases, protecting the carboxylic acid as an ester is a viable strategy to prevent this interference.[7][8]
Q3: Should I use a standard palladium source like Pd(OAc)₂ or Pd(PPh₃)₄? While these can work, they are often not the optimal choice for challenging substrates. Modern palladium precatalysts are generally superior because they rapidly generate the active, monoligated Pd(0) species.[1][2] This fast catalyst activation is crucial to ensure the Suzuki coupling outpaces the rapid decomposition of the unstable thiophene boronic acid.[1][9]
Q4: What is the best type of ligand for this coupling? Electron-rich and sterically bulky monophosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), are critical.[10] Ligands like XPhos and SPhos are highly effective. They accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination) and help prevent catalyst deactivation.[9][11]
Q5: Is it necessary to protect the carboxylic acid group? Not always, but it is a primary troubleshooting step if you suspect catalyst inhibition. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) can prevent its coordination to the palladium center.[7][8] The ester can then be hydrolyzed back to the carboxylic acid post-coupling if required.
Catalyst & Condition Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing your reaction conditions.
Caption: Key competing reaction pathways.
Problem 1: Low yield with significant protodeboronation byproduct.
-
Potential Cause: The rate of protodeboronation is competitive with or faster than the rate of transmetalation in the Suzuki cycle. This is often exacerbated by strong bases, high temperatures, or an inefficient catalyst. [1][3]* Solution A: Enhance Catalyst Activity. Switch to a more active palladium precatalyst system, such as one from the Buchwald-type (e.g., XPhos Pd G4). [9]These systems generate the catalytically active species very rapidly, favoring the desired coupling.
-
Solution B: Modify the Base/Solvent System. Replace strong bases (NaOH, KOH) with milder alternatives like K₃PO₄, K₂CO₃, or Cs₂CO₃. [11][12]Reducing the amount of water in the solvent mixture or running the reaction under nearly anhydrous conditions can also significantly suppress protodeboronation.
-
Solution C: Use a Boronic Acid Surrogate. If protodeboronation remains problematic, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate. [1][13]These reagents are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.
Problem 2: The reaction stalls; most of the starting material remains unreacted.
-
Potential Cause: Catalyst inhibition or deactivation. The carboxylate anion of the starting material is likely coordinating to the palladium center, preventing it from participating effectively in the catalytic cycle. [4]* Solution A: Protect the Carboxylic Acid. The most direct solution is to convert the carboxylic acid to an ester (e.g., methyl, ethyl, or pentyl ester) prior to the coupling reaction. [7][8]This removes the problematic coordinating group. The ester can be saponified in a subsequent step if the free acid is the desired final product.
-
Solution B: Screen Ligands. Different phosphine ligands have varying sensitivities to coordination by other species. Screening a panel of ligands (e.g., SPhos, RuPhos) may identify a system less prone to inhibition by the carboxylate.
-
Solution C: Ensure Rigorous Inert Conditions. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout.
Problem 3: The reaction is inconsistent between batches.
-
Potential Cause: Reagent quality and heterogeneity. The purity of the boronic acid can vary, and inorganic bases like K₃PO₄ can be hygroscopic and have variable particle sizes, affecting their solubility and reactivity.
-
Solution A: Verify Reagent Quality. Use freshly purchased or properly stored boronic acid. If possible, verify its purity by NMR.
-
Solution B: Standardize the Base. Use a fresh bottle of base or dry it in an oven before use. Grinding the base (e.g., K₃PO₄) to a fine, consistent powder can improve reproducibility by ensuring more consistent dissolution and reactivity. [14]
Detailed Experimental Protocol (Example)
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add this compound, the aryl bromide, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio and a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80 °C. Stir vigorously for the duration of the reaction (monitor by TLC or LCMS, typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. If the product is the carboxylic acid, it may be necessary to acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylate and extract it into the organic phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Iqbal, M. A., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Synthetic Communications, 48(12), 1438-1446. [Link]
-
Cass, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(68), 10120-10123. [Link]
-
Li, C., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(15), 6046–6051. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Couturier, D., et al. (2008). Palladium/Tetraphosphine Catalyzed Suzuki Cross-Coupling of Heteroarylboronic Acids with Aryl Halides. Journal of Heterocyclic Chemistry, 45(1), 109-113. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hu, X., et al. (2019). Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Zhang, L., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(15), 3438–3441. [Link]
-
Li, C., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]
-
Hu, X., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Iqbal, M. A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Medicinal Chemistry Research, 30, 1245-1259. [Link]
-
Lindh, J., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]
-
Aday, B., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 899-914. [Link]
-
Farrell, D. J., et al. (2018). Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. Dalton Transactions, 47(1), 105-113. [Link]
-
Rasool, N., et al. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE, 15(1), e0227240. [Link]
-
Chen, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(6), 768. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 14. reddit.com [reddit.com]
troubleshooting failed reactions involving 5-Borono-3-methylthiophene-2-carboxylic acid
Welcome to the technical support center for 5-Borono-3-methylthiophene-2-carboxylic acid (CAS: 1190830-77-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile yet sensitive reagent. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction forms new carbon-carbon bonds, enabling the synthesis of complex molecules. Thiophene derivatives are crucial in medicinal chemistry and materials science, where they are incorporated into biologically active compounds and organic semiconductors for devices like OLEDs and OPVs.[3]
Q2: How should I properly store and handle this boronic acid to ensure its stability?
Proper storage and handling are critical to prevent the degradation of this compound. Boronic acids, in general, are susceptible to decomposition through various pathways.[4]
Storage Recommendations:
-
Temperature: Store at room temperature, ideally between 15–25°C (59–77°F).[5][6] Avoid exposure to high heat, which can accelerate moisture absorption and degradation.[5][6]
-
Humidity: This compound is hygroscopic, meaning it absorbs moisture from the air.[6] Store in a dry environment, preferably with a relative humidity below 60%.[6] Always keep the container tightly sealed to prevent moisture ingress.[5][6] Using desiccant packets is advisable in humid conditions.[5]
-
Light: Protect from direct sunlight or intense artificial light to prevent potential photochemical reactions.[6] Storing in an opaque or amber container is recommended.[6]
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Handling Best Practices:
-
Always handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Minimize the time the container is open to the atmosphere.
-
For weighing and transfer, work quickly and efficiently to reduce exposure to air and moisture.
Q3: My boronic acid appears to have formed clumps or a solid mass. Is it still usable?
Caking or clumping is a common issue with boronic acids and is often caused by moisture absorption.[8] While the caked material is chemically unchanged and may be suitable for some applications, it can complicate accurate weighing and stoichiometry.[8] If the material has formed hard lumps, it may be a sign of significant decomposition, potentially through the formation of boroxines (cyclic trimers).[4] It is highly recommended to assess the purity of the material via analytical methods like NMR before use.[9]
Troubleshooting Failed Reactions
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A low or non-existent yield is a common frustration. The underlying cause often relates to the stability of the boronic acid or the optimization of the reaction conditions.
Question: I'm observing the formation of 3-methylthiophene-2-carboxylic acid as a major byproduct. What is happening?
This is a classic sign of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][10][11] This process consumes your starting material, leading to a reduced yield of the desired product.[12] The key to overcoming this is to ensure the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.[12]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Explanations:
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid.[13] However, strong bases, particularly hydroxides, can significantly accelerate protodeboronation.[12]
-
Reaction Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[12]
-
Catalyst System: An inefficient or slow catalyst system provides a larger window of opportunity for the boronic acid to decompose.[12]
-
Form of the Boron Reagent: The free boronic acid is often the most susceptible to protodeboronation.[12]
-
Recommendation: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[4][16] These derivatives are generally more stable to storage and reaction conditions but can still participate effectively in the cross-coupling reaction.[4][16]
-
Issue 2: Formation of Homocoupled Byproducts
Question: My analysis shows the presence of a symmetrical biaryl product derived from the boronic acid. What causes this?
The formation of a homocoupled product (Ar-Ar from Ar-B(OH)₂) is another common side reaction in Suzuki-Miyaura couplings.[17] This can occur through several mechanisms, including oxidation or a palladium-catalyzed pathway.[17]
Strategies to Minimize Homocoupling:
-
Degas Solvents Thoroughly: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure that all solvents are rigorously degassed before use by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process to prevent the ingress of oxygen.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in side reactions. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
-
Purity of Reagents: Ensure the purity of your boronic acid and your coupling partner. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl halide.
Reagents and Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture, often 4:1 or 5:1)[14]
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Purity Assessment of Starting Material
Ensuring the purity of your this compound is paramount for reproducible results.
Recommended Analytical Methods:
| Analytical Technique | Purpose | Key Observations |
| ¹H NMR Spectroscopy | Structural confirmation and detection of organic impurities. | Look for characteristic peaks of the thiophene protons and the absence of signals corresponding to protodeboronated species or residual solvents. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity assessment and identification of byproducts. | Provides accurate mass for the parent ion and helps identify impurities. A clean chromatogram indicates high purity.[18] |
| Karl Fischer Titration | Quantification of water content. | Important for a hygroscopic compound to ensure accurate stoichiometry. |
References
-
How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. Retrieved January 20, 2026, from [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016, November 30). ACS Publications. Retrieved January 20, 2026, from [Link]
-
What are the storage conditions for Boric acid - 10B? - Blog - Yuanli Bio. (2025, December 3). Yuanli Bio. Retrieved January 20, 2026, from [Link]
-
Borate handling and storage - borax.com. (n.d.). U.S. Borax. Retrieved January 20, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022, April 18). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Corrosive Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved January 20, 2026, from [Link]
-
Protodeboronation of arylboronic acids in acetic acid a | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES. Retrieved January 20, 2026, from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (2018, March 15). ACS Publications. Retrieved January 20, 2026, from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate. (2017, June 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022, July 21). MDPI. Retrieved January 20, 2026, from [Link]
-
Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. (2024, June 19). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Deboronation of Thiophene Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene boronic acids. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the undesired deboronation of these valuable reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this common side reaction, thereby improving the efficiency and reproducibility of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of Desired Product with Significant Formation of Thiophene Byproduct
This is the classic manifestation of protodeboronation, a reaction where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton, typically from the reaction medium.[1] This side reaction consumes your starting material, leading to reduced yields of the desired coupled product.[1] The central challenge is to ensure the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.
Initial Diagnostic Questions:
-
Are you using a strong base such as NaOH or KOH?
-
Problem: Strong bases, leading to a high pH (often >10), are known to accelerate the rate of protodeboronation.[1][2] The formation of the more reactive arylboronate anion under high pH conditions can make the boronic acid more susceptible to this decomposition pathway.[2][3]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently effective alternatives.[1] In certain systems, potassium fluoride (KF) can also suppress this side reaction.[1]
-
-
Is the reaction being conducted at a high temperature (e.g., >100 °C)?
-
Problem: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[1] For thermally sensitive substrates like many thiophene boronic acids, high temperatures can disproportionately favor the decomposition pathway.
-
Solution: Lower the reaction temperature. Operating at the lowest temperature that still allows for efficient coupling, often in the 60-80 °C range, can significantly slow the rate of protodeboronation.[1]
-
-
Is your catalyst system optimized for a rapid reaction?
-
Problem: A slow or inefficient catalyst system provides a longer reaction time, during which the sensitive thiophene boronic acid has more opportunity to decompose.[1]
-
Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts, such as XPhos Pd G3, paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), can dramatically increase the rate of the productive reaction, thereby minimizing the time available for deboronation.[1][4]
-
Issue 2: Degradation of Thiophene Boronic Acid Observed Even Before Reaction Completion
Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki-Miyaura conditions.[1][5] If the simple modifications outlined above are insufficient, a more robust strategy involving the protection of the boronic acid moiety may be necessary.
Initial Diagnostic Questions:
-
Are you using the free boronic acid?
-
Problem: The free boronic acid form is often the most susceptible to protodeboronation.[1][6]
-
Solution: Consider using a more stable derivative of the boronic acid. These derivatives are designed for "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low at any given time and thus minimizing decomposition.[3][7]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used directly in Suzuki-Miyaura reactions.[7][8] They slowly hydrolyze under basic conditions to release the boronic acid, which is then consumed in the catalytic cycle.[7] This strategy has proven highly effective for the coupling of otherwise unstable 2-heterocyclic boronic acids, including 2-thiophene boronic acid, often providing significantly higher yields compared to the free boronic acid.[7]
-
Pinacol Esters: While also susceptible to deboronation, boronic acid pinacol esters can sometimes offer greater stability than the corresponding free boronic acids.[6][9] However, their stability is highly dependent on the specific substrate and reaction conditions.
-
Potassium Trifluoroborates (BF₃K salts): These salts are another class of stable boronic acid surrogates that can be effective in suppressing protodeboronation.[5][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it particularly problematic for thiophene boronic acids?
A1: Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][11] This reaction requires a proton source, which is often water present in the reaction medium.[1][3] Thiophene boronic acids are electron-rich heteroaromatic compounds, which generally makes them more susceptible to electrophilic attack, including protonation, which can initiate the deboronation process.[11] The 2-position of the thiophene ring is particularly prone to this side reaction.[1][5]
Q2: What is the underlying mechanism of protodeboronation?
A2: The mechanism of protodeboronation can vary depending on the reaction conditions (acidic, basic, or neutral) and the specific boronic acid derivative.[3]
-
Base-Catalyzed: Under basic conditions typical for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻).[3][12] This boronate is more electron-rich and thus more susceptible to reaction with a proton source like water in a rate-limiting step to yield the deboronated arene.[3] For some highly electron-deficient arylboronic acids, a mechanism involving the liberation of a transient aryl anion has also been identified.[13]
-
Acid-Catalyzed: In acidic media, the reaction involves the boronic acid itself reacting with an acid.[3][14] This pathway is generally less relevant for standard Suzuki-Miyaura conditions.
Q3: How can I monitor the extent of deboronation during my reaction?
A3: The most common methods for monitoring reaction progress and detecting the formation of the deboronated thiophene byproduct are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of new products. The deboronated thiophene will likely have a different Rf value than your starting materials and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and allow for the definitive identification of the deboronated byproduct by its mass.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to identify and quantify the deboronated thiophene by its characteristic signals.[2]
Q4: Can the choice of solvent influence the rate of deboronation?
A4: Yes, the solvent can have a significant impact. While many Suzuki-Miyaura reactions are performed in mixtures of an organic solvent and water, excessive amounts of water can promote protodeboronation by acting as the proton source.[1] Some studies have shown that solvents like DMSO can accelerate protodeboronation under certain conditions.[11] The choice of solvent should be optimized to ensure sufficient solubility of all reaction components while minimizing the rate of the undesired side reaction.
Q5: Are there any analytical techniques to quantify the boron content in my starting material to ensure its quality?
A5: Yes, ensuring the purity and integrity of your boronic acid starting material is crucial. Several analytical methods can be used for boron quantification:
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive and accurate methods for determining the elemental composition of a sample, including boron content.[15][16][17]
-
¹¹B NMR Spectroscopy: This technique can provide information about the boron species present in your sample and can be used to assess purity.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Unstable Thiophene Boronic Acids
This protocol provides a robust starting point for coupling aryl halides with thiophene boronic acids, incorporating strategies to minimize deboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid derivative (e.g., MIDA boronate, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Mild base (e.g., finely ground K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 5:1, or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the thiophene boronic acid derivative, and the mild base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst.[1]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1] The use of a highly active precatalyst often allows for lower reaction temperatures.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deboronated thiophene byproduct.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Deboronation
| Parameter | Condition Favoring Deboronation | Condition Minimizing Deboronation | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Mild bases (e.g., K₃PO₄, K₂CO₃, KF) | High pH accelerates the formation of the more reactive boronate anion.[1][2] |
| Temperature | High (>100 °C) | Moderate (60-80 °C) | Lower temperatures slow the rate of the decomposition pathway.[1] |
| Catalyst | Slow, inefficient catalyst | Highly active precatalyst (e.g., XPhos Pd G3) | A faster productive reaction minimizes the time for decomposition.[1] |
| Boronic Acid Form | Free boronic acid | Stable derivative (e.g., MIDA boronate) | "Slow release" keeps the concentration of the unstable boronic acid low.[7] |
| Water Content | High | Minimal (as required for the catalytic cycle) | Water acts as the proton source for protodeboronation.[1][3] |
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: A decision-tree workflow for troubleshooting deboronation.
References
-
Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Catalysis. [Link]
-
Ball, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Ball, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
-
Reddit. (2021). Tricky Suzuki. Retrieved from [Link]
-
Farhat, A., et al. (2015). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination. [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for 5-Borono-3-methylthiophene-2-carboxylic acid
Introduction: Navigating the Analytical Complexities of a Key Building Block
5-Borono-3-methylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a boronic acid and a carboxylic acid on a thiophene scaffold, makes it a versatile building block, particularly for Suzuki-Miyaura cross-coupling reactions. However, these same functional groups present unique analytical challenges. The polarity imparted by the carboxylic acid, combined with the reactivity and coordination chemistry of the boronic acid, necessitates robust and well-understood analytical techniques to monitor reaction progress, assess purity, and identify byproducts.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. We will delve into the primary analytical techniques, offering field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and step-by-step protocols to ensure the integrity and success of your experimental work.
Workflow for Selecting an Analytical Technique
Choosing the right analytical method is critical. The decision depends on the specific question you are asking—be it reaction conversion, impurity profiling, or structural confirmation. The following workflow provides a general decision-making framework.
Caption: A decision tree for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse technique for monitoring reactions involving polar, non-volatile compounds like this compound. It excels at separating the starting material from products and impurities in the reaction mixture.
Causality Behind Method Choices: Reversed-phase (RP) chromatography on a C18 column is the standard starting point. The polarity of both the carboxylic acid and boronic acid groups means that retention can be challenging. Therefore, the mobile phase composition is critical. An acidic mobile phase (e.g., using formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, which prevents severe peak tailing and improves retention on the nonpolar stationary phase. Furthermore, boronic acids can interact with free silanol groups on silica-based columns, leading to poor peak shape. Modern, end-capped columns or specialized columns designed to minimize these secondary interactions are highly recommended.
Troubleshooting Guide: HPLC Analysis
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| Why is my peak tailing severely? | 1. Silanol Interactions: The boronic acid moiety can interact with residual, acidic silanol groups on the silica support of the column.[1] 2. Insufficient Ion Suppression: The carboxylic acid is deprotonated (anionic) if the mobile phase pH is too high, leading to electrostatic repulsion from the stationary phase and poor peak shape. | 1. Use an end-capped column or a column with novel surface technology (e.g., Waters MaxPeak™ Premier) to minimize metal/silanol interactions. 2. Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid. Ensure the pH is at least 2 units below the pKa of the carboxylic acid. |
| My retention time is drifting with every injection. What's wrong? | 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when using ion-pairing reagents or complex buffers.[2] 2. Mobile Phase Composition Change: One of the mobile phase components is evaporating (e.g., acetonitrile), changing the solvent strength over time. 3. On-column Degradation: The analyte may be unstable under the analytical conditions, slowly degrading on the column.[1][3] | 1. Increase equilibration time. Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.[4] 2. Keep solvent bottles capped. Prepare fresh mobile phase daily.[4] 3. Reduce analysis time with a faster gradient or shorter column. Ensure the sample is dissolved in a non-reactive diluent (like acetonitrile) rather than a protic one if hydrolysis is suspected.[1] |
| I see multiple peaks when I should only have one. Why? | 1. Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines, which may chromatograph differently.[5] 2. Sample Degradation: The compound may be degrading in the sample vial before injection, especially in protic or aqueous diluents.[1] 3. Presence of Isomers/Impurities: The starting material itself may contain impurities or positional isomers. | 1. Confirm with MS. Boroxines will have a distinct mass. Optimize mobile phase or sample prep to minimize their formation if necessary. 2. Prepare samples fresh in an aprotic solvent (e.g., acetonitrile) and use a cooled autosampler.[1] 3. Analyze the starting material alone to confirm its purity before starting the reaction. |
| How can I increase the retention of this polar compound? | The compound is highly polar and may elute near the void volume with high organic content in the mobile phase. | 1. Decrease the initial organic percentage in your gradient (e.g., start at 5% acetonitrile). 2. Use a less polar stationary phase if C18 is insufficient (e.g., C8). 3. Consider Aqueous Normal Phase (ANP) chromatography for highly polar compounds.[6] |
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC or UPLC system with UV/PDA detection.
-
Column: Waters XSelect™ Premier HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent high-stability, end-capped C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Table of Gradient Conditions
Time (min) Flow (mL/min) %A %B Curve 0.0 0.4 95 5 Initial 8.0 0.4 5 95 Linear 10.0 0.4 5 95 Hold 10.1 0.4 95 5 Linear | 12.0 | 0.4 | 95 | 5 | Hold |
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine optimal wavelength by running a PDA scan).
-
Injection Volume: 2 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it 100-fold with acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Gas Chromatography (GC)
Direct analysis of this compound by GC is generally not feasible. The high polarity and low volatility of both the carboxylic and boronic acid functional groups prevent it from eluting from the column without thermal decomposition.[7] Therefore, derivatization is mandatory.
Causality Behind Derivatization: Derivatization chemically modifies the analyte to make it more suitable for GC analysis. The primary goals are:
-
Increase Volatility: By converting the polar -COOH and -B(OH)₂ groups into less polar, non-hydrogen-bonding esters or silyl ethers.[8][9]
-
Improve Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.
Common derivatization strategies include silylation (e.g., with BSTFA) or alkylation/esterification (e.g., with diazomethane or DMF-dialkylacetals).[7][8] Silylation is often preferred as it can derivatize both the carboxylic acid and boronic acid groups in a single step.
Diagram: Derivatization for GC Analysis
Caption: Silylation of the analyte to produce a volatile derivative for GC.
Troubleshooting Guide: GC Analysis
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| I see the starting material peak but no product peak. | Incomplete Derivatization: The reaction conditions (time, temperature, reagent amount) were insufficient. Moisture in the sample can consume the derivatizing reagent.[8] | 1. Ensure anhydrous conditions. Dry the sample thoroughly before adding the reagent. 2. Increase reaction temperature or time. For example, heat at 70°C for 30 minutes.[8] 3. Use an excess of derivatizing reagent. 4. Add a catalyst like TMCS (trimethylchlorosilane) if using BSTFA for hindered groups. |
| My peaks are broad or tailing. | 1. Active Sites in Inlet/Column: The derivatized compound may still be interacting with active sites in the GC system. 2. Thermal Degradation: The derivative might be unstable at the injection port temperature. | 1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. Lower the inlet temperature. Analyze a range of temperatures to find the optimum without sacrificing volatilization. |
| My quantitative results are not reproducible. | Inconsistent Derivatization: The derivatization reaction is not going to completion consistently across samples and standards. | 1. Use an internal standard. Add the internal standard before the derivatization step to correct for variations in reaction efficiency and injection volume. 2. Strictly control reaction parameters (time, temperature, reagent volume) for all samples. |
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation: To a dry 2 mL GC vial, add ~1 mg of the dried reaction mixture residue.
-
Derivatization: Add 100 µL of pyridine (as a solvent) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Cap the vial tightly.[8]
-
Reaction: Heat the vial at 60 °C for 20-30 minutes in a heating block or oven.[8]
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Mass Spectrometer in Electron Ionization (EI) mode, scanning from m/z 50-550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for positive identification of structures and for monitoring reaction kinetics without the need for chromatographic separation.
Causality Behind NMR Choices:
-
¹H NMR: Provides a direct view of the disappearance of starting material protons and the appearance of product protons. Integration of specific, well-resolved peaks allows for the calculation of conversion ratios.
-
¹¹B NMR: This technique is uniquely suited for observing the boronic acid moiety directly.[10][11] The chemical shift of the boron atom is highly sensitive to its coordination state. A trigonal sp²-hybridized boronic acid gives a broad signal, typically in the range of 25-35 ppm. Upon reaction or complexation (e.g., with a diol or solvent), it can convert to a tetrahedral sp³-hybridized boronate ester, which shifts the signal upfield to a sharper peak around 5-15 ppm.[12][13] This provides definitive evidence of the boron center's involvement in a reaction.
Troubleshooting Guide: NMR Analysis
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| Why are my ¹¹B NMR peaks extremely broad? | Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus, which leads to inherently broader lines than spin-½ nuclei like ¹H or ¹³C. The broadening is dependent on the symmetry of the electronic environment. | This is an intrinsic property. While it can't be eliminated, ensure good shimming and a sufficient number of scans to improve the signal-to-noise ratio. The broadness itself is characteristic of the sp² boronic acid.[12] |
| The integration in my ¹H NMR is not accurate. | 1. Poor Signal-to-Noise (S/N): Low concentration or insufficient scans lead to noise being integrated. 2. Overlapping Peaks: Key peaks for starting material and product are not baseline-resolved. 3. Relaxation Delay (d1) is too short: If protons have different relaxation times (T1), a short delay between scans can lead to saturation and inaccurate integration. | 1. Increase the number of scans. 2. Choose non-overlapping peaks for integration. If not possible, deconvolution software may be needed. 3. Increase the relaxation delay (d1). A safe value is often 5 times the longest T1 value, or simply use a d1 of 10-15 seconds for quantitative work. |
| I see different ¹¹B chemical shifts in different solvents. | Solvent Coordination: Lewis basic solvents (like DMSO, methanol) can coordinate to the empty p-orbital of the boron atom, changing its electronic environment and chemical shift.[13] | This is expected. Be consistent with the solvent used for all analyses within a project to ensure comparability. Report the solvent used when citing chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity of products and detecting low-level impurities.
Causality Behind MS Challenges: The analysis of boronic acids by MS is complicated by their tendency to undergo dehydration in the gas phase.[5][14]
-
Boroxine Formation: The most common issue is the formation of the cyclic trimer (boroxine), which will appear as a peak corresponding to [3M - 3H₂O + H]⁺. This can sometimes be the base peak, confusing the identification of the true molecular ion.[5]
-
Solvent Adducts & Dimers: In-source reactions can lead to the formation of solvent adducts or dimers, further complicating the spectra.[15][16]
-
Poor Ionization: The efficiency of electrospray ionization (ESI) can be low for some boronic acids, requiring method optimization or derivatization to improve sensitivity.[5][17]
Troubleshooting Guide: Mass Spectrometry
Caption: Troubleshooting workflow for identifying unknown high m/z peaks in the mass spectrum of a boronic acid.
Common MS Adducts and Fragments
| Observed Ion | Formula | Interpretation |
| [M+H]⁺ | C₆H₈BO₄S⁺ | Protonated molecular ion |
| [M-H₂O+H]⁺ | C₆H₆BO₃S⁺ | Dehydrated molecular ion (loss of water from boronic acid) |
| [M+Na]⁺ | C₆H₇BO₄SNa⁺ | Sodium adduct |
| [2M+H]⁺ | C₁₂H₁₅B₂O₈S₂⁺ | Protonated dimer |
| [3M-3H₂O+H]⁺ | C₁₈H₁₆B₃O₉S₃⁺ | Protonated boroxine trimer (common artifact)[5] |
General FAQs
Q1: Can I use in-situ monitoring for my reaction? A: Yes, techniques like in-situ FTIR or Raman spectroscopy are excellent for tracking reactions in real-time.[18] They work by monitoring the vibrational frequency of specific bonds. For example, you could track the disappearance of a starting material's carbonyl stretch or the appearance of a new bond in the product, providing valuable kinetic data without sampling.[19][20]
Q2: My compound seems to be degrading on the benchtop. How can I store it? A: this compound, like many boronic acids, can be sensitive to air and moisture, potentially leading to oxidation or decomposition. It should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is recommended.
Q3: Is derivatization ever useful for LC-MS analysis? A: While one of the benefits of LC-MS is the ability to analyze many compounds directly, derivatization can be a powerful strategy if you are struggling with sensitivity.[5] Derivatizing the boronic acid with a reagent like N-methyliminodiacetic acid (MIDA) can create a stable boronate ester that often ionizes much more efficiently, allowing for trace-level quantification.[17]
References
- Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- (n.d.). GC Derivatization.
- PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- ISTA Research Explorer. (2023, April 6). In situ reaction monitoring in photocatalytic organic synthesis.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- NIH. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- Royal Society of Chemistry. (2021, April 16). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
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- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
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- 8. researchgate.net [researchgate.net]
- 9. weber.hu [weber.hu]
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- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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reaction condition refinement for 5-Borono-3-methylthiophene-2-carboxylic acid
Welcome to the technical support guide for 5-Borono-3-methylthiophene-2-carboxylic acid. This document provides in-depth guidance for researchers, medicinal chemists, and drug development professionals on the synthesis, handling, and application of this versatile building block. Our focus is on providing practical, field-tested advice to refine your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
I. Overview and Key Considerations
This compound is a trifunctional reagent offering unique opportunities for molecular design. The interplay between the nucleophilic boronic acid, the carboxylic acid, and the substituted thiophene core presents both synthetic advantages and specific challenges. This guide is structured to address these challenges head-on in a question-and-answer format.
A critical consideration is the inherent instability of many thiophene boronic acids, which are susceptible to protodeboronation, especially under typical Suzuki-Miyaura coupling conditions.[1][2] Furthermore, the presence of a free carboxylic acid can complicate palladium-catalyzed reactions. Therefore, a successful experimental workflow often hinges on a strategic approach to both the synthesis of the boronic acid and its subsequent use in cross-coupling reactions.
II. Synthesis of this compound
The most common and reliable method for synthesizing aryl and heteroaryl boronic acids is the Miyaura borylation of a corresponding halide.[3][4] For this target molecule, the logical precursor would be a 5-halo-3-methylthiophene-2-carboxylic acid or its ester derivative.
FAQ: Synthesis
Question 1: What is the recommended synthetic route to this compound?
Answer: A two-step process starting from commercially available 3-methylthiophene-2-carboxylic acid is the most logical and defensible route. This involves:
-
Halogenation: Selective bromination at the 5-position of the thiophene ring.
-
Miyaura Borylation: Palladium-catalyzed conversion of the C-Br bond to a C-B bond.
It is highly recommended to protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) prior to the borylation and any subsequent Suzuki coupling reactions. This prevents potential complications such as catalyst inhibition by the carboxylate anion.
dot
Caption: Recommended workflow for the synthesis of the target compound.
Question 2: Can you provide a detailed protocol for the precursor, Methyl 5-bromo-3-methylthiophene-2-carboxylate?
Answer: Certainly. The synthesis involves two key transformations: esterification and bromination.
Protocol 1: Synthesis of Methyl 5-bromo-3-methylthiophene-2-carboxylate
-
Part A: Esterification of 3-methylthiophene-2-carboxylic acid
-
Dissolve 3-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of methanol (20-30 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.05 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can often be used in the next step without further purification.
-
-
Part B: Bromination of Methyl 3-methylthiophene-2-carboxylate
-
Dissolve the crude ester (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C. The 5-position of the 3-methylthiophene-2-carboxylate is electronically activated, favoring selective bromination.[5]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure borylation precursor.
-
Question 3: What are the optimal conditions for the Miyaura Borylation step?
Answer: The Miyaura borylation is a robust palladium-catalyzed reaction to form a C-B bond.[6] For this substrate, typical conditions can be adapted.
Protocol 2: Miyaura Borylation of Methyl 5-bromo-3-methylthiophene-2-carboxylate
-
To an oven-dried Schlenk flask, add the bromo-ester precursor (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc) (3.0 eq). The potassium acetate must be anhydrous and finely powdered.
-
Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or DMSO) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
The resulting solution contains the boronate ester, which can be taken to the hydrolysis step.
| Parameter | Recommended Condition | Rationale & Citation |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Commonly used, stable, and provides the boronic ester.[4] |
| Catalyst | PdCl₂(dppf) | Effective for a wide range of aryl halides.[6] |
| Base | Potassium Acetate (KOAc) | A mild base suitable for the borylation mechanism.[4] |
| Solvent | Dioxane or DMSO (anhydrous, degassed) | Polar aprotic solvents that facilitate the reaction.[6] |
| Temperature | 80-90 °C | Provides sufficient energy for catalysis without significant degradation. |
III. Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Success in these reactions is highly dependent on mitigating common side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Coupled Product
-
Possible Cause A: Protodeboronation. This is the most common failure mode for thiophene boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2][7]
-
Solution 1: Use a Milder Base. Strong aqueous bases (NaOH, KOH) accelerate protodeboronation. Switch to milder, non-aqueous bases like finely powdered K₃PO₄ or K₂CO₃.[8] In some cases, KF can also be effective.[9]
-
Solution 2: Lower the Reaction Temperature. High temperatures increase the rate of deboronation.[10] Aim for the lowest temperature that still promotes the coupling reaction (often 60-80 °C).
-
Solution 3: Use a More Active Catalyst. A faster coupling reaction outcompetes decomposition. Use a modern catalyst system, such as a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos, which can promote rapid C-C bond formation even at lower temperatures.[1][11]
-
-
Possible Cause B: Catalyst Inhibition by Carboxylic Acid. If you are using the un-protected boronic acid, the carboxylate can coordinate to the palladium center and inhibit catalysis.
-
Possible Cause C: Poor Catalyst Activity.
-
Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Oxygen can damage the active Pd(0) catalyst.[8] Use a fresh, high-quality palladium source.
-
dot
Caption: Troubleshooting logic for failed Suzuki-Miyaura reactions.
Issue 2: Difficulty in Purifying the Final Product
-
Possible Cause: Co-elution with Boron-containing byproducts.
-
Solution 1: Acid/Base Extraction. If your final product is neutral, you can often remove the unreacted boronic acid starting material by washing the organic layer with a mild aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated and move into the aqueous layer.
-
Solution 2: Diethanolamine Adduct Formation. Boronic acids can be selectively precipitated from an organic solution by adding diethanolamine. The resulting adduct is often a crystalline solid that can be isolated by filtration. The boronic acid can be liberated from the adduct by treatment with acid if needed.[14]
-
Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent method for purification.
-
IV. Storage and Handling
Question 4: How should this compound be stored?
Answer: Boronic acids are susceptible to degradation, particularly through dehydration to form boroxines (cyclic anhydrides). They can also be sensitive to air and moisture.
-
Storage: Store the solid material in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (refrigerated at 2-8 °C is recommended).
-
Handling: When weighing and handling the material, do so in a dry environment (e.g., a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.
V. References
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]
-
Minaev, A. A., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Google Patents. (n.d.). Method for producing 3-methyl-2-thiophenecarboxylic acid. Google Patents. Available at:
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]
-
Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]
-
Rauf, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Frontiers. Available at: [Link]
-
Muth, E. P., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Eldebss, T. M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]
-
Milkovits, A. (2021). BORYLATIONS FROM CARBOXYLIC ACIDS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]
-
Wallace, D. J., & Chen, C. (2009). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). Process for preparing thiophene derivatives. Google Patents. Available at:
-
Royal Society of Chemistry. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Miyaura borylation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Miyaura borylation. ResearchGate. Available at: [Link]
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- 3. chemistry.illinois.edu [chemistry.illinois.edu]
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- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 5-Borono-3-methylthiophene-2-carboxylic acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The choice of the boronic acid coupling partner is a critical parameter that dictates the efficiency, scope, and outcome of this powerful transformation. This guide provides an in-depth comparative analysis of 5-Borono-3-methylthiophene-2-carboxylic acid alongside other commonly employed boronic acids, offering insights into their relative performance, supported by experimental data and detailed protocols.
Introduction to this compound: A Unique Building Block
This compound is a heterocyclic organoboron compound that presents a unique combination of structural features: an electron-rich thiophene ring, a boronic acid moiety for cross-coupling, a methyl group, and a carboxylic acid group. This distinct substitution pattern is anticipated to confer specific reactivity and properties, making it a valuable tool for introducing substituted thiophene motifs into target molecules. The thiophene core is a prevalent scaffold in many pharmaceuticals due to its ability to modulate biological activity. The additional methyl and carboxylic acid groups offer potential sites for further functionalization or can influence the electronic and steric environment of the boronic acid, thereby impacting its reactivity in cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Brief Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The efficiency of each step is influenced by the nature of the substrates, catalyst, ligand, base, and solvent.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Boronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors, as well as its stability under the reaction conditions. A significant challenge with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[2][3][4]
This section provides a comparative overview of this compound with three other representative boronic acids: Phenylboronic acid (a simple arylboronic acid), 4-Formylphenylboronic acid (an electron-deficient arylboronic acid), and Benzofuran-2-ylboronic acid (another heteroaryl boronic acid).
Performance Data
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of these boronic acids with various aryl halides. It is important to note that direct comparative data under identical conditions is often unavailable in the literature. Therefore, this table collates data from different studies to provide a general performance overview.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Data not available | Data not available | Data not available | NA | NA | NA | |
| Phenylboronic acid | 2-Bromothiophene | Pd(dppf)Cl2 (cat.) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 | [5] |
| 4-Formylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (5) | K3PO4 | THF | Reflux | - | High | [6] |
| 4-Formylphenylboronic acid | 3-Bromopyridine | Pd(PPh3)4 (cat.) | Na2CO3 | Toluene/H2O | 100 | 16 | 75 | [7] |
| Benzofuran-2-ylboronic acid | 4-Bromoanisole | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 100 | 12 | 92 | [8] |
| Benzofuran-2-ylboronic acid | 2-(4-Bromophenyl)benzofuran | Pd(II) complex (3) | K2CO3 | EtOH/H2O | 80 | 4 | 97 | [9] |
Absence of data for this compound highlights a gap in the current literature, presenting an opportunity for further research.
Analysis of Reactivity and Structural Effects
This compound: The electron-donating nature of the methyl group at the 3-position and the electron-rich thiophene ring are expected to enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. However, the presence of the carboxylic acid group at the 2-position introduces complexity. While it is an electron-withdrawing group, its proximity to the boronic acid could lead to intramolecular interactions or influence the solubility and stability of the boronate intermediate. The steric hindrance from the adjacent methyl group might also play a role in the approach of the palladium complex.
Phenylboronic acid: As a simple, unsubstituted arylboronic acid, it serves as a baseline for reactivity. It is generally stable and participates readily in Suzuki-Miyaura couplings with a wide range of partners.
4-Formylphenylboronic acid: The presence of the electron-withdrawing formyl group decreases the electron density on the aromatic ring, which can slow down the transmetalation step.[6] However, with optimized conditions, including the appropriate choice of catalyst and base, it is a highly effective coupling partner.[6] The formyl group also provides a handle for further synthetic transformations.
Benzofuran-2-ylboronic acid: Similar to thiophene, benzofuran is an electron-rich heteroaromatic system. This generally leads to good reactivity in the transmetalation step. However, like other heteroaryl boronic acids, it can be susceptible to protodeboronation, especially under basic conditions.[2]
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of the precursor to our target molecule and for Suzuki-Miyaura coupling reactions with the comparative boronic acids.
Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
A potential precursor to this compound is 3-Bromo-5-methylthiophene-2-carboxylic acid. A reported synthesis involves the following steps[10]:
-
To a solution of diisopropylamine in tetrahydrofuran at -30 °C, slowly add a 1.6 M solution of butyllithium in hexane.
-
Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.
-
Slowly add a solution of 2-bromo-5-methylthiophene in tetrahydrofuran at -70 °C.
-
Stir the reaction mixture for 2 hours at -70 °C.
-
Introduce a stream of carbon dioxide gas at -70 °C for 1 hour, continuing the addition as the mixture warms to room temperature.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by chromatography on silica gel to yield 3-bromo-5-methylthiophene-2-carboxylic acid.[10]
Figure 2: Synthetic workflow for a precursor to the target boronic acid.
General Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid
The following is a general procedure for the coupling of an aryl bromide with phenylboronic acid:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., Na2CO3, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) for a specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid
A representative protocol for the coupling of an aryl halide with 4-formylphenylboronic acid is as follows[6]:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the Pd(PPh3)4 catalyst (0.05 equiv) followed by anhydrous THF.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol for Suzuki-Miyaura Coupling with 2-Benzofurylboronic Acid
A detailed protocol for the coupling of an aryl halide with 2-benzofurylboronic acid is provided below[11]:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), a base (e.g., K2CO3, 2.0 equiv), and the palladium catalyst (and ligand, if applicable).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a mixture of ethanol and water) via syringe.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).[9][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, add brine, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other key boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While phenylboronic acid serves as a reliable standard, and 4-formylphenylboronic acid and benzofuran-2-ylboronic acid offer unique electronic properties and structural motifs, the full potential of this compound remains to be systematically explored.
The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups on the thiophene ring of the title compound suggests a nuanced reactivity profile that warrants further investigation. The lack of direct comparative experimental data for this specific boronic acid highlights a significant opportunity for future research. A systematic study comparing its performance against a panel of other boronic acids under standardized conditions would be invaluable to the scientific community. Such research would not only elucidate the fundamental structure-activity relationships of substituted heteroaryl boronic acids but also expand the synthetic toolbox for medicinal chemists and materials scientists, enabling the creation of novel and potentially impactful molecules.
References
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- Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard.
- Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
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- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
- Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6).
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- Kubota, K., & Ito, H. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Omega, 6(41), 27156–27165.
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- Sigma-Aldrich. (n.d.). 2-Benzofuranylboronic acid ≥95%.
- Moran, J., & Gore, K. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 18, 134–141.
- D'Amico, L., & D'auria, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
- ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF.
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- Chemistry and experimental details. (n.d.).
- Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14757–14815.
- Rashid, U., Ali, S., Rasool, N., Ullah, A., & Zubair, M. (2013).
- Sigman, M. S., & Che, C. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems.
- MDPI. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. MDPI.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Borono-3-methylthiophene-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—offers a powerful approach to generating novel therapeutic candidates. This guide focuses on the derivatives of one such promising, yet underexplored, parent molecule: 5-Borono-3-methylthiophene-2-carboxylic acid .
This scaffold represents a deliberate convergence of two highly valued chemical entities:
-
The Thiophene Ring: A five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. Its derivatives are known to possess a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Thiophene-based compounds have notably been investigated as potent modulators of protein aggregation, a pathological hallmark of neurodegenerative diseases like Alzheimer's.[1][3]
-
The Boronic Acid Moiety: Far from being a mere synthetic handle, the boronic acid group is a unique pharmacophore. It is a bioisostere of the carboxylic acid group and can act as a potent, reversible covalent inhibitor of serine, threonine, and cysteine proteases by forming a stable but reversible tetrahedral intermediate with active site nucleophiles.[4][5] This mechanism is famously exploited by the proteasome inhibitor bortezomib.
The central hypothesis is that by using this compound as a starting point, a diverse library of derivatives can be generated, each with the potential for unique and potent biological activity. This guide provides a comprehensive framework for the systematic validation of these derivatives, moving from synthetic strategy to rigorous biological characterization. We will explore two primary validation pathways: their function as enzyme inhibitors and their role as modulators of protein aggregation .
Part 1: Synthetic Strategy & Derivative Library Generation
The logical and most versatile method for creating a library of derivatives from the parent scaffold is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between the boronic acid at the 5-position of the thiophene ring and a wide variety of aryl or heteroaryl halides. This approach enables a systematic exploration of the structure-activity relationship (SAR) by varying the electronic and steric properties of the substituent at this position.
The general workflow is straightforward and highly robust, making it ideal for generating a library for screening.
Caption: General synthetic workflow for derivative library generation.
This strategy allows for the creation of a diverse set of molecules whose biological activities can be systematically compared. For the remainder of this guide, we will consider a hypothetical library of derivatives (TDA-1 to TDA-4) where the 'R' group is varied to demonstrate the validation process.
Part 2: Validation Pathway A: Screening for Enzyme Inhibition
Conceptual Framework
The inherent chemical functionalities of the thiophene-carboxylic acid scaffold make it a prime candidate for enzyme inhibition.[6][7] The carboxylic acid can form key hydrogen bonds and ionic interactions within an enzyme's active site, while the aromatic thiophene core can engage in hydrophobic or π-stacking interactions.
The true power, however, may lie in derivatives where the boronic acid is retained or the carboxylic acid itself acts as the key binding motif. The validation workflow must therefore be designed to not only identify inhibitors but also to elucidate their mechanism of action (MOA), which is critical for further optimization.[4]
Caption: Workflow for identifying and characterizing enzyme inhibitors.
Detailed Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a generalized, continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50).
-
Principle: The activity of a target enzyme is monitored by measuring the change in absorbance over time as it converts a chromogenic substrate into a colored product. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor.
-
Causality: By systematically decreasing the inhibitor concentration, we can determine the precise concentration required to reduce the enzyme's activity by 50%. This value, the IC50, is a standard measure of an inhibitor's potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). The stability and activity of the enzyme are critically dependent on pH and ionic strength.
-
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. Store in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock: Prepare a concentrated stock of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Inhibitor Stocks: Prepare 10 mM stock solutions of each derivative (TDA-1 to TDA-4) in 100% DMSO.
-
-
Assay Setup (96-well plate format):
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of each inhibitor stock. For a 10-point curve, a 1:3 dilution series starting from 100 µM is common. This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.
-
Controls:
-
100% Activity Control (High Control): Wells containing assay buffer and DMSO (without inhibitor). This defines the uninhibited reaction rate.[4]
-
0% Activity Control (Low Control): Wells containing assay buffer, substrate, and DMSO, but no enzyme. This accounts for any non-enzymatic substrate degradation.[4]
-
-
Assay Plate: Add 2 µL of each inhibitor dilution (and controls) to the corresponding wells of the final assay plate.
-
-
Reaction Execution:
-
Enzyme Addition: Add enzyme diluted in assay buffer to each well to initiate the pre-incubation. A typical final concentration might be 1-5 nM. Allow the plate to incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add substrate diluted in assay buffer to all wells to start the reaction. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.[4]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at the wavelength of the product every 30 seconds for 15-20 minutes. The output will be a kinetic curve (Absorbance vs. Time) for each well.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the rates by setting the average rate of the "100% Activity Control" to 100% and the "0% Activity Control" to 0%.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each derivative.
-
Data Presentation: Comparative Potency of Thiophene Derivatives
The results of the IC50 determination should be summarized in a clear, comparative table.
| Compound ID | R-Group Substituent | Target Enzyme IC50 (µM) |
| TDA-1 | 4-Fluorophenyl | 5.2 ± 0.4 |
| TDA-2 | 4-Methoxyphenyl | 15.8 ± 1.1 |
| TDA-3 | 3,4-Dichlorophenyl | 0.9 ± 0.1 |
| TDA-4 | 2-Pyridyl | 22.5 ± 2.3 |
| Control | Reference Inhibitor | 1.5 ± 0.2 |
Data are hypothetical and presented as mean ± standard deviation from three independent experiments (n=3).
Interpretation: In this hypothetical dataset, the derivative with electron-withdrawing chloro-substituents (TDA-3) demonstrates the highest potency, suggesting that electronic effects on the aryl ring play a significant role in binding affinity. This provides a clear direction for the next round of chemical synthesis and optimization.
Part 3: Validation Pathway B: Screening for Protein Aggregation Modulation
Conceptual Framework
Given that reagents like this compound are used to prepare compounds for treating diseases involving misfolded proteins, a crucial validation pathway is to assess their ability to modulate the aggregation of amyloidogenic proteins such as Amyloid-beta (Aβ) and Tau, the primary components of plaques and tangles in Alzheimer's disease.[1] Thiophene-based molecules can bind to the cross-beta-sheet structure of amyloid fibrils, and depending on their specific structure, can either inhibit their formation or, in some cases, accelerate it.[8]
Caption: Workflow for validating modulators of protein aggregation.
Detailed Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol details the use of Thioflavin T (ThT), a fluorescent dye, to monitor the kinetics of amyloid fibril formation in real-time.
-
Principle: ThT exhibits a characteristic fluorescence enhancement and a red-shift in its emission spectrum upon binding to the beta-sheet-rich structures of amyloid fibrils.[9][10] It shows minimal fluorescence when unbound in solution. This property allows for the quantitative monitoring of fibril formation over time.
-
Causality: The assay follows a characteristic sigmoidal curve with three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). Inhibitors of aggregation will typically prolong the lag phase and/or reduce the maximum fluorescence signal, while promoters will have the opposite effect.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Aggregation Buffer: Prepare a buffer such as 10 mM phosphate buffer with 150 mM NaCl, pH 7.4. Filter through a 0.2 µm filter to remove any particulate matter that could act as seeds.
-
Protein Monomer Preparation: Prepare highly purified, monomeric Aβ42 peptide. This is a critical step for reproducibility. A common method involves dissolving lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, followed by evaporation and resuspension in buffer.
-
ThT Stock: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter and store in the dark.
-
Inhibitor Stocks: Use the same 10 mM DMSO stocks prepared for the enzyme assays.
-
-
Assay Setup (Black, clear-bottom 96-well plate):
-
Working Solution: Prepare a working solution in aggregation buffer containing the final concentrations of Aβ42 monomer (e.g., 10 µM) and ThT (e.g., 25 µM).[10]
-
Compound Addition: To each well, add the test derivatives to achieve the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
Controls:
-
Positive Control (Aβ only): Aβ42 + ThT + DMSO. This shows the uninhibited aggregation kinetics.
-
Negative Control (Buffer only): Buffer + ThT + DMSO. This establishes the baseline fluorescence.
-
-
-
Reaction Execution and Data Acquisition:
-
Seal the plate with an optical sealant to prevent evaporation.
-
Place the plate in a fluorescence microplate reader equipped with bottom-read capabilities and temperature control (set to 37°C).
-
Set the reader to measure fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[10]
-
Program the reader to take measurements every 10-15 minutes for 24-48 hours. Intermittent orbital shaking (e.g., 30 seconds before each read) is crucial to ensure reproducibility by promoting fibril formation.[11]
-
-
Data Analysis:
-
Subtract the baseline fluorescence (Negative Control) from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to extract key kinetic parameters:
-
Lag Time (t_lag): The time taken to reach the onset of the exponential phase.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau.
-
Apparent Growth Rate (k_app): The slope of the exponential phase.
-
-
Data Presentation: Comparative Effects on Aβ42 Aggregation Kinetics
A summary table allows for direct comparison of the modulatory effects of each derivative.
| Compound ID | Effect on Lag Time (vs. Control) | % Reduction in Max Fluorescence (F_max) | Classification |
| TDA-1 | 1.8-fold increase | 25% | Weak Inhibitor |
| TDA-2 | No significant change | 5% | Inactive |
| TDA-3 | 4.5-fold increase | 85% | Potent Inhibitor |
| TDA-4 | 0.4-fold decrease | -40% (Increase) | Promoter |
Data are hypothetical, based on a 2:1 molar ratio of compound to Aβ42 monomer.
Interpretation: The data clearly distinguishes the compounds' activities. TDA-3 emerges as a potent inhibitor, significantly delaying the onset of aggregation and reducing the total amount of fibrils formed. Conversely, TDA-4 acts as a promoter. This information is vital for selecting candidates for follow-up studies, such as transmission electron microscopy (TEM) to visualize fibril morphology and cell-based assays to assess the compound's ability to mitigate Aβ-induced neurotoxicity.[8]
Conclusion and Future Outlook
This guide outlines a robust, dual-pathway approach for the initial biological validation of novel derivatives of this compound. By systematically evaluating each compound as both a potential enzyme inhibitor and a modulator of protein aggregation, researchers can build a comprehensive activity profile and make data-driven decisions for lead candidate selection.
-
For Enzyme Inhibition: A potent inhibitor like the hypothetical TDA-3 would be further characterized through mechanism-of-action studies to determine its mode of inhibition (e.g., competitive, non-competitive) and tested for selectivity against a panel of related enzymes to ensure target specificity.[12][13]
-
For Protein Aggregation: A promising inhibitor like TDA-3 would be advanced to cellular models to confirm its ability to protect neurons from amyloid-induced toxicity.[1] Subsequent studies would also involve assessing its ability to cross the blood-brain barrier, a critical property for any neuro-therapeutics.
The convergence of the thiophene and boronic acid scaffolds presents a rich chemical space for discovery. The structured validation workflow detailed herein provides the necessary scientific rigor to unlock its therapeutic potential.
References
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Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Iyer, A., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2931. [Link]
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Akula, N., et al. (2021). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 6(3), 441-447. [Link]
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Mondal, S., et al. (2021). Thiophene-Based Dual Modulators of Aβ and Tau Aggregation. PubMed, 34546619. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Molecules, 27(24), 8969. [Link]
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Dahlin, J. L., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]
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Lindgren, L. (2023). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. [Link]
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Aslund, A., et al. (2009). Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. ACS Chemical Biology, 4(8), 673-684. [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]
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Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 23-34. [Link]
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Abid, M., et al. (2024). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [Link]
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Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PubMed, 30265959. [Link]
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Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 5530911. [Link]
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The Catalyst Crucible: A Comparative Guide to Suzuki Coupling of 5-Borono-3-methylthiophene-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their prevalence in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the creation of C-C bonds, enabling the facile combination of diverse molecular fragments.[1][2] This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of a particularly valuable building block: 5-Borono-3-methylthiophene-2-carboxylic acid.
The presence of both a boronic acid and a carboxylic acid functionality on the thiophene ring presents a unique set of challenges. The carboxylic acid can potentially coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[3] Furthermore, the electronic nature of the thiophene ring and its substituents can significantly influence the efficiency of the catalytic cycle. The choice of the palladium catalyst, and particularly the ancillary ligand, is therefore of paramount importance for achieving high yields and reaction efficiency.
This guide will dissect the performance of three distinct palladium-based catalyst systems, drawing upon experimental data from closely related thiophene derivatives to provide a robust framework for catalyst selection and reaction optimization.
Understanding the Battlefield: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for rational catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
The efficiency of each of these steps is highly dependent on the nature of the ligands attached to the palladium atom.
Catalyst System Comparison: A Data-Driven Approach
While direct comparative studies on this compound are not extensively reported, we can extrapolate valuable insights from studies on structurally similar molecules like 5-bromothiophene-2-carboxylic acid and 2,5-dibromo-3-methylthiophene.[1][4]
| Catalyst System | Precursor/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| System 1: The Workhorse | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 | Readily available, effective for a range of aryl boronic acids. Potential for lower yields with sterically hindered substrates.[5][6] |
| System 2: The High-Performer | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 100 | 8 | 90-98 | Bulky, electron-rich ligand enhances catalytic activity, leading to shorter reaction times and higher yields, especially with challenging substrates.[7] |
| System 3: The Ligand-Free Option | Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 60-75 | Cost-effective and operationally simple. May require higher temperatures and longer reaction times. Yields can be more substrate-dependent.[8][9] |
Deep Dive into Catalyst Systems
System 1: Tetrakis(triphenylphosphine)palladium(0) - The Reliable Standard
Causality behind Experimental Choices:
Pd(PPh₃)₄ is a widely used, commercially available, and relatively stable Pd(0) catalyst. The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. The choice of a phosphate base like K₃PO₄ is common in Suzuki couplings as it is effective in activating the boronic acid for transmetalation without being overly harsh, which is important given the presence of the carboxylic acid.[5] A mixed solvent system of 1,4-dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.
Experimental Protocol:
Caption: General experimental workflow for Suzuki coupling using Pd(PPh₃)₄.
System 2: Pd₂(dba)₃ with SPhos - The High-Efficiency Choice
Causality behind Experimental Choices:
This system utilizes a palladium(0) precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky and electron-rich phosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The steric bulk of SPhos promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step, leading to a more active catalyst.[7] This increased activity often translates to shorter reaction times, lower catalyst loadings, and higher yields, even with challenging substrates. Potassium carbonate (K₂CO₃) is a suitable base for this system, and toluene is a common solvent for higher temperature reactions.
Experimental Protocol:
Caption: General experimental workflow for Suzuki coupling using Pd₂(dba)₃/SPhos.
System 3: Palladium(II) Acetate - The Ligand-Free Approach
Causality behind Experimental Choices:
In some cases, a "ligand-free" approach using a simple palladium salt like palladium(II) acetate (Pd(OAc)₂) can be effective. It is believed that in situ, a catalytically active Pd(0) species is formed. This approach is attractive due to its simplicity and lower cost. However, the absence of a stabilizing ligand can sometimes lead to the formation of palladium black and catalyst deactivation, resulting in lower yields and requiring higher reaction temperatures and longer reaction times. Cesium carbonate (Cs₂CO₃) is often used as a base in these systems as it is more soluble in organic solvents. A polar aprotic solvent like DMF is typically used to facilitate the reaction.
Experimental Protocol:
Caption: General experimental workflow for a ligand-free Suzuki coupling using Pd(OAc)₂.
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of this compound is a critical parameter that dictates the success of the synthesis.
-
For routine syntheses and readily available coupling partners, the standard Pd(PPh₃)₄ system offers a reliable and cost-effective solution.
-
When higher yields, shorter reaction times, and broader substrate scope are required, particularly with sterically demanding or electronically challenging partners, the Pd₂(dba)₃/SPhos system is the superior choice, despite the higher cost of the ligand.
-
The ligand-free Pd(OAc)₂ system represents a simple and economical option, but may require more extensive optimization and is likely to be less general in its application.
It is imperative for researchers to consider the specific requirements of their synthetic target, including scale, cost, and desired purity, when selecting a catalyst system. The protocols and comparative data presented in this guide, derived from closely related chemical systems, provide a solid foundation for making an informed decision and for the successful implementation of the Suzuki-Miyaura coupling of this valuable thiophene building block.
References
- A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
- Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides - Sci-Hub.
- Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF - ResearchG
- Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions - PubMed.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed.
- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH.
- Palladium(0)
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem.
- A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
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- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Borono-3-methylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the structural integrity and purity of synthetic intermediates are paramount. 5-Borono-3-methylthiophene-2-carboxylic acid, a key building block in the synthesis of novel therapeutics and functional materials, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the efficacy and safety of the final product. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound, complete with supporting experimental data derived from closely related analogues, and detailed, field-proven protocols.
The Synthetic Landscape and Anticipating Impurities
A common synthetic route to this compound involves the borylation of a halogenated precursor, most likely 5-bromo-3-methylthiophene-2-carboxylic acid. Understanding this pathway is crucial for anticipating potential impurities that may arise.
Potential Impurities Include:
-
Unreacted Starting Material: Residual 5-bromo-3-methylthiophene-2-carboxylic acid.
-
Dehalogenated Byproduct: 3-methylthiophene-2-carboxylic acid, formed by hydrodehalogenation.
-
Homocoupling Products: Biphenyl-type impurities from the coupling of the Grignard or organolithium intermediate.
-
Boroxines: Cyclic anhydrides formed from the dehydration of the boronic acid. These can exist in equilibrium with the boronic acid form, especially in aprotic solvents or upon storage.[1][2][3]
-
Solvent Adducts and Degradation Products: Depending on the reaction and purification conditions.
The following diagram illustrates the logical relationship between the synthetic route and the potential impurities.
Caption: Relationship between the synthesis of this compound and the formation of potential impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a stoichiometric measurement.
The Causality Behind Experimental Choices in qNMR
The choice of an appropriate internal standard is critical for accurate qNMR. The standard should be of high purity, stable, and have resonances that do not overlap with the analyte's signals. For this compound, a suitable internal standard would be maleic acid or dimethyl sulfone, depending on the chosen solvent. A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard is crucial to ensure complete relaxation of all nuclei and, therefore, accurate integration.
Experimental Protocol: qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound and a known amount of a high-purity internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 10 seconds to ensure full relaxation.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Spectral Width (sw): 0-15 ppm.
-
Data Interpretation and Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualization of the qNMR Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC-UV): A Versatile Tool for Purity and Impurity Profiling
HPLC with UV detection is a robust and widely used technique for the purity assessment of organic compounds. It excels at separating the main component from closely related impurities, providing a detailed impurity profile.
The Rationale Behind Method Parameters
A reversed-phase C18 column is a good starting point for a polar compound like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The detection wavelength should be chosen at the UV maximum of the analyte for optimal sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation: Expected Retention Times
| Compound | Expected Retention Time (min) | Rationale |
| This compound | ~ 8-10 | Main analyte, polar. |
| 5-Bromo-3-methylthiophene-2-carboxylic acid | ~ 12-14 | Less polar than the boronic acid. |
| 3-Methylthiophene-2-carboxylic acid | ~ 10-12 | Less polar than the boronic acid, more polar than the bromo- derivative. |
| Boroxine | May co-elute or have a different retention time | Dependent on equilibrium and chromatographic conditions. |
Visualization of the HPLC-UV Workflow
Caption: Workflow for purity assessment by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Impurity Identification
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.
Why LC-MS is a Self-Validating System for Impurity ID
By providing the molecular weight of the eluting compounds, LC-MS allows for the confident identification of expected impurities and the characterization of unexpected ones. Electrospray ionization (ESI) in negative ion mode is particularly well-suited for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.
Experimental Protocol: LC-MS Analysis
-
LC Conditions: Same as the HPLC-UV method described above.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
Expected Mass Spectral Data
| Compound | Expected [M-H]⁻ (m/z) |
| This compound | 183.0 |
| 5-Bromo-3-methylthiophene-2-carboxylic acid | 218.9 / 220.9 (isotopic pattern) |
| 3-Methylthiophene-2-carboxylic acid | 141.0 |
| Boroxine | 515.0 (for the trimer) |
Visualization of the LC-MS Workflow
Caption: Workflow for impurity identification by LC-MS.
Objective Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Stoichiometric measurement based on nuclear properties. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. |
| Primary Use | Absolute purity determination. | Purity assessment and impurity profiling. | Impurity identification and structural elucidation. |
| Strengths | Primary method, no need for specific reference standard, high precision. | High resolution, robust, widely available, good for quantitation. | High specificity, provides molecular weight information, excellent for unknown identification. |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap. | Requires a reference standard for absolute quantification, co-elution can be an issue. | Less quantitative than UV detection without specific standards, matrix effects can suppress ionization. |
| Best For | Certifying reference materials, accurate purity assignment. | Routine quality control, monitoring reaction progress. | Characterizing unknown impurities, confirming expected byproducts. |
Conclusion
The purity assessment of this compound is a critical aspect of its use in research and development. A multi-pronged analytical approach is recommended for a comprehensive evaluation. Quantitative NMR serves as the definitive method for assigning an absolute purity value. HPLC-UV provides a robust and reliable method for routine purity checks and for monitoring the levels of known impurities. Finally, LC-MS is the most powerful tool for the unambiguous identification of both expected and unexpected impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
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Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link]
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Kua, J., & Lo, H. H. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 112(47), 12274-12281. [Link]
-
Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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A Researcher's Comparative Guide to Biological Assays for 5-Borono-3-methylthiophene-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the rational design of small molecules with specific biological activities is paramount. Thiophene-based compounds have emerged as privileged structures due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The introduction of a boronic acid moiety, a well-known pharmacophore recognized for its ability to form reversible covalent bonds with serine proteases, presents a compelling strategy for developing novel therapeutics.[4][5][6][7] This guide provides a comparative analysis of essential biological assays for evaluating compounds derived from 5-Borono-3-methylthiophene-2-carboxylic acid, offering insights into experimental design and data interpretation for researchers in drug development.
The Therapeutic Promise of this compound Derivatives
The unique hybrid structure of this compound derivatives suggests a multi-faceted therapeutic potential. The thiophene core is a versatile scaffold found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and diverse biological activities.[1][8] The boronic acid group, on the other hand, is a key feature of potent enzyme inhibitors, most notably the proteasome inhibitor bortezomib, used in cancer therapy.[9][10] The strategic combination of these two moieties could lead to the discovery of novel agents with enhanced potency and selectivity against various disease targets.
A Strategic Approach to Biological Evaluation: A Comparative Overview of Assays
A systematic and tiered approach to biological testing is crucial for elucidating the therapeutic potential of novel compounds. This section compares key in vitro assays, from initial cytotoxicity screening to specific enzyme inhibition and antimicrobial evaluations, providing the rationale for their inclusion in a testing cascade for this compound derivatives.
Foundational Cytotoxicity and Antiproliferative Assays
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity and antiproliferative effects against relevant cell lines. This provides a baseline understanding of the compound's biological activity and therapeutic window.
Comparison of Common Cytotoxicity Assays:
| Assay | Principle | Advantages | Limitations | Typical Output |
| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | High-throughput, cost-effective, well-established. | Can be affected by compounds that alter cellular redox state. | IC50 (half-maximal inhibitory concentration) |
| SRB Assay | Quantifies total protein content by staining with sulforhodamine B. | Less susceptible to interference from colored compounds, good for adherent cells. | Indirect measure of cell number, can be affected by changes in protein content per cell. | GI50 (half-maximal growth inhibition) |
| CellTiter-Glo® | Measures intracellular ATP levels as an indicator of cell viability. | Highly sensitive, rapid, suitable for high-throughput screening. | Signal can be affected by compounds that interfere with luciferase or ATP metabolism. | IC50 |
Experimental Insight: For initial screening of a library of this compound derivatives, the MTT or SRB assay offers a robust and cost-effective starting point.[11] The choice between them may depend on the chemical properties of the compounds; for instance, if the compounds are colored, the SRB assay would be preferable. It is advisable to screen against a panel of cancer cell lines representing different tumor types to identify potential tissue-specific activity.[1][12]
Targeted Enzyme Inhibition Assays: Unraveling the Mechanism of Action
Given the presence of the boronic acid moiety, a primary hypothesis is that these derivatives may act as enzyme inhibitors, particularly targeting serine proteases like the proteasome.
The 26S proteasome is a multi-catalytic protease complex crucial for protein degradation and a validated target in oncology.[4][5] Boronic acids are known to inhibit the chymotrypsin-like activity of the β5 subunit of the proteasome.[4][5]
Key Proteasome Inhibition Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorogenic Peptide Substrate Assay | Measures the cleavage of a fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).[4][5] | Direct measurement of enzyme activity, allows for determination of Ki values. | Requires purified proteasome or cell lysates, potential for compound interference with fluorescence. |
| Proteasome-Glo™ Cell-Based Assay | Measures proteasome activity in living cells using a luminogenic substrate.[9] | More physiologically relevant, high-throughput. | Indirect measurement, potential for off-target effects influencing the signal. |
Experimental Protocol: Fluorogenic Proteasome Inhibition Assay
-
Prepare Reagents:
-
Purified 20S or 26S proteasome.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA).
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin).
-
Test compounds (this compound derivatives) at various concentrations.
-
Positive control inhibitor (e.g., Bortezomib).
-
-
Assay Procedure:
-
In a 96-well black plate, add assay buffer.
-
Add the test compound or positive control.
-
Add the purified proteasome and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Illustrative Data:
| Compound | Proteasome Chymotrypsin-like Activity IC50 (nM) |
| Derivative A | 50 |
| Derivative B | 250 |
| Derivative C | >1000 |
| Bortezomib | 5 |
This data suggests that Derivative A is a potent proteasome inhibitor, warranting further investigation.
The thiophene scaffold is present in inhibitors of various other enzymes. Therefore, it is prudent to consider a broader screening panel.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiophene derivatives have shown anti-inflammatory activity through the inhibition of COX and LOX enzymes.[2] Assays measuring prostaglandin or leukotriene production can be employed.
-
Kinase Inhibition: Several thiophene-based compounds are known to inhibit protein kinases involved in cancer signaling pathways, such as VEGFR-2 and AKT.[12] Kinase activity can be measured using various platforms, including radiometric assays, fluorescence polarization, or luminescence-based assays.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy.[13][14] Cell-based assays measuring the conversion of tryptophan to kynurenine are suitable for screening potential IDO1 inhibitors.[13][15]
Antimicrobial and Antifungal Activity Assays
Thiophene derivatives have demonstrated significant antimicrobial and antifungal properties.[3][16][17][18][19] Evaluating the potential of this compound derivatives in this area is a logical extension.
Standard Antimicrobial Assays:
| Assay | Purpose | Methodology | Key Endpoint |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of a compound that inhibits visible growth of a microorganism. | Broth microdilution or agar dilution methods. | MIC value (µg/mL or µM) |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the lowest concentration of a compound that kills the microorganism. | Sub-culturing from wells of the MIC assay that show no growth. | MBC/MFC value (µg/mL or µM) |
| Time-Kill Kinetic Assay | To assess the rate at which a compound kills a microorganism over time.[10][17] | Exposing a standard inoculum of the microorganism to the compound at different concentrations and plating for viable counts at various time points. | Log reduction in CFU/mL over time. |
Experimental Insight: The initial screening should involve determining the MIC values of the derivatives against a panel of clinically relevant bacterial and fungal strains, including drug-resistant isolates.[16][17] For promising candidates, time-kill kinetic assays can provide valuable information on their bactericidal or bacteriostatic nature.[10][17]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Compound Evaluation
Caption: A tiered workflow for the biological evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition
Caption: Potential mechanisms of action for this compound derivatives.
Conclusion
The rational evaluation of novel compounds is a cornerstone of successful drug discovery. For derivatives of this compound, a multi-pronged approach to biological testing is essential to fully characterize their therapeutic potential. This guide provides a framework for comparing and selecting appropriate assays, from broad-based cytotoxicity screening to specific enzyme inhibition and antimicrobial evaluations. By systematically applying these methodologies, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, paving the way for the development of next-generation therapeutics.
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Ahmad, I., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(15), 4935. [Link]
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Gomaa, A. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6049-6065. [Link]
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Šterk, D., et al. (2023). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 66(24), 16569-16590. [Link]
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Miró-Canturri, A., et al. (2022). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. ResearchGate. [Link]
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Li, Y., et al. (2025). Boronic acid derivatives inhibit Candida albicans growth by compromising energy metabolism. Journal of Advanced Research. [Link]
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Zhang, L., et al. (2013). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analyst, 138(21), 6437-6444. [Link]
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Kumar, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 57. [Link]
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Wang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8348-8358. [Link]
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Iacobucci, C., et al. (2024). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry. [Link]
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Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(11), 2444-2454. [Link]
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Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Bull, S. D., et al. (2011). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society, 22(7), 1179-1193. [Link]
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European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
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Gupta, A. K., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Medical Mycology, 50(4), 419-427. [Link]
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Wang, S., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 19(18), 3991. [Link]
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]
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Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]
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A Comparative Crystallographic Guide to 5-Borono-3-methylthiophene-2-carboxylic Acid Derivatives: Structural Insights for Rational Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallography of 5-borono-3-methylthiophene-2-carboxylic acid and its derivatives. We will explore the critical interplay between molecular structure and crystal packing, offering insights that are paramount for the rational design of novel therapeutics. Boronic acids are a class of compounds of immense interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules.[1] The thiophene scaffold is also a privileged structure in drug discovery, known for its favorable electronic and pharmacokinetic properties.[2] Understanding the three-dimensional architecture of these molecules through X-ray crystallography is therefore essential for optimizing their function as targeted inhibitors and therapeutic agents.
The Strategic Importance of Boron-Containing Heterocycles
Boron-containing compounds, particularly boronic acids, have emerged as a significant class of enzyme inhibitors.[3] Their ability to interact with active site residues, such as serine, through the formation of stable tetrahedral boronates has been confirmed by X-ray crystallography of enzyme-inhibitor complexes.[1][4] The incorporation of a boronic acid moiety onto a 3-methylthiophene-2-carboxylic acid scaffold creates a molecule with multiple potential interaction points for biological targets. The carboxylic acid can act as a hydrogen bond donor or acceptor, the thiophene ring can participate in π-stacking interactions, and the boronic acid group provides a reactive center for covalent bond formation. This multi-faceted nature makes these derivatives prime candidates for the development of potent and selective drugs.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
2.1. Synthetic Pathway
The synthesis of this compound typically starts from a halogenated precursor, such as 5-bromo-3-methylthiophene-2-carboxylic acid. This intermediate is often synthesized via electrophilic aromatic substitution on 3-methylthiophene-2-carboxylic acid.[5][6] The bromo-derivative can then be converted to the desired boronic acid through a palladium-catalyzed cross-coupling reaction with a suitable boron source, like bis(pinacolato)diboron, followed by hydrolysis.
2.2. Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is paramount for a successful X-ray diffraction experiment.[7] For boronic acid derivatives, slow evaporation is a commonly employed and effective technique.
Step-by-Step Crystallization Protocol:
-
Solubilization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, acetone) to create a near-saturated solution. The choice of solvent is critical and may require screening of several options.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals with sharp edges, typically in the size range of 0.1 to 0.5 mm.[7]
-
Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.[7]
X-ray Diffraction and Structural Analysis: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
3.1. Data Collection Workflow
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[7] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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A Comparative Guide to Benchmarking Organic Electronics: The Role of 5-Borono-3-methylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the meticulous selection and evaluation of constituent materials are paramount to achieving high-performance devices. This guide provides an in-depth comparative analysis of 5-Borono-3-methylthiophene-2-carboxylic acid, a promising building block for organic semiconductors. We will explore its performance in the context of established alternatives and provide the experimental groundwork for its effective utilization in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Significance of Thiophene Derivatives in Organic Electronics
Thiophene-based compounds have become ubiquitous in organic electronics due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics.[1] The fusion of thiophene rings into larger, planar structures can lead to extended molecular conjugation and favorable intermolecular interactions, which are crucial for efficient charge carrier mobility.[1] The introduction of functional groups, such as the boronic acid and carboxylic acid moieties in this compound, offers versatile handles for synthesis and modification, allowing for the fine-tuning of molecular energy levels and self-assembly properties.[2]
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials.[3] Even minor atomic or structural changes can dramatically impact energetics, aggregation, and morphology, ultimately dictating device efficiency.[3] Therefore, a rigorous benchmarking of new materials against established standards is a critical step in the development of next-generation organic electronics.
This compound: A Profile
This compound is a trifunctionalized thiophene derivative. The boronic acid group is a versatile functional group for cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of complex conjugated molecules. The carboxylic acid group can be used to modulate solubility and interfacial properties, or to anchor the molecule to surfaces. The methyl group provides a simple structural modification to influence molecular packing.
Caption: Molecular structure of this compound.
Comparative Performance Benchmarking
To objectively assess the potential of this compound, its performance in key organic electronic devices must be compared with that of well-established materials. For this guide, we will consider its application in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
OFETs are fundamental components of organic circuits, and their performance is primarily characterized by charge carrier mobility (μ) and the on/off current ratio. High mobility enables faster switching speeds, while a high on/off ratio ensures low power consumption. Thiophene-based materials have shown great promise in OFETs, with some derivatives of[4]benzothieno[3,2-b][4]benzothiophene (BTBT) exhibiting hole mobilities exceeding 10 cm²/V·s.[1][5]
Table 1: Comparison of OFET Performance for Thiophene-Based Semiconductors
| Material | Mobility (cm²/V·s) | On/Off Ratio | Deposition Method | Reference |
| Derivatives of this compound | To be determined | To be determined | Solution/Vapor | - |
| 2,7-diphenyl-BTBT (DPh-BTBT) | up to 2.0 | > 10⁶ | Vapor Deposition | [5] |
| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | > 10⁶ | Solution Processing | [5] |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | > 3.0 | > 10⁷ | Vapor Deposition | [5] |
| Poly(3-hexylthiophene) (P3HT) | ~0.1 | ~10⁵ | Solution Processing | [6] |
The performance of OFETs based on polymers derived from this compound will depend on the resulting polymer structure, molecular weight, and ability to form well-ordered thin films. The boronic acid and carboxylic acid functionalities provide synthetic routes to create a wide variety of novel materials whose performance can be systematically investigated.
The key performance metric for OPVs is the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Thiophene-based polymers are widely used as donor materials in bulk heterojunction (BHJ) OPVs, often blended with fullerene or non-fullerene acceptors.[1][6] The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the Voc and driving charge separation.
Table 2: Comparison of OPV Performance for Thiophene-Based Donor Materials
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Derivatives of this compound | To be determined | To be determined | To be determined | To be determined | To be determined | - |
| P5TCN-2F | Y6 | 16.1 | - | - | - | |
| DTS(FBTTh₂)₂/PBDTTT-EFT (Ternary) | PC₇₁BM | 9.08 | 0.78 | 16.06 | 0.72 | |
| PDTC | PC₇₁BM | 3.74 | 0.91 | - | - | [6] |
| Poly(3-hexylthiophene) (P3HT) | PC₆₁BM | ~4.4 | ~0.6 | ~10 | ~0.65 | [6] |
The incorporation of this compound into donor polymers for OPVs could offer a route to tune the HOMO and LUMO levels, thereby optimizing the Voc and light absorption characteristics of the resulting device.
Experimental Protocols
To facilitate the benchmarking of materials derived from this compound, we provide detailed, self-validating experimental protocols for the fabrication and characterization of OFETs and OPVs.
A common synthetic route utilizing the boronic acid functionality is the Suzuki cross-coupling reaction. This allows for the polymerization of the thiophene monomer with a suitable di-halogenated comonomer.
Caption: Suzuki polymerization workflow.
Step-by-Step Protocol for Suzuki Polymerization:
-
Monomer Preparation: Modify the carboxylic acid group of this compound (e.g., through esterification) to ensure solubility in the reaction solvent.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the modified thiophene monomer and a di-halogenated comonomer (e.g., a dibrominated aromatic compound) in a suitable solvent (e.g., toluene or THF).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃).
-
Reaction: Heat the mixture to reflux for 24-48 hours.
-
Work-up and Purification: After cooling, precipitate the polymer in a non-solvent like methanol. The polymer is then typically purified by Soxhlet extraction to remove oligomers and catalyst residues.
A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for OFET fabrication.[7]
Caption: OFET fabrication and characterization workflow.
Step-by-Step Protocol for OFET Fabrication:
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate and gate dielectric, respectively. Clean the substrate ultrasonically in acetone and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene) and spin-coat it onto the treated substrate.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Electrode Deposition: Thermally evaporate gold source and drain electrodes through a shadow mask onto the semiconductor layer.
-
Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.[7][8] From these measurements, extract the charge carrier mobility and on/off ratio.
A conventional bulk heterojunction (BHJ) device architecture is commonly employed for OPV fabrication.[9]
Caption: OPV fabrication and characterization workflow.
Step-by-Step Protocol for OPV Fabrication:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and anneal.
-
Active Layer Deposition: Prepare a blend of the synthesized donor polymer and a suitable acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) in an organic solvent. Spin-coat this blend onto the HTL.
-
Annealing: Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
Electron Transport Layer (ETL) and Cathode Deposition: In a high-vacuum thermal evaporator, deposit a thin layer of an electron transport material (e.g., calcium or lithium fluoride) followed by a thicker layer of aluminum as the cathode.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the OPV under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.[10] From the J-V curve, determine the Voc, Jsc, FF, and PCE.
Conclusion
This compound represents a versatile and promising building block for the synthesis of novel organic semiconductors. Its true potential can only be unlocked through systematic synthesis, device fabrication, and rigorous performance benchmarking against established materials. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the capabilities of this and other new materials, paving the way for the next generation of high-performance organic electronic devices. The key to advancing the field lies in the interplay between innovative molecular design and robust, reproducible experimental validation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Borono-3-methylthiophene-2-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Borono-3-methylthiophene-2-carboxylic acid. As professionals dedicated to advancing scientific discovery, our responsibility extends to the entire lifecycle of the chemicals we handle, ensuring the safety of our colleagues and the protection of our environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in the specific chemical nature of the target compound.
Foundational Principles of Chemical Waste Management
Before addressing the specific protocol for this compound, it is crucial to internalize the universal principles of laboratory waste management. All hazardous waste is regulated from its point of generation to its final treatment or disposal.[1] The core tenets are:
-
Identify & Classify: Understand the hazards associated with the chemical waste.
-
Segregate: Separate incompatible waste streams to prevent dangerous reactions.[2][3]
-
Contain: Use appropriate, correctly labeled, and securely sealed containers.[2][4]
-
Minimize: Implement practices to reduce the volume of chemical waste generated whenever possible.[1]
-
Dispose: Transfer waste to the proper authorities (e.g., institutional EHS) for final disposal.
Hazard Profile of this compound
A thorough understanding of the compound's structure is essential for designing a safe disposal plan. The name itself reveals three key functional groups, each with distinct properties that dictate handling and disposal requirements.
-
Boronic Acid (-B(OH)₂): Boronic acids are Lewis acids and are known to form reversible covalent complexes with diols like sugars.[5] Critically, some boronic acids have tested positive in the Ames test, indicating potential mutagenicity, which necessitates handling all waste as hazardous.[5]
-
Thiophene Ring: This sulfur-containing heterocycle is a common scaffold in medicinal chemistry.[6] Thiophene and its derivatives are often classified as irritants.[7] Upon incineration, the sulfur content will generate sulfur oxides, a consideration for final disposal methods.
-
Carboxylic Acid (-COOH): This group confers acidic properties to the molecule. It will react with bases and dictates the compound's solubility characteristics. It is considered a bioisostere of the boronic acid group.[8]
Based on this composite profile, all waste containing this compound must be classified and handled as hazardous chemical waste .[9][10] Disposal via sink drains or in regular trash is strictly prohibited.[4][9]
Procedural Guide for Disposal
This section provides a step-by-step methodology for the collection and disposal of waste generated from experiments involving this compound.
Step 1: Waste Segregation at the Point of Generation
Immediate and proper segregation is the most critical step in preventing accidental chemical reactions within a waste container.
-
Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and disposable labware (e.g., spatulas) in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix this acidic waste stream with incompatible waste, such as strong bases, strong oxidizing agents, or strong reducing agents.[11]
-
Contaminated PPE: Gloves, bench liners, and disposable lab coats contaminated with the compound should be collected in a separate, clearly marked hazardous waste bag.[7]
Step 2: Containerization and Labeling
Proper containerization ensures safe storage and provides essential information for waste handlers.
-
Container Selection: Use sturdy, leak-proof containers made of a chemically compatible material, such as high-density polyethylene (HDPE).[4][7] Ensure the container has a secure, screw-top cap.
-
Labeling: All waste containers must be labeled clearly and immediately upon the first addition of waste.[4] The label must include:
Step 3: Waste Storage in the Laboratory
Waste must be stored safely in a designated area while awaiting pickup.
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1]
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[2][4]
-
Container Status: Keep waste containers closed at all times except when adding waste.[1][4][9]
Step 4: Decontamination and Disposal of Empty Containers
The original reagent bottle must be properly decontaminated before it can be discarded as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can solubilize the compound.
-
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[4][9] Subsequent rinseates should also be collected as hazardous waste.
-
Final Preparation: After triple rinsing and allowing the container to air-dry completely, deface or remove the original label.[4][9] The clean, dried container can then be disposed of in the appropriate receptacle for glass or plastic waste.[4]
Step 5: Arranging for Final Disposal
Accumulated hazardous waste must be removed from the laboratory in a timely manner.
-
Schedule Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically six months for academic labs), request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][7][9]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and double-layered nitrile gloves.[7]
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[7][12] For solid spills, gently cover the powder to prevent it from becoming airborne.
-
Collection: Carefully collect all contaminated absorbent material and any remaining solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[7]
Data Summary & Visualization
Table 1: Disposal Profile for this compound
| Parameter | Guideline | Rationale |
| Chemical Name | This compound | Ensures accurate identification and labeling. |
| Key Functional Groups | Boronic Acid, Thiophene, Carboxylic Acid | Dictates chemical reactivity, hazards, and segregation needs. |
| Primary Hazards | Potential mutagen[5], skin/eye irritant[7][13], acidic. | Necessitates handling as hazardous waste and use of PPE. |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents, Strong Reducing Agents.[11] | Prevents dangerous exothermic or gas-producing reactions. |
| Recommended Container | Labeled, sealed, High-Density Polyethylene (HDPE) or similar.[7] | Ensures chemical compatibility and prevents leaks. |
| Primary Disposal Route | Collection by licensed hazardous waste contractor via EHS.[7][9] | Ensures regulatory compliance and environmental safety. |
Diagram 1: Waste Disposal Workflow
Caption: Waste disposal workflow from generation to EHS collection.
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A Technical Guide to Personal Protective Equipment for Handling 5-Borono-3-methylthiophene-2-carboxylic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 5-Borono-3-methylthiophene-2-carboxylic acid. The information herein is synthesized from authoritative safety data and best practices in chemical hygiene to ensure both personal safety and experimental integrity. Our objective is to provide a comprehensive resource that goes beyond mere product support, establishing a foundation of trust through expert, actionable guidance.
Section 1: Immediate Safety Actions & Hazard Summary
Before handling this compound, it is crucial to be aware of its primary hazards. This compound is a solid, likely a powder, that combines the chemical properties of a carboxylic acid, a thiophene derivative, and a boronic acid. This unique structure necessitates a multi-faceted approach to safety.
| Hazard Class | Nature of Risk | Immediate Protective Measures |
| Corrosive | The carboxylic acid group makes the compound corrosive. As a solid, it can react with moisture on the skin or in the respiratory tract, causing chemical burns.[1][2] | Avoid all direct contact. Handle only with appropriate chemical-resistant gloves. Use in a well-ventilated area, preferably a chemical fume hood.[1] |
| Irritant | Thiophene derivatives and boronic acids can cause serious skin, eye, and respiratory irritation.[3][4][5] Dust inhalation is a primary exposure route.[2][6] | Wear safety goggles and handle as a powder in a fume hood to prevent aerosolization and inhalation.[7][8] |
| Potential Mutagen | Some boronic acids have returned positive Ames tests, indicating potential mutagenicity.[9][10] This is thought to occur via oxidation that generates organic radicals.[9][11] | Treat with caution as a potential genotoxic impurity (GTI). Employ stringent containment measures to prevent exposure. |
| Acute Toxicity | While many boronic acids have low acute toxicity, related compounds can be harmful if swallowed.[4][12] | Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling. |
Section 2: In-Depth Hazard Analysis
Understanding the "why" behind safety protocols is critical for developing a robust safety culture. The hazards of this compound are derived from its constituent functional groups.
-
Carboxylic Acid Moiety : This group confers acidic and therefore corrosive properties. Corrosive solids are particularly insidious because their danger is not always immediately apparent. Upon contact with moist tissues like skin, eyes, or the respiratory tract, the solid dissolves and begins to cause chemical burns.[1][2]
-
Thiophene Ring : Thiophene and its derivatives are common in pharmaceuticals but can present toxicological challenges. Safety data for analogous compounds indicate risks of skin, eye, and respiratory irritation.[5][14][15]
-
Boronic Acid Group : Traditionally considered to have low toxicity, recent studies have prompted a re-evaluation of this chemical class.[11] A significant portion of commonly used boronic acids have shown mutagenic potential in bacterial assays.[9][10] Therefore, it is prudent to handle all novel boronic acids with containment protocols suitable for potentially genotoxic materials. High doses of some boron-containing compounds have also been linked to reproductive toxicity in animal studies.[16]
Section 3: Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous powders is through robust engineering controls.[17]
-
Chemical Fume Hood : All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2][7][8] This contains dust and vapors, preventing inhalation, which is a primary exposure risk.[8]
-
Ventilated Balance Enclosure : If a balance cannot be located inside a fume hood, a ventilated balance enclosure or a downflow booth should be used for weighing operations to minimize the creation of dust clouds in the operator's breathing zone.[6]
-
Closed Systems : For larger-scale operations, utilizing closed-system transfer methods can significantly reduce the risk of exposure.[6]
Section 4: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with this compound.
1. Eye and Face Protection
-
Mandatory : Chemical splash goggles are required at all times when handling the solid or its solutions.[1] Standard safety glasses do not provide adequate protection from dust or splashes.[1]
-
Recommended for Splash Risk : When handling solutions, particularly during transfers or when working with larger quantities, supplement goggles with a full-face shield.[1][18] A face shield alone is not sufficient protection.[1]
2. Skin and Body Protection
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron : For procedures with a significant risk of spills or splashes, wear a chemical-resistant apron over the lab coat.[18]
-
Gloves : Hand protection is critical. Double-gloving is recommended when handling the dry powder. Change gloves immediately if they become contaminated.[7]
| Glove Material | Suitability for Corrosive Solids & Solvents | Rationale |
| Nitrile | Excellent for solids and incidental contact with many organic solvents. | Provides good resistance to a wide range of chemicals and is a standard choice for laboratory work.[18] |
| Neoprene | Good | Offers robust protection against acids and bases. |
| Butyl Rubber | Excellent for extended contact with acids. | Recommended for handling concentrated corrosive solutions.[1] |
Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
3. Respiratory Protection When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required. However, in situations where these controls are not available or during emergency situations like a large spill, respiratory protection is essential.[18][19]
-
For Powder Handling (without full containment) : A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is necessary to prevent inhalation of dust.[6]
-
For Solutions/Vapors : If working with solutions that may generate vapors outside of a fume hood, a respirator with an organic vapor cartridge is required.[20]
Section 5: Step-by-Step Operational Protocol: Weighing and Solution Preparation
This protocol outlines a self-validating system for safely weighing the powdered compound and preparing a stock solution.
-
Preparation :
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves (consider double-gloving).
-
Designate a work area inside a chemical fume hood.[7] Line the surface with a disposable, absorbent bench pad.
-
Assemble all necessary equipment: the chemical container, a tared, sealable receiving vessel (e.g., a vial or flask), spatula, and the chosen solvent.
-
-
Weighing Procedure :
-
Inside the fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the approximate required amount of powder into the pre-tared receiving vessel. Avoid any actions that could create dust clouds.
-
Securely close the lid on the receiving vessel and the main chemical container.
-
Wipe the exterior of the closed receiving vessel to remove any residual powder.
-
Remove the sealed vessel from the fume hood to the balance for weighing.
-
After weighing, return the sealed vessel to the fume hood.[7][8]
-
-
Solution Preparation :
-
Inside the fume hood, re-open the receiving vessel containing the weighed powder.
-
Slowly add the desired solvent to the vessel to dissolve the solid. If dissolving a corrosive solid, always add the solid to the solvent where appropriate, and be mindful that the process may generate heat.[2][19]
-
Once the solid is dissolved, cap the solution, and mix as required.
-
-
Decontamination and Disposal :
-
Wipe down the spatula and the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of the bench pad, used gloves, and any contaminated wipes into a designated hazardous waste container.[21]
-
Wash hands thoroughly with soap and water.
-
Section 6: Workflow Diagram for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Section 7: Storage and Waste Disposal
Storage Proper storage is essential to maintain chemical integrity and prevent hazardous situations.[22]
-
Container : Keep the compound in a tightly sealed container to prevent moisture ingress and potential oxidation.[23][24]
-
Location : Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[25][26]
-
Compatibility : Store in a dedicated corrosives cabinet.[22][27] Segregate from incompatible materials, particularly bases, strong oxidizing agents, and reactive metals.[26][27][28] Do not store alphabetically with general chemicals.[28]
Waste Disposal Chemical waste must be handled in a compliant and environmentally responsible manner.
-
Solid Waste : All solid waste, including contaminated gloves, wipes, and excess reagent, must be collected in a clearly labeled hazardous waste container.[21]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour this chemical down the drain.[19][29]
-
Neutralization : While basic washes can be used in reaction workups to remove boronic acids by converting them to water-soluble boronates, this should not be confused with bulk waste disposal.[30] All neutralization for disposal must be part of a documented procedure and comply with institutional and local regulations.[29]
Section 8: Emergency Procedures
Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[31]
Inhalation : Move the affected person to fresh air.[24] If breathing is difficult, administer oxygen. Seek immediate medical attention.[32]
Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills of powder inside a fume hood, carefully sweep it up or use a HEPA vacuum and place it in a sealed container for disposal.[7][24] Do not use water to clean up the dry powder spill, as this could create a corrosive solution.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
